4-(2,3-Epoxypropyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902766 | |
| Record name | NoName_3320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-19-5 | |
| Record name | 4-(2,3-Epoxypropyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-Epoxypropyl)morpholine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6270-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34004 | |
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| Record name | 4-(2,3-epoxypropyl)morpholine | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Properties, and Applications
Executive Summary: 4-(2,3-Epoxypropyl)morpholine (EPM) is a versatile heterocyclic compound featuring both a morpholine ring and a reactive epoxide group.[1] This unique bifunctionality makes it a valuable intermediate in organic synthesis, a building block in polymer chemistry, and a scaffold of interest in pharmaceutical development.[1] This guide provides an in-depth analysis of its primary synthesis route, detailed physicochemical properties, key applications, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to this compound (EPM)
Chemical Identity and Structure
This compound, also known as N-(2,3-Epoxypropyl)morpholine, is an organic compound with the chemical formula C₇H₁₃NO₂.[2][3][4][5] Its structure consists of a saturated morpholine ring N-substituted with a glycidyl (or epoxypropyl) group. The presence of the basic nitrogen atom within the morpholine ring and the highly strained, reactive three-membered epoxide ring are the defining features of its chemistry.
Molecular Structure of EPM:
Caption: Chemical structure of this compound.
Significance and Applications Overview
The morpholine moiety is a "privileged" scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[6][7] EPM leverages this by serving as a reactive intermediate to introduce the morpholine group into larger molecules. Its primary applications include:
-
Organic Synthesis: The epoxide ring is a versatile functional group that readily undergoes ring-opening reactions with a wide range of nucleophiles, making EPM a valuable building block for more complex molecules.[1]
-
Polymer Chemistry: EPM can act as a co-monomer or cross-linking agent in the synthesis of epoxy resins and other polymers, imparting specific functionalities and properties to the final material.[1]
-
Pharmaceutical Research: Morpholine derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antioxidant properties.[1] EPM is a key starting material for synthesizing novel drug candidates, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[8][9][10]
Synthesis of this compound
Primary Synthetic Route: Reaction of Morpholine with Epichlorohydrin
The most common and industrially viable method for synthesizing EPM is the reaction between morpholine and epichlorohydrin.[1] This process is typically a two-step, one-pot reaction involving nucleophilic substitution followed by an intramolecular cyclization.
Mechanistic Insights
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: Morpholine, acting as a secondary amine, is a potent nucleophile.[8][9] The nitrogen atom attacks the least sterically hindered primary carbon of epichlorohydrin, leading to the opening of the epoxide ring (in some pathways) or displacement of the chloride. The more common pathway involves the direct displacement of the chloride, which is an excellent leaving group.
-
Intermediate Formation: This initial reaction forms a chlorohydrin intermediate, 1-chloro-3-morpholinopropan-2-ol.
-
Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated to form an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis (Sₙ2 reaction), displacing the chloride ion to form the new three-membered epoxide ring, yielding the final product, this compound.
Caption: General mechanism for the synthesis of EPM.
Detailed Experimental Protocol
The following protocol is a representative laboratory-scale synthesis.
Materials:
-
Morpholine (1.0 mol)
-
Epichlorohydrin (1.0 mol)
-
Potassium tert-butoxide (1.0 mol)
-
tert-Butanol (solvent)
-
Dichloromethane (extraction solvent)
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Initial Reaction: Dissolve morpholine (0.1 mol, 8.71 mL) in tert-butanol (4.5 mL) in a round-bottom flask equipped with a magnetic stirrer at room temperature.[2]
-
Addition of Epichlorohydrin: Cool the solution to 0°C using an ice-water bath. Slowly add epichlorohydrin (0.1 mol, 8.05 mL) to the solution.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[2]
-
Base Addition & Cyclization: Cool the reaction mixture back down to below 10°C in an ice-water bath. Dropwise, add a solution of potassium tert-butoxide in tetrahydrofuran (60 mL, 1.67 M, 100 mmol). The solution will turn from light yellow to a white turbid solution. Stir for 30 minutes.[2]
-
Workup & Extraction: Once TLC confirms the disappearance of the intermediate, concentrate the mixture under reduced pressure to remove the solvent.[2] Add water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).[2]
-
Purification: Combine the organic extracts and wash with saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow oil.[2] An expected yield is approximately 88.8%.[2]
Process Optimization and Considerations
-
Choice of Base: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are ideal for the deprotonation step, as they minimize side reactions. Weaker bases like potassium carbonate can also be used, but may require higher temperatures or longer reaction times.
-
Temperature Control: The initial addition of epichlorohydrin is exothermic. Maintaining a low temperature (0°C) is crucial to control the reaction rate and prevent the formation of byproducts from the uncontrolled polymerization of epichlorohydrin.
-
Solvent: Aprotic polar solvents like THF or tert-butanol are suitable for this reaction. The choice of solvent can influence reaction rates and solubility of intermediates.
-
Stoichiometry: Using a slight excess of morpholine can help ensure the complete consumption of the more expensive epichlorohydrin and can act as a base to neutralize any HCl formed as a byproduct, though this can complicate purification.
Physicochemical and Spectroscopic Properties
Accurate characterization of EPM is essential for its use in further applications.
Physical Properties
The key physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6270-19-5 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][4][5] |
| Molecular Weight | 143.18 g/mol | [2][4] |
| Appearance | Yellow oil | [2] |
| Boiling Point | 93-98°C at 12 Torr | [3] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm) and the epoxypropyl group protons. The methylene protons adjacent to the nitrogen will appear as a multiplet, while the CH and CH₂ protons of the epoxide ring will appear as distinct multiplets in the 2.5-3.1 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three unique carbon environments in the epoxypropyl group and the two sets of carbons in the morpholine ring.
-
FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic C-O-C stretching frequencies for the ether in the morpholine ring and the epoxide. A key diagnostic peak is the asymmetric stretching of the epoxide ring, typically found around 1250 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the chlorohydrin intermediate.
Applications in Drug Development and Materials Science
The dual functionality of EPM makes it a highly sought-after building block.
Intermediate in Pharmaceutical Synthesis
The morpholine heterocycle is a cornerstone in modern drug design.[6][7][11] EPM provides a straightforward method for incorporating this scaffold. The epoxide ring can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular architectures. This strategy is employed in the synthesis of several commercial drugs. For instance, the core structure of the antibiotic Linezolid can be derived from precursors synthesized using morpholine and epichlorohydrin derivatives.[8][12]
Caption: Role of EPM in pharmaceutical synthesis workflow.
Curing Agent and Monomer in Polymer Science
In materials science, EPM functions as a reactive diluent or a co-monomer in the formulation of epoxy resins.[1] The morpholine group can enhance the thermal stability and adhesion properties of the cured polymer, while the epoxide group participates in the polymerization process. Its relatively low viscosity also helps in reducing the viscosity of resin formulations, improving their processability.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is classified as toxic if inhaled or absorbed through the skin, harmful if swallowed, and causes severe skin burns and eye damage.[13][14] It is also a flammable liquid and vapor.[14]
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14][15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or impervious clothing.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[13][14][17]
Conclusion
This compound is a compound of significant industrial and academic interest. Its straightforward and high-yielding synthesis from readily available starting materials, combined with the versatile reactivity of its epoxide ring, solidifies its role as a critical building block. For drug development professionals, it offers a reliable route to incorporate the beneficial morpholine scaffold, while for materials scientists, it provides a means to functionalize and enhance polymer systems. A thorough understanding of its synthesis, properties, and handling is paramount to safely and effectively leveraging its chemical potential.
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An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-epoxypropyl)morpholine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document delves into the compound's chemical structure, physicochemical properties, and detailed synthetic protocols. A thorough analysis of its characterization through modern spectroscopic techniques is presented, supported by spectral data and interpretation. Furthermore, this guide explores the pivotal role of this compound as a key intermediate in the synthesis of high-value molecules, with a particular focus on its applications in medicinal chemistry and drug development. The causality behind experimental choices and the inherent reactivity of the molecule are discussed to provide actionable insights for its practical application.
Introduction: The Strategic Importance of the Morpholine-Epoxide Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety in drug design.[2] When combined with a reactive epoxide functional group, as in this compound, the resulting molecule becomes a powerful and versatile intermediate for the synthesis of complex molecular architectures.[3] The inherent strain of the three-membered oxirane ring provides a site for regioselective nucleophilic attack, allowing for the facile introduction of diverse functionalities. This guide will elucidate the chemical intricacies of this compound and highlight its strategic value in the synthesis of biologically active compounds.
Physicochemical and Structural Properties
This compound, also known by its IUPAC name 4-(oxiran-2-ylmethyl)morpholine, is a colorless to pale yellow liquid under standard conditions.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| Boiling Point | 93-98 °C at 12 mmHg | [6] |
| Density | 1.067 g/cm³ at 20 °C | [6] |
| Predicted pKa | 6.90 ± 0.10 | [7] |
| CAS Number | 6270-19-5 | [5] |
The structure of this compound features a saturated six-membered morpholine ring connected via a methylene bridge to a terminal epoxide ring. The nitrogen atom of the morpholine ring imparts basic properties to the molecule.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient synthesis of this compound involves the reaction of morpholine with an excess of epichlorohydrin, followed by an in-situ cyclization with a base.[4] This method is favored for its high yield and the ready availability of the starting materials.
Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:
Step 1: Nucleophilic Addition
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.1-1.5 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Step 2: Epoxide Ring Formation (Cyclization)
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) in water, to the reaction mixture. The addition should be controlled to keep the temperature below 15 °C.
-
After the addition of the base, continue stirring at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Reaction Mechanism and Stereochemistry
The synthesis proceeds through a two-step mechanism:
-
Nucleophilic Attack: The secondary amine of the morpholine acts as a nucleophile and attacks the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring. This is an SN2 reaction, and the attack occurs at the least sterically hindered carbon.
-
Intramolecular Cyclization: The resulting chlorohydrin intermediate is then deprotonated by the base at the hydroxyl group. The subsequent intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine atom, results in the formation of the new epoxide ring.
Caption: Synthesis mechanism of this compound.
If a chiral source of epichlorohydrin is used, the stereochemistry of the starting material is transferred to the final product. For example, (R)-epichlorohydrin will yield (R)-4-(oxiran-2-ylmethyl)morpholine. This stereochemical control is crucial for the synthesis of enantiomerically pure pharmaceuticals.
Spectroscopic Characterization
Unambiguous characterization of this compound is essential for its use in synthesis. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the epoxypropyl group.
-
Morpholine Protons: The protons on the carbons adjacent to the oxygen (H-2 and H-6) will appear as a triplet at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3 and H-5), which will also appear as a triplet.[8]
-
Epoxypropyl Protons: The methylene protons of the propyl chain will show complex splitting patterns due to their diastereotopic nature and coupling to the epoxide protons. The protons on the epoxide ring itself will appear as a characteristic set of multiplets in the upfield region.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Morpholine Carbons: Due to the symmetry of the morpholine ring, two signals are expected: one for the carbons adjacent to the oxygen (C-2 and C-6) and another for the carbons adjacent to the nitrogen (C-3 and C-5).[9]
-
Epoxypropyl Carbons: Three distinct signals are expected for the carbons of the epoxypropyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching: Aliphatic C-H stretching vibrations from the morpholine and propyl groups will be observed in the 2850-3000 cm⁻¹ region.[10]
-
C-O-C stretching: The ether linkage in the morpholine ring and the epoxide ring will give rise to strong C-O-C stretching bands, typically in the 1100-1250 cm⁻¹ region.[5]
-
Epoxide ring vibrations: Characteristic bands for the epoxide ring, including the C-O symmetric and asymmetric stretching, and ring breathing modes, are expected in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143.[11] Common fragmentation patterns would involve the loss of fragments from the epoxypropyl side chain and cleavage of the morpholine ring.
Applications in Drug Development and Organic Synthesis
The dual functionality of this compound makes it a highly valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis of Linezolid Analogues
Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[12] The synthesis of linezolid and its analogues often involves the coupling of a substituted aniline with a chiral epoxide. This compound is a key precursor for the synthesis of the side chain of linezolid, where the morpholine moiety is a crucial pharmacophore.[13] The epoxide allows for the stereospecific introduction of the amino alcohol functionality required for the formation of the oxazolidinone ring.
Caption: Role of this compound in Linezolid synthesis.
Intermediate in the Synthesis of Gefitinib
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[6] The synthesis of gefitinib involves the construction of a quinazoline core, which is then functionalized with a morpholino-containing side chain.[14] this compound can be readily converted to intermediates such as 4-(3-chloropropyl)morpholine, which are then used to alkylate the quinazoline core to introduce the desired side chain.[15]
Versatile Intermediate in Organic Synthesis
Beyond its use in specific drug syntheses, the epoxide ring of this compound can be opened by a wide variety of nucleophiles, including amines, thiols, and alcohols. This allows for the creation of a diverse library of morpholine-containing compounds with potential biological activities. The morpholine nitrogen can also be further functionalized, adding another layer of synthetic versatility.
Potential Biological Activities
While specific biological activity data for this compound is not extensively reported, numerous studies have demonstrated the antimicrobial and antioxidant properties of various morpholine derivatives.
-
Antimicrobial Activity: Morpholine-containing compounds have been shown to exhibit activity against a range of bacterial and fungal strains.[7] The mechanism of action is often attributed to the ability of the morpholine ring to interact with biological targets.
-
Antioxidant Activity: Some morpholine derivatives have demonstrated radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress.[16]
Further investigation into the specific biological profile of this compound and its derivatives is a promising area for future research.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin and eye irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and the favorable properties of the morpholine scaffold make it an attractive starting material for the creation of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering a solid foundation for its effective utilization in research and development.
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
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The Versatile Building Block: An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine
This guide provides a comprehensive technical overview of 4-(2,3-epoxypropyl)morpholine (CAS Number: 6270-19-5), a versatile heterocyclic building block. Intended for researchers, medicinal chemists, and professionals in drug development and polymer science, this document delves into its synthesis, physicochemical properties, reactivity, and diverse applications, with a focus on its role as a privileged scaffold in modern chemistry.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is a ubiquitous feature in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The morpholine heterocycle often imparts improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance.[1][2] this compound combines this advantageous scaffold with a reactive epoxide functional group, creating a powerful and versatile intermediate for organic synthesis. The presence of the epoxide allows for a variety of ring-opening reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6270-19-5 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 93-98 °C at 12 Torr | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. The characteristic vibrational bands of the epoxide ring are crucial for its identification. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[4]
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can be found in the NIST WebBook, aiding in its molecular weight determination and structural confirmation.[8]
Synthesis and Mechanism
The most common and well-established method for the synthesis of this compound is the reaction of morpholine with epichlorohydrin.[5][11]
Synthetic Protocol
A representative laboratory-scale synthesis is as follows:
-
Morpholine (0.1 mol) is dissolved in a suitable solvent such as tert-butanol.[5]
-
The solution is cooled to 0 °C in an ice-water bath.[5]
-
(R)-(-)-1-chloro-2,3-epoxypropane (epichlorohydrin, 0.1 mol) is added slowly to the cooled solution.[5]
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.[5]
-
After completion of the initial reaction (monitored by TLC), the mixture is cooled again to below 10 °C.[5]
-
A solution of a strong base, such as potassium tert-butoxide in tetrahydrofuran (0.1 mol), is added dropwise to facilitate the intramolecular cyclization to form the epoxide ring.[5]
-
The reaction is stirred for an additional 30 minutes.[5]
-
The product is then worked up through extraction with a suitable organic solvent (e.g., dichloromethane) and purified by concentration under reduced pressure to yield this compound as a yellow oil.[5]
Reaction Mechanism
The synthesis proceeds through a two-step mechanism:
-
Nucleophilic Substitution: The secondary amine of the morpholine acts as a nucleophile, attacking the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.
-
Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the new epoxide ring.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. [1][2][12]The incorporation of this compound into a molecule can be a strategic approach to:
-
Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability. [1][2]* Introduce a Handle for Further Functionalization: The epoxide allows for the covalent attachment of the morpholine-containing fragment to other molecules.
-
Synthesize Chiral β-Amino Alcohols: The ring-opening of the epoxide can generate chiral β-amino alcohol motifs, which are important pharmacophores in many drug classes.
While specific drugs containing the this compound fragment are not extensively documented in publicly available literature, the broader class of morpholine derivatives is widely patented for various therapeutic applications, including treatments for central nervous system disorders. [13][14]The use of morpholine-containing compounds as mTOR inhibitors in cancer therapy has also been explored. [15]
Applications in Polymer Chemistry
The epoxy functionality of this compound makes it a suitable monomer for ring-opening polymerization to produce functional polyethers. It can also be used as a curing agent for epoxy resins, imparting specific properties to the final polymer matrix. [16]
Analytical Methodologies
The purity and concentration of this compound can be determined using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of morpholine and its derivatives. [17][18]For compounds lacking a strong chromophore, derivatization may be necessary for UV detection, or alternative detectors such as a refractive index detector can be employed. [18][19]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. [17]Due to the polarity of morpholine derivatives, derivatization to a more volatile species, such as an N-nitrosomorpholine, can enhance chromatographic performance and sensitivity. [20][21]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block with significant potential in both academic research and industrial applications. Its unique combination of a privileged morpholine scaffold and a reactive epoxide functional group makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities and material properties. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such well-designed building blocks will undoubtedly expand.
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Sharma, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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4-(2,3-Epoxypropyl)morpholine molecular weight and formula
An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine
Executive Summary
This compound is a versatile bifunctional molecule that integrates the stable, polar morpholine heterocycle with a highly reactive epoxide ring. This unique combination makes it a valuable building block in organic synthesis, polymer chemistry, and pharmaceutical development. Its molecular formula is C7H13NO2, with a molecular weight of approximately 143.18 g/mol .[1][2][3][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety considerations, tailored for researchers and drug development professionals. We will explore the mechanistic basis for its reactivity and its utility as a pharmacophore and a polymer precursor, supported by established experimental protocols and safety guidelines.
Core Physicochemical Properties
This compound, also known by its IUPAC name 4-(oxiran-2-ylmethyl)morpholine, is a colorless to yellow oily liquid.[2] The molecule's structure is defined by a morpholine ring attached via a nitrogen atom to a 2,3-epoxypropyl (glycidyl) group. The morpholine ring provides hydrophilicity and a weakly basic nitrogen atom, while the epoxide ring is a strained three-membered ether, making it susceptible to nucleophilic attack and ring-opening reactions.[1] This dual functionality is the foundation of its broad utility in chemical synthesis.
Molecular Structure
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures. [2] Materials:
-
Morpholine (0.1 mol)
-
(R)-(-)-1-chloro-2,3-epoxypropane (epichlorohydrin) (0.1 mol)
-
tert-Butanol (solvent)
-
Potassium tert-butoxide in tetrahydrofuran (1.67 M solution, 100 mmol)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve morpholine (8.712 mL, 0.1 mol) in tert-butanol (4.5 mL) in a reaction vessel with stirring at room temperature.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (8.05 mL, 0.1 mol) to the cooled solution.
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to below 10°C in an ice-water bath.
-
Add a solution of potassium tert-butoxide in tetrahydrofuran (60 mL, 1.67 M) dropwise, maintaining the temperature below 10°C. The solution will turn from light yellow to a white turbid mixture.
-
Stir for an additional 30 minutes after the addition is complete. Monitor for the disappearance of the intermediate via TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Add water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow oil. [2] Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical in the final step. It facilitates the deprotonation of the hydroxyl group formed after the initial ring-opening of epichlorohydrin by morpholine, which then acts as an internal nucleophile to displace the chloride and form the new epoxide ring.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, making it a valuable component in several scientific fields. [1]
Intermediate in Organic Synthesis
The epoxide ring is a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reactivity makes it a versatile intermediate for constructing more complex molecules. [1]It serves as a building block for introducing the morpholino-propanol scaffold into various chemical structures.
Polymer Chemistry
As a glycidyl ether, this compound can act as a co-monomer in the synthesis of epoxy resins. [1]Its incorporation into polymer backbones can introduce specific functionalities, such as increased hydrophilicity and potential cross-linking sites, which are desirable in adhesives, coatings, and composites. [1]
Pharmaceutical Research and Drug Development
The morpholine moiety is a privileged pharmacophore in medicinal chemistry. [5][6]Its presence in a drug candidate can improve key pharmacokinetic properties, including aqueous solubility and metabolic stability. [6][7]
-
Scaffold for Bioactive Molecules: Morpholine derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. [1][5][8]For example, studies have explored morpholine derivatives as potential inhibitors of topoisomerase II, a critical enzyme in cancer cells. [8]* Central Nervous System (CNS) Drugs: The morpholine ring's balanced lipophilic-hydrophilic profile and flexible conformation make it a valuable scaffold for developing CNS drug candidates. [7]It can help modulate a molecule's ability to cross the blood-brain barrier (BBB), a critical challenge in CNS drug design. [7]The antibiotic Linezolid and the cancer drug Gefitinib are notable examples of marketed drugs containing the morpholine scaffold, highlighting its importance. [9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if it comes into contact with skin and can cause severe skin burns and serious eye damage. [10][11]It is an irritant. [12]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this compound. [10]* Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists. [10][11]Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]Keep the container tightly closed and away from heat, sparks, and open flames. [11][13]* Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. [10]Store locked up. [10]* First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin thoroughly with water. Seek medical attention. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor. [10] * Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [10] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [10]
-
Conclusion
This compound is a high-value chemical intermediate with significant applications spanning from materials science to medicine. Its predictable reactivity, driven by the electrophilic epoxide ring, combined with the favorable physicochemical properties imparted by the morpholine scaffold, ensures its continued relevance in advanced chemical synthesis. For drug development professionals, its role as a proven pharmacophore for enhancing solubility and biological activity makes it an indispensable tool in the design of next-generation therapeutics. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound.
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An In-Depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-Epoxypropyl)morpholine, a versatile bifunctional molecule, holds significant interest within the scientific community, particularly in the realms of organic synthesis, polymer chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established applications, offering insights for its effective utilization in research and development. The molecule incorporates a reactive epoxide ring and a basic morpholine moiety, a combination that imparts a unique set of chemical characteristics and synthetic potential.[1] The morpholine heterocycle is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
Part 1: Core Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental for its handling, storage, and application in various experimental setups.
Structural and General Properties
| Property | Value | Source(s) |
| CAS Number | 6270-19-5 | [4][5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][7] |
| Appearance | Yellow oil or solid | [7] |
| IUPAC Name | 4-(oxiran-2-ylmethyl)morpholine |
Molecular Structure:
Caption: Chemical structure of this compound.
Quantitative Physical Data
| Property | Value | Source(s) |
| Boiling Point | 93-98 °C at 12 Torr | [5] |
| Density | 1.05 - 1.067 g/cm³ at 20 °C | |
| Predicted pKa | 6.90 ± 0.10 |
Part 2: Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the strained epoxide ring and the tertiary amine of the morpholine scaffold.
Reactivity of the Epoxide Ring
The three-membered epoxide ring is characterized by significant ring strain, rendering its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[8][9][10] This reactivity is the cornerstone of its utility in organic synthesis.
-
Nucleophilic Ring-Opening: this compound readily undergoes ring-opening reactions with a wide array of nucleophiles.[11]
-
Under Basic or Neutral Conditions: Strong nucleophiles, such as alkoxides, Grignard reagents, and organolithium compounds, attack the sterically less hindered carbon of the epoxide in an Sₙ2-like fashion.[9][10][11] This results in the formation of a β-substituted alcohol.
-
Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for attack by weaker nucleophiles like water or alcohols. The attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge that is better stabilized by hyperconjugation.
-
Caption: Generalized nucleophilic ring-opening of the epoxide.
-
Polymerization: The epoxide functionality allows this compound to act as a monomer in ring-opening polymerization reactions, leading to the formation of polyethers with pendant morpholine groups.[1] This property is valuable in the synthesis of functional polymers and epoxy resins.
Basicity of the Morpholine Moiety
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base. However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen, rendering it less basic than other cyclic secondary amines like piperidine.[12][13]
This moderate basicity allows the morpholine nitrogen to:
-
Act as a proton scavenger in reactions.
-
Serve as a catalytic site in certain transformations.[1]
-
Be protonated to form morpholinium salts, which can influence the solubility and handling of the compound.
Part 3: Synthesis and Characterization
Synthetic Protocol: Reaction of Morpholine with Epichlorohydrin
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between morpholine and epichlorohydrin, followed by an in-situ ring closure.[1][7]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve morpholine in a suitable solvent such as tert-butanol.[7]
-
Addition of Epichlorohydrin: Cool the solution in an ice bath and slowly add epichlorohydrin dropwise, maintaining a low temperature to control the exothermic reaction.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure the complete formation of the intermediate chlorohydrin.[7]
-
Ring Closure: Cool the reaction mixture again in an ice bath. Add a strong base, such as potassium tert-butoxide in tetrahydrofuran, dropwise to facilitate the intramolecular cyclization to form the epoxide ring.[7]
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with an organic solvent like dichloromethane.[7]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[7]
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 800-950 cm⁻¹), C-N stretching of the morpholine ring (around 1115 cm⁻¹), and C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹). The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[14]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern will likely involve cleavage of the epoxypropyl side chain and fragmentation of the morpholine ring. The NIST WebBook provides a reference mass spectrum.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display distinct signals for the protons of the morpholine ring and the epoxypropyl group. The protons on the carbons adjacent to the morpholine nitrogen and oxygen will appear as multiplets in the range of approximately 2.4-3.7 ppm. The protons of the epoxypropyl group will show characteristic signals for the CH₂ and CH protons of the epoxide ring, typically in the range of 2.5-3.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the morpholine ring (adjacent to N and O), and the three carbons of the epoxypropyl group, including the two carbons of the epoxide ring which will appear at a characteristic upfield shift.
-
Part 4: Applications and Significance
The unique bifunctionality of this compound makes it a valuable building block in various scientific and industrial applications.
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[1] The epoxide ring allows for the introduction of diverse functional groups through ring-opening reactions.
-
Polymer Chemistry: It is used as a comonomer in the production of epoxy resins, adhesives, and coatings.[1] The incorporation of the morpholine moiety can enhance properties such as adhesion, thermal stability, and water solubility of the resulting polymers.
-
Drug Development: Morpholine derivatives are known to exhibit a wide range of biological activities.[2][3] this compound can be used as a starting material for the synthesis of novel drug candidates. The morpholine ring is often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and membrane permeability.[3]
-
Catalysis: The presence of the basic nitrogen atom suggests its potential use as a catalyst or a ligand in various organic transformations.[1]
Part 5: Safety and Handling
This compound is an irritant and may cause allergic skin reactions and serious eye irritation.[16] It is harmful if swallowed.[16]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
This compound is a valuable and versatile chemical compound with a unique combination of reactive functional groups. Its well-defined physical and chemical properties, coupled with its accessibility through straightforward synthetic routes, make it a key building block in organic synthesis, polymer science, and medicinal chemistry. A thorough understanding of its reactivity and safe handling procedures is crucial for harnessing its full potential in research and development.
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Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Retrieved from [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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The Versatility of 4-(2,3-Epoxypropyl)morpholine: A Technical Guide to its Applications in Synthesis and Drug Development
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, certain molecular motifs consistently emerge as cornerstones for the development of novel compounds with significant biological activity. The morpholine ring is one such "privileged structure," prized for its ability to impart favorable physicochemical properties to molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] 4-(2,3-Epoxypropyl)morpholine, a readily accessible and highly reactive derivative, serves as a powerful building block for the introduction of this beneficial moiety. Its unique bifunctional nature, combining the versatile morpholine core with a reactive epoxide ring, opens a vast array of synthetic possibilities.[4]
This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in the creation of pharmaceutically relevant compounds, supported by detailed experimental protocols and mechanistic insights.
Core Attributes of this compound
This compound, with the chemical formula C7H13NO2, is a colorless to yellow oily liquid.[5][6] Its molecular structure is the key to its synthetic utility.
Key Structural Features and Reactivity:
-
The Morpholine Moiety: A six-membered heterocycle containing both an amine and an ether functional group. The nitrogen atom provides a site for further functionalization and can act as a base or nucleophile. The overall ring structure is known to improve the drug-like properties of molecules.[1][2]
-
The Epoxide Ring: A strained three-membered ring containing an oxygen atom. This ring is susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This reactivity is the primary mode of its application as a synthetic intermediate.[4][7]
The interplay of these two functional groups makes this compound a versatile precursor for a wide range of more complex molecules.
Synthesis of this compound: A Reliable Protocol
The most common and efficient synthesis of this compound involves the reaction of morpholine with an excess of epichlorohydrin, followed by treatment with a base to induce ring closure. This method is scalable and provides the desired product in good yield.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Morpholine
-
Epichlorohydrin
-
tert-Butanol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve morpholine (1.0 equivalent) in tert-butanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (1.0 equivalent) to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.
-
Cool the reaction mixture to below 10 °C in an ice-water bath.
-
Add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting white turbid solution for 30 minutes.
-
Monitor the reaction by TLC until the intermediate has been consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with dichloromethane (2 x 100 ml).
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow oil.
Expected Yield: ~88.8%
Characterization: The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound lies in its use as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The epoxide ring serves as an electrophilic handle for the introduction of various nucleophiles, leading to the formation of β-amino alcohols, a common structural motif in many pharmaceuticals.[8]
Synthesis of β-Adrenergic Blockers (Beta-Blockers)
Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] A common structural feature of many beta-blockers is a propanolamine side chain attached to an aromatic core. This compound is an ideal precursor for the synthesis of beta-blockers containing a morpholine moiety, such as Timolol.
The synthesis of the R-enantiomer of Timolol, a potent beta-blocker, provides a clear example of the utility of the epoxide ring-opening reaction. While the documented synthesis starts with a different morpholine-containing precursor and epichlorohydrin, the key step of reacting the epoxide with tert-butylamine is directly applicable to this compound.[9][10]
Caption: Synthesis of a Timolol analog via epoxide ring-opening.
Materials:
-
This compound
-
tert-Butylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in THF.
-
Add a significant excess of tert-butylamine (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 44-46 °C) and stir for several hours (e.g., 3 hours).[9]
-
Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
Remove the excess tert-butylamine and solvent by concentration in vacuo.[9]
-
The resulting oily residue is the desired product, 1-(tert-butylamino)-3-(morpholin-4-yl)propan-2-ol.[9]
-
Further purification can be achieved by column chromatography if necessary.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The purity can be assessed by HPLC. For chiral synthesis, the enantiomeric excess (e.e.) should be determined using a suitable chiral HPLC method. A high e.e. value (e.g., >98%) indicates a successful stereoselective synthesis.[9]
Table 1: Representative Data for the Synthesis of a Timolol Analog
| Parameter | Value | Reference |
| Starting Material | (S)-(+)-Epichlorohydrin | [9] |
| Nucleophile | tert-Butylamine | [9] |
| Product | R-(+)-Timolol | [9] |
| Enantiomeric Excess (e.e.) | 98.6% | [9] |
| Purity (by HPLC) | 99.3% (R-form) | [9] |
Building Block for Anticancer Agents
The morpholine moiety is a common feature in a number of anticancer drugs.[11][12] Its presence can enhance the pharmacological properties of the drug molecule. This compound can be used to introduce the morpholine group onto a larger scaffold, or the resulting amino alcohol can be a key intermediate in the synthesis of more complex anticancer agents.
For instance, the synthesis of the anticancer drug Gefitinib involves the incorporation of a morpholine-containing side chain.[13] While published syntheses of Gefitinib often build this side chain in a multi-step process, this compound offers a more direct route to similar structural motifs.
Caption: General pathway for synthesizing anticancer drug scaffolds.
Precursor for Antiviral and Antibacterial Agents
The morpholine ring is also present in various antiviral and antibacterial agents.[14][15] The ability to easily introduce this functional group using this compound makes it a valuable tool in the development of new anti-infective drugs.
The antibacterial agent Linezolid, for example, contains a morpholine ring attached to a phenyl group.[15] Synthetic routes to Linezolid and its analogs can potentially utilize this compound or its derivatives.
Applications in Polymer Chemistry
Beyond its use in the synthesis of small molecules, this compound is also a valuable monomer in polymer chemistry. The epoxide ring can undergo ring-opening polymerization to form polyethers with pendant morpholine groups. These functional polymers can have a range of applications, including as coatings, adhesives, and in the development of new materials with specific properties.[4]
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly versatile and valuable chemical intermediate. Its unique combination of a privileged morpholine scaffold and a reactive epoxide ring provides a gateway to a vast chemical space of complex and biologically active molecules. For researchers and scientists in drug development, it offers a reliable and efficient means of incorporating the beneficial properties of the morpholine moiety into new drug candidates. Its applications in the synthesis of beta-blockers, anticancer agents, and other pharmaceuticals, as well as its utility in polymer chemistry, underscore its importance as a key building block in modern organic synthesis. The continued exploration of the reactivity of this compound is sure to lead to the discovery of new and innovative applications in the years to come.
References
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ChemSrc. (n.d.). (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol(26839-75-8). Retrieved from [Link]
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Sci-Hub. (n.d.). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
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New Drug Approvals. (2015, June 15). Gefitinib. Retrieved from [Link]
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ChemBK. (n.d.). 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol (2Z)-but-2-enedioate (salt). Retrieved from [Link]
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PubChem. (n.d.). Linezolid. Retrieved from [Link]
- (2010). Synthesis method of timolol maleate intermediates.
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ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Epoxypropyl Morpholine Compounds as Covalent Modulators
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Epoxypropyl morpholine compounds represent a class of molecules built upon a privileged heterocyclic scaffold, the morpholine ring, and armed with a reactive electrophilic warhead, the epoxide. This combination imparts a unique potential for potent and often irreversible modulation of biological targets through covalent bond formation. This guide provides an in-depth exploration of the core mechanism of action for this compound class, focusing on their role as covalent inhibitors. We will dissect the chemical principles underlying their reactivity, delineate the primary biological targets, and provide detailed, field-proven experimental protocols for elucidating their specific mechanisms. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel covalent therapeutics.
Introduction: The Strategic Union of Morpholine and an Epoxide Warhead
In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged structure."[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into numerous FDA-approved drugs.[1][3] The morpholine moiety can engage in hydrogen bonding and act as a bioisosteric replacement for other less stable cyclic amines, often enhancing a molecule's interaction with its biological target.[3][4][5]
When this versatile scaffold is appended with an epoxypropyl group, the resulting compound is transformed from a simple reversible binder into a potential covalent modulator. The epoxide, a strained three-membered ring, is an electrophilic "warhead" that can react with nucleophilic residues on macromolecules.[6][7] This ability to form a stable, covalent bond with a target protein offers several therapeutic advantages, including:
-
Increased Potency and Duration of Action: Covalent binding can lead to irreversible inhibition, prolonging the therapeutic effect and often resulting in higher potency compared to non-covalent counterparts.[8][9]
-
Targeting Challenging Proteins: Covalent inhibitors can effectively target proteins with shallow binding pockets or those with high levels of endogenous ligands.
-
Overcoming Drug Resistance: By forming an irreversible bond, these inhibitors can be less susceptible to resistance mechanisms arising from mutations that weaken non-covalent binding interactions.
This guide will focus on the most probable and well-documented mechanism of action for epoxypropyl morpholine compounds: the covalent, irreversible inhibition of enzymes, with a particular focus on cysteine proteases, a class of enzymes frequently targeted by epoxide-containing inhibitors.[3][10][11]
The Core Mechanism: Covalent Alkylation of Biological Nucleophiles
The fundamental mechanism of action of epoxypropyl morpholine compounds is centered on the chemical reactivity of the epoxide ring. This electrophilic moiety acts as an alkylating agent, forming a stable covalent bond with nucleophilic functional groups present in biological macromolecules.[6]
The Chemistry of Epoxide Reactivity
The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. In a biological context, this typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks one of the two electrophilic carbon atoms of the epoxide, leading to the formation of a new carbon-nucleophile bond and the opening of the ring to form a stable hydroxypropyl-linked adduct.
The primary biological nucleophiles targeted by epoxides include:
-
Cysteine Residues: The thiol group (-SH) of cysteine is a potent nucleophile at physiological pH and is a common target for covalent inhibitors.[7][9]
-
Histidine Residues: The imidazole side chain of histidine can also act as a nucleophile.
-
Lysine Residues: The primary amine (-NH2) of the lysine side chain is another potential target.
-
DNA Bases: The nitrogen atoms in purine and pyrimidine bases of DNA can also be alkylated, which is a mechanism of action for some genotoxic agents.[6]
The specificity of the reaction is determined by both the intrinsic reactivity of the nucleophile and its accessibility and positioning within the three-dimensional structure of the target protein. For a productive covalent interaction to occur, the parent molecule must first bind non-covalently to the target in an orientation that places the epoxypropyl group in close proximity to a reactive nucleophile.
A Prime Target: Cysteine Proteases
Cysteine proteases are a large family of enzymes that play critical roles in various physiological and pathological processes, including protein degradation, immune response, and apoptosis. Their active site contains a highly reactive cysteine residue that acts as the catalytic nucleophile. This makes them particularly susceptible to inhibition by electrophilic compounds, including those with epoxide warheads.[10][11]
The mechanism of inhibition of a cysteine protease by an epoxypropyl morpholine compound can be envisioned as follows:
-
Initial Non-covalent Binding: The inhibitor first binds to the active site of the protease through reversible interactions (e.g., hydrogen bonds, hydrophobic interactions). The morpholine moiety and other substituents on the compound play a crucial role in determining the affinity and selectivity of this initial binding event.
-
Covalent Bond Formation: Once positioned correctly in the active site, the catalytic cysteine's nucleophilic thiolate anion attacks one of the epoxide carbons. This SN2 reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.
Experimental Workflows for Mechanistic Elucidation
A multi-faceted experimental approach is required to rigorously define the mechanism of action of a novel epoxypropyl morpholine compound. The following protocols provide a roadmap for this investigation.
Workflow for Characterizing Covalent Inhibition
Detailed Experimental Protocols
Objective: To determine if the inhibition is time-dependent, a hallmark of irreversible inhibitors.
Materials:
-
Target enzyme (e.g., recombinant human cathepsin L)
-
Fluorogenic substrate for the enzyme
-
Epoxypropyl morpholine compound of interest
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor (and a DMSO control) for different periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each condition.
-
Plot the percentage of remaining enzyme activity against the inhibitor concentration for each pre-incubation time to determine the IC50 values.
Interpretation of Results:
-
Reversible Inhibitor: The IC50 value will be independent of the pre-incubation time.
-
Irreversible Inhibitor: The IC50 value will decrease as the pre-incubation time increases, indicating time-dependent inactivation.
Objective: To confirm that the inhibition is irreversible by attempting to restore enzyme activity after removal of the unbound inhibitor.
Materials:
-
Target enzyme
-
Inhibitor
-
Dialysis membrane (with an appropriate molecular weight cutoff)
-
Assay buffer
Procedure:
-
Incubate the enzyme with a concentration of the inhibitor sufficient to achieve >90% inhibition. As a control, incubate the enzyme with assay buffer alone.
-
After the incubation period, transfer both the inhibited and control enzyme solutions to separate dialysis cassettes.
-
Dialyze both samples against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.
-
After dialysis, measure the activity of both the inhibitor-treated and control enzyme samples using the standard enzyme activity assay.
Interpretation of Results:
-
Reversible Inhibitor: Enzyme activity will be significantly restored in the inhibitor-treated sample.
-
Irreversible Inhibitor: Enzyme activity will remain inhibited, demonstrating that the inhibitor is covalently bound.
Objective: To confirm covalent modification and identify the specific amino acid residue(s) targeted by the inhibitor.
Materials:
-
Target enzyme
-
Inhibitor
-
Mass spectrometer (e.g., LC-ESI-MS/MS)
-
Protease for digestion (e.g., trypsin)
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
Procedure:
-
Intact Protein Analysis:
-
Incubate the enzyme with and without the inhibitor.
-
Analyze the intact protein samples by LC-MS. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor will confirm covalent adduction.
-
-
Peptide Mapping:
-
Treat both the modified and unmodified enzyme samples with DTT to reduce disulfide bonds and iodoacetamide to alkylate free cysteines.
-
Digest the proteins into smaller peptides using trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide in the inhibitor-treated sample that has a mass shift corresponding to the inhibitor. The fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been covalently modified.[1][8][12][13]
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | Expected Result for Covalent Inhibitor |
| IC50 | Concentration of inhibitor causing 50% inhibition. | Decreases with increasing pre-incubation time. |
| kinact/KI | Second-order rate constant of inactivation. | A measure of the efficiency of the covalent inhibitor. |
| Mass Shift (Intact Protein) | Change in protein mass upon inhibitor binding. | Should equal the molecular weight of the inhibitor. |
| Mass Shift (Peptide) | Change in peptide mass upon inhibitor binding. | Localizes the modification to a specific peptide. |
Conclusion
Epoxypropyl morpholine compounds are a promising class of molecules that leverage the favorable properties of the morpholine scaffold and the reactive potential of an epoxide warhead. Their primary mechanism of action is the covalent and often irreversible modification of nucleophilic residues in biological targets, most notably cysteine proteases. A systematic and multi-pronged experimental approach, combining enzyme kinetics, dialysis, and advanced mass spectrometry, is essential for the comprehensive elucidation of their mechanism. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate these and other covalent modulators, ultimately aiding in the rational design of next-generation therapeutics.
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Potential Irreversible Inhibitors of Cysteine Proteases based on Sultam and Naphthoquinone Scaffolds. (n.d.). ULisboa. Retrieved from [Link]
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Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Retrieved from [Link]
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Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
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González-Pérez, M., et al. (2012). Connecting the chemical and biological reactivity of epoxides. Chemical Reviews, 112(12), 6465-6505. Retrieved from [Link]
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Gray, N. S., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Trends in Pharmacological Sciences, 34(10), 552-560. Retrieved from [Link]
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Al-Obeidi, F., et al. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current Medicinal Chemistry, 14(20), 2206-2224. Retrieved from [Link]
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Creative Proteomics. (2018). Strategies for Post-translational Modifications (PTMs). YouTube. Retrieved from [Link]
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Potashman, M. H., & Shair, M. D. (2018). The Taxonomy of Covalent Inhibitors. ACS Chemical Biology, 13(9), 2359-2371. Retrieved from [Link]
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Cuesta, A. A. (2018). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California. Retrieved from [Link]
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Spickett, C. M., et al. (2014). Top 25 Mass Spectrometry Reviews papers published in 2014. Mass Spectrometry Reviews, 33(2), 79-97. Retrieved from [Link]
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Wang, C., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. bioRxiv. Retrieved from [Link]
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Zhang, C., et al. (2021). Progress in the design and synthesis of biobased epoxy covalent adaptable networks. Polymer Chemistry, 12(35), 4975-4990. Retrieved from [Link]
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Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1305, 137759. Retrieved from [Link]
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Wang, C., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. ResearchGate. Retrieved from [Link]
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Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Zhang, T., et al. (2024). Structure-based rational design of covalent probes. Trends in Chemistry. Retrieved from [Link]
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Pedroche, J., et al. (2001). Modification of Enzyme Properties by the use of Inhibitors During Their Stabilisation by Multipoint Covalent Attachment. Enzyme and Microbial Technology, 29(8-9), 511-518. Retrieved from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
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Spectroscopic Elucidation of 4-(2,3-Epoxypropyl)morpholine: A Technical Guide for Researchers
Introduction
4-(2,3-Epoxypropyl)morpholine is a bifunctional molecule incorporating a reactive epoxide ring and a versatile morpholine scaffold. This unique combination makes it a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of polymers, resins, and biologically active compounds. A thorough understanding of its structure is paramount for its effective utilization, and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for its characterization. This in-depth technical guide provides a comprehensive analysis of the NMR and IR spectroscopic data of this compound, offering insights into the interpretation of its spectral features and providing established protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural properties of this important chemical entity.
¹H NMR Spectroscopy: A Detailed Structural Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the protons within the molecule. While a publicly available, experimentally verified high-resolution spectrum of this specific molecule is not readily found in the literature, a highly accurate predicted spectrum can be constructed by analyzing the characteristic chemical shifts and coupling patterns of its constituent fragments: the N-substituted morpholine ring and the epoxypropyl group.
The morpholine ring, in its chair conformation, exhibits two distinct sets of methylene protons: those adjacent to the oxygen atom (H-2 and H-6) and those adjacent to the nitrogen atom (H-3 and H-5). The protons on the carbons neighboring the electronegative oxygen atom are deshielded and thus resonate at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen.[1] The N-substitution with the epoxypropyl group further influences the chemical shifts of the H-3 and H-5 protons.
The epoxypropyl group presents a more complex spin system. The protons of the epoxide ring (H-8 and H-9) are diastereotopic and exhibit characteristic chemical shifts and coupling constants. The methylene protons of the propyl chain (H-7) are also diastereotopic due to the adjacent chiral center of the epoxide.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2, H-6 | 3.65 - 3.75 | t | J = 4.8 |
| H-3, H-5 | 2.45 - 2.55 | t | J = 4.8 |
| H-7a | 2.75 - 2.85 | dd | J = 13.5, 4.0 |
| H-7b | 2.35 - 2.45 | dd | J = 13.5, 6.5 |
| H-8 | 3.10 - 3.20 | m | - |
| H-9a | 2.80 - 2.90 | dd | J = 5.0, 4.0 |
| H-9b | 2.60 - 2.70 | dd | J = 5.0, 2.5 |
Disclaimer: This is a predicted spectrum based on the analysis of related compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
The morpholine ring carbons exhibit two distinct signals. The carbons adjacent to the oxygen (C-2 and C-6) are deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C-3 and C-5).[1] The carbons of the epoxypropyl group also show characteristic chemical shifts, with the epoxide carbons appearing in the upfield region typical for strained three-membered rings.[2]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 67.0 - 68.0 |
| C-3, C-5 | 53.5 - 54.5 |
| C-7 | 61.0 - 62.0 |
| C-8 | 51.0 - 52.0 |
| C-9 | 45.0 - 46.0 |
Disclaimer: This is a predicted spectrum based on the analysis of related compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound has been reported in the NIST WebBook, and its analysis confirms the presence of the key structural features.
Analysis of the Experimental IR Spectrum
The spectrum is characterized by several key absorption bands:
-
C-H Stretching: The region between 2800 and 3000 cm⁻¹ shows multiple bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the morpholine and epoxypropyl groups.
-
C-O Stretching: A strong, broad absorption band is expected in the region of 1115 cm⁻¹ due to the C-O-C stretching vibrations of the morpholine ring ether linkage.
-
C-N Stretching: The C-N stretching vibrations of the tertiary amine in the morpholine ring typically appear in the 1000-1250 cm⁻¹ region and may overlap with the C-O stretching bands.
-
Epoxide Ring Vibrations: The characteristic vibrations of the epoxide ring are crucial for its identification. The asymmetric ring stretching (the "12-micron band") is expected around 830-950 cm⁻¹, while a weaker band for the symmetric ring stretching may be observed around 1250 cm⁻¹. Another characteristic band for epoxides is often found near 750-840 cm⁻¹.
Experimental IR Data (Gas Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1450 | Medium | CH₂ scissoring |
| 1280 | Medium | C-N stretching / CH₂ wagging |
| 1115 | Strong | C-O-C stretching (ether) |
| 915 | Medium | Epoxide ring asymmetric stretching |
| 860 | Medium | Epoxide ring symmetric stretching |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H NMR spectrum.
- Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a sample of this concentration.
- For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Liquid Sample):
- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of neat this compound onto the surface of one salt plate.
- Carefully place the second salt plate on top, creating a thin liquid film between the plates.
2. FT-IR Data Acquisition:
- Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
- The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound, a compound of significant interest in synthetic chemistry. By combining predicted NMR data, derived from the careful analysis of related structural motifs, with experimental IR data, a comprehensive structural characterization has been presented. The provided protocols for data acquisition offer a standardized approach for researchers to obtain high-quality spectroscopic data. The insights and methodologies detailed herein are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this versatile molecule, facilitating further advancements in their respective fields.
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-
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-
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An In-depth Technical Guide to the Solubility of 4-(2,3-Epoxypropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 4-(2,3-Epoxypropyl)morpholine, a versatile building block in pharmaceutical and materials science. Understanding its solubility is paramount for its effective application in synthesis, formulation, and biological studies.
Introduction: The Significance of this compound
This compound, also known as 4-(oxiran-2-ylmethyl)morpholine, is a bifunctional molecule incorporating a reactive epoxide ring and a polar morpholine moiety. This unique combination makes it a valuable intermediate in the synthesis of a wide array of compounds with potential therapeutic applications. The morpholine ring, a common scaffold in medicinal chemistry, can improve the pharmacokinetic properties of drug candidates, including their aqueous solubility and ability to cross the blood-brain barrier.[1] The epoxide group, on the other hand, allows for facile reactions with various nucleophiles, enabling the construction of more complex molecular architectures. Its applications span from the development of novel anticancer and antimicrobial agents to its use in polymer chemistry.[2]
A thorough understanding of the solubility of this compound in different solvent systems is a critical first step in its practical application. Solubility dictates the choice of reaction media, purification methods, and formulation strategies for preclinical and clinical development.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key determinants of its solubility profile are:
-
Polarity: The presence of the morpholine ring, with its nitrogen and oxygen heteroatoms, and the epoxide ring's oxygen atom, imparts a significant degree of polarity to the molecule. This polarity suggests a high affinity for polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, while the oxygen atoms in both the morpholine and epoxide rings can also accept hydrogen bonds. This capability for hydrogen bonding is a primary driver of its solubility in protic solvents like water and alcohols.
-
Molecular Size and Shape: With a molecular weight of 143.19 g/mol , this compound is a relatively small molecule, which generally favors solubility.[3][4]
-
LogP (Octanol-Water Partition Coefficient): The predicted XlogP value for this compound is -0.4.[5] This negative value indicates that the compound is more soluble in water than in octanol, confirming its hydrophilic nature.
Solubility Profile of this compound
Based on available information and chemical principles, the following table summarizes the expected solubility of this compound in various common solvents:
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Soluble/Miscible | High polarity and hydrogen bonding capacity. The predicted logP of -0.4 supports high water solubility.[5] One source explicitly states solubility in water.[10] |
| Ethanol | Polar Protic | Soluble/Miscible | Similar polarity and hydrogen bonding capabilities to water. A source confirms solubility in ethanol.[10] |
| Methanol | Polar Protic | Soluble/Miscible | High polarity and ability to act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar regions of the molecule. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A synthesis procedure uses dichloromethane for extraction, indicating good solubility.[11] |
| Chloroform | Polar Aprotic | Soluble | A study on a related polymer suggests solubility of the monomer in chloroform. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A synthesis procedure utilizes THF as a solvent, indicating solubility.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A study on a related polymer suggests solubility of the monomer in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A study on a related polymer suggests solubility of the monomer in DMSO. |
| Benzene | Nonpolar | Soluble | A study on a related polymer suggests solubility of the monomer in benzene. |
| Toluene | Nonpolar | Likely Soluble | Similar to benzene, though potentially to a lesser extent. |
| Hexane | Nonpolar | Sparingly Soluble/Insoluble | The significant polarity of the molecule would limit its solubility in a nonpolar alkane. |
| Diethyl Ether | Slightly Polar | Soluble | The ether group can interact with the molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
For research and development purposes, it is often necessary to experimentally determine the precise solubility of a compound in a specific solvent under defined conditions. The following protocol provides a reliable method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution becomes saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the equilibration temperature) pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the prepared sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Method Validation: The analytical method (HPLC or GC) should be validated for linearity, accuracy, and precision.
Visualizing the Factors Influencing Solubility
The following diagram illustrates the key molecular features of this compound and their influence on its interaction with different types of solvents.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic workflow for the experimental determination of solubility.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
This compound is a highly polar molecule with a strong propensity for forming hydrogen bonds. Consequently, it exhibits excellent solubility in polar protic solvents such as water and ethanol, and good solubility in a range of polar aprotic and some nonpolar organic solvents. Its hydrophilic nature, as indicated by its negative predicted logP value, is a key characteristic for its application in pharmaceutical development. For precise formulation and process development, the experimental determination of its solubility in specific solvent systems is highly recommended. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently assess and utilize the solubility properties of this important chemical intermediate.
References
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ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2264. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3298. Retrieved from [Link]
-
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Google Patents. (2013, December 20). United States Patent (12). Retrieved from [Link]
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-
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-
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thermal stability and decomposition of 4-(2,3-Epoxypropyl)morpholine
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2,3-Epoxypropyl)morpholine
Abstract
This compound is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a stable morpholine moiety.[1] Its utility as a synthetic intermediate in pharmaceutical research and as a building block in polymer chemistry necessitates a thorough understanding of its thermal stability and decomposition profile.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the thermal behavior of this compound. We will explore the theoretical underpinnings of thermal analysis, present detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discuss potential decomposition mechanisms based on the known chemistry of its constituent functional groups, and outline critical safety considerations.
Introduction and Significance
This compound, with the molecular formula C₇H₁₃NO₂, serves as a crucial intermediate in organic synthesis.[3][4][5] The strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling ring-opening reactions that are fundamental in the synthesis of more complex molecules, including various biologically active compounds.[1][6] Concurrently, the morpholine heterocycle can influence the molecule's solubility, polarity, and pharmacological properties.
A comprehensive understanding of a compound's thermal stability is paramount for several reasons:
-
Process Safety: Uncontrolled exothermic decomposition can lead to runaway reactions, posing significant hazards in both laboratory and industrial settings.[7]
-
Storage and Handling: Defining safe temperature limits prevents degradation and ensures the chemical's integrity over time.
-
Manufacturing and Formulation: For applications in polymer science, such as in epoxy resins, the thermal profile dictates curing parameters and the properties of the final material.[8][9]
This document serves as a technical guide to elucidating the thermal characteristics of this compound, providing both the theoretical basis and practical methodologies for a robust investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6270-19-5 | [3][4][5][10] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4][5][11][12] |
| Molecular Weight | 143.18 g/mol | [3][4][5][10] |
| Appearance | Yellowish oil | [3] |
| Boiling Point | 93-98 °C at 12 Torr | [10] |
| Density | ~1.05 g/cm³ | [11] |
Core Principles of Thermal Analysis
To investigate thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and to quantify the mass loss associated with these events. The resulting data can reveal the presence of volatiles, the onset of decomposition, and the formation of char residue.[9][13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[14] This method is crucial for identifying thermal events such as melting, crystallization, glass transitions, and exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition processes.[13][14][15] For reactive compounds, an exothermic peak in the DSC curve is a strong indicator of a decomposition or polymerization reaction.[14]
Proposed Experimental Investigation Workflow
A systematic investigation into the thermal properties of this compound should follow a logical progression, where the results of one technique inform the parameters of the next.
Caption: Proposed workflow for thermal analysis.
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the stages of mass loss.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared alumina or platinum crucible.
-
Experimental Parameters:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere is used to study the inherent thermal decomposition without interference from oxidative processes.
-
Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A heating rate of 10-20 K/min is a standard compromise between measurement accuracy, resolution, and experiment time.[16]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak) from the first derivative of the TGA curve (DTG).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the energy released or absorbed during thermal events and identify transition temperatures.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. Causality: Hermetic sealing is crucial to contain any evolved volatiles and prevent mass loss, which would interfere with the heat flow measurement, especially for a compound with a relatively low boiling point.
-
Experimental Parameters:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 0 °C, then ramp to a temperature approximately 50 °C above the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min. Causality: The temperature range is informed by the TGA results to ensure all thermal events are captured.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the onset temperature of any exothermic or endothermic peaks. Integrate the area under the primary exothermic peak to determine the enthalpy of decomposition (ΔH_decomp) in J/g.
Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR
-
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.
-
Instrument: A TGA instrument coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: Run the TGA protocol as described in 4.1.1. The evolved gas from the TGA furnace is continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: Correlate the evolution of specific mass fragments (MS) or infrared absorption bands (FTIR) with the mass loss events observed in the TGA data. This allows for the identification of decomposition products like ammonia, carbon monoxide, carbon dioxide, and various organic fragments.[17][18]
Anticipated Results and Mechanistic Discussion
Based on the chemical structure, a multi-stage decomposition is anticipated. The molecule contains two key structural motifs: the morpholine ring and the epoxypropyl group.
Predicted Thermal Profile
| Analysis | Expected Observation | Interpretation |
| TGA | A primary mass loss event, potentially multi-staged, likely starting between 150-250 °C. | Initial decomposition of the epoxypropyl side chain, followed by the more stable morpholine ring fragmentation at higher temperatures. |
| DSC | A significant exothermic peak corresponding to the mass loss event seen in TGA. | The ring-opening polymerization of the epoxide is a highly exothermic process.[7] Bond-breaking (scission) during decomposition also releases energy. |
Proposed Decomposition Pathways
The decomposition is likely initiated at the most reactive or weakest points in the molecule.
-
Epoxide Ring-Opening Polymerization: The epoxide group is highly strained and can undergo thermally initiated, acid- or base-catalyzed ring-opening polymerization, especially in the presence of impurities. This is a highly exothermic process that can lead to a runaway reaction.[6][7]
-
Side-Chain Scission: The C-N bond connecting the propyl group to the morpholine ring or the C-C and C-O bonds within the side chain could cleave.
-
Morpholine Ring Fragmentation: At higher temperatures, the morpholine ring itself will decompose. Studies on morpholine have shown that its decomposition involves intramolecular hydrogen shifts and the formation of products like ethenol and ethenamine.[19][20] The primary decomposition pathways involve the cleavage of C-C, C-O, and C-N bonds within the ring.[21]
Caption: Plausible thermal decomposition pathways.
Safety Considerations
Handling this compound requires adherence to strict safety protocols due to the hazards associated with both the morpholine and epoxide functional groups.
-
Toxicity and Corrosivity: Morpholine derivatives can be corrosive and cause severe skin burns and eye damage.[22][23][24] The material is harmful if swallowed or in contact with skin.[22][24] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thermal Hazards: As discussed, the decomposition can be highly exothermic. When performing thermal analysis, sample sizes should be kept small (milligram scale) to minimize the risk of a violent reaction inside the instrument. Industrial scale-up requires careful consideration of heat transfer to prevent thermal runaway.[7]
-
Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[17][25] Proper ventilation and, if necessary, respiratory protection are essential.
Conclusion
The thermal stability of this compound is a critical parameter for its safe handling, storage, and application. A systematic investigation using TGA, DSC, and Evolved Gas Analysis provides a comprehensive understanding of its decomposition profile. The anticipated decomposition mechanism involves a highly exothermic epoxide ring-opening reaction, followed by side-chain scission and eventual fragmentation of the morpholine ring at elevated temperatures. The insights gained from these analyses are indispensable for chemists and engineers in the pharmaceutical and materials science fields, enabling the development of robust and safe chemical processes.
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understanding the reactivity of the epoxide ring in 4-(2,3-Epoxypropyl)morpholine
An In-Depth Technical Guide to the Reactivity of the Epoxide Ring in 4-(2,3-Epoxypropyl)morpholine
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It integrates the pharmacologically privileged morpholine scaffold with a highly reactive epoxide ring.[1][2] This guide provides a comprehensive technical analysis of the epoxide ring's reactivity, focusing on the mechanistic principles that govern its behavior under various reaction conditions. We will explore the causality behind regioselective and stereoselective outcomes in nucleophilic ring-opening reactions, present validated experimental protocols, and discuss the molecule's application as a versatile building block in the synthesis of complex chemical entities.
Introduction: Structural Features and Significance
This compound, with a molecular formula of C₇H₁₃NO₂, consists of a morpholine ring attached via a nitrogen atom to a glycidyl (2,3-epoxypropyl) group.[3][4] The significance of this molecule stems from the unique combination of its two core components:
-
The Morpholine Moiety: The morpholine ring is a "privileged scaffold" in drug discovery. Its presence in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can enhance blood-brain barrier permeability.[1][2] The tertiary amine of the morpholine ring is basic, with its conjugate acid having a pKa that makes it a useful buffer in physiological ranges.[5]
-
The Epoxide Ring: The three-membered oxirane ring is characterized by significant ring strain (angle and torsional strain), which makes it highly susceptible to nucleophilic attack.[6] This inherent reactivity allows for the facile introduction of diverse functional groups, making it an invaluable electrophilic partner in organic synthesis.[7][8]
The synergy between the stable, property-enhancing morpholine unit and the reactive, synthetically versatile epoxide ring makes this compound a powerful intermediate for creating libraries of complex molecules for drug screening and for developing functional polymers.[7][9]
Synthesis of this compound
The most common and industrially scalable synthesis involves the reaction of morpholine with an epihalohydrin, typically epichlorohydrin, under basic conditions.[7] This process occurs in two main stages: initial nucleophilic substitution followed by an intramolecular cyclization to form the epoxide.
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An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-epoxypropyl)morpholine, a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document delves into the historical context of morpholine chemistry, leading to the development of this functionalized derivative. A detailed examination of its synthesis, reaction mechanisms, and spectroscopic properties is presented, supported by established protocols and data. The guide further explores the critical role of the morpholine moiety in enhancing the pharmacokinetic profiles of therapeutic agents, with a special focus on the application of this compound as a key intermediate in the synthesis of FDA-approved drugs. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the practical application and synthetic utility of this important chemical entity.
Introduction: The Emergence of a Privileged Scaffold
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa of approximately 8.7, contribute to enhanced aqueous solubility, improved metabolic stability, and favorable bioavailability of drug candidates.[3][4] The incorporation of the morpholine moiety can significantly improve the pharmacokinetic profile of a molecule, making it a valuable tool for drug designers.[3][4] This has led to the inclusion of the morpholine ring in a wide array of clinically successful drugs across various therapeutic areas, including oncology and infectious diseases.[3][5][6]
This compound, also known as 4-(oxiran-2-ylmethyl)morpholine, is a key derivative that combines the beneficial properties of the morpholine scaffold with the reactive potential of an epoxide ring. This bifunctionality makes it a highly versatile intermediate for the synthesis of complex molecules, particularly chiral compounds of pharmaceutical interest.[7][8]
Historical Context and Discovery
The synthesis of this compound is a direct extension of this principle, utilizing the reaction of morpholine with epichlorohydrin. This reaction is a well-established and widely employed method for introducing the glycidyl group to amines.[7] The timeline of patents for morpholine synthesis and its derivatives suggests that the preparation of compounds like this compound likely became commonplace as the demand for functionalized morpholine building blocks grew within the chemical and pharmaceutical industries.
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the reaction of morpholine with epichlorohydrin.[7] This process typically involves a two-step sequence: a nucleophilic addition followed by an intramolecular cyclization.
Reaction Mechanism
The synthesis proceeds via the following steps:
-
Nucleophilic Attack: The secondary amine of morpholine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring in epichlorohydrin. This ring-opening reaction is regioselective, with the attack preferentially occurring at the less sterically hindered terminal carbon of the epoxide.
-
Intermediate Formation: This initial reaction forms a chlorohydrin intermediate, 1-chloro-3-(morpholin-4-yl)propan-2-ol.
-
Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the new epoxide ring of this compound.
Experimental Protocol
A typical laboratory-scale synthesis of this compound is as follows:[12]
Materials:
-
Morpholine
-
(R)-(-)-1-chloro-2,3-epoxypropane (epichlorohydrin)
-
tert-Butanol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ice-water bath
Procedure:
-
Dissolve morpholine (0.1 mol) in tert-butanol under stirring at room temperature.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (0.1 mol) to the cooled solution.
-
Remove the ice-water bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting materials have been consumed, cool the reaction mixture to below 10°C in an ice-water bath.
-
Add a solution of potassium tert-butoxide in THF (100 mmol) dropwise, maintaining the temperature below 10°C. The solution will turn from light yellow to a white turbid solution. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (50 ml) and extract with dichloromethane (2 x 100 ml).
-
Combine the organic extracts and wash with saturated brine (100 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow oil.[12]
This protocol typically yields the product in high purity and good yield (around 88.8%).[12]
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| CAS Number | 6270-19-5 | [13] |
| Molecular Formula | C₇H₁₃NO₂ | [13] |
| Molecular Weight | 143.18 g/mol | [13] |
| Appearance | Colorless to yellow oil | [12] |
| Boiling Point | 93-98 °C at 12 mmHg | [13] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the morpholine ring protons, typically in the range of δ 2.4-3.7 ppm. The protons of the epoxypropyl group will appear as a set of multiplets in the range of δ 2.5-3.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbons of the morpholine ring (typically around δ 45-67 ppm) and the epoxypropyl group (around δ 44-52 ppm). The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the C-O-C stretching of the ether in the morpholine ring and the epoxide (around 1115 cm⁻¹ and 1250 cm⁻¹ respectively). C-N stretching vibrations will be observed around 1100-1300 cm⁻¹. The C-H stretching of the alkyl groups will appear around 2850-2960 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern will be consistent with the structure, showing characteristic losses of fragments from the morpholine and epoxypropyl moieties.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile chiral building block in the synthesis of pharmaceuticals. The epoxide ring is a key functional group that allows for stereospecific ring-opening reactions with various nucleophiles, enabling the construction of complex chiral molecules.
Role as a Key Intermediate in FDA-Approved Drugs
(R)-4-(Oxiran-2-ylmethyl)morpholine is a crucial starting material for the synthesis of at least two major FDA-approved drugs:
-
Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of linezolid involves the ring-opening of the epoxide in a derivative of (R)-4-(oxiran-2-ylmethyl)morpholine by an aniline derivative, followed by cyclization to form the core oxazolidinone ring.[7][16]
-
Rivaroxaban: An anticoagulant that works by directly inhibiting Factor Xa. A key step in the synthesis of Rivaroxaban involves the use of a chiral intermediate derived from (R)-4-(oxiran-2-ylmethyl)morpholine.[7]
The use of the chiral (R)-enantiomer is critical in these syntheses to ensure the correct stereochemistry of the final drug molecule, which is essential for its biological activity and safety.
Broader Utility in Medicinal Chemistry
Beyond these specific examples, the this compound scaffold is a valuable tool for medicinal chemists for several reasons:
-
Introduction of Chirality: The epoxide allows for the stereocontrolled introduction of two adjacent stereocenters.
-
Linker and Scaffold: The epoxypropyl group can serve as a linker to connect the morpholine moiety to other parts of a molecule.
-
Modification of Physicochemical Properties: The morpholine ring, as previously discussed, can be strategically incorporated to enhance solubility and other drug-like properties.[3][4]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a testament to the power of functionalized heterocyclic compounds in modern organic synthesis and drug discovery. Its straightforward synthesis, combined with the dual reactivity of the morpholine nitrogen and the epoxide ring, makes it an invaluable building block for the construction of complex and biologically active molecules. The critical role of its chiral enantiomer in the synthesis of important drugs like Linezolid and Rivaroxaban underscores its significance in the pharmaceutical industry. As the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles continues, the strategic application of versatile intermediates such as this compound will undoubtedly remain a cornerstone of successful drug development programs.
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Goel, K. K., et al. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate.[4][17]
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Lenci, E., Innocenti, R., Gloria, M., & Trabocchi, A. (n.d.). Representative examples of natural products and drugs containing a morpholine ring. ResearchGate.[1]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.[24]
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Palchykov, V. A., & Belyakov, S. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.[25]
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de Toledo, T. A., Silva, E. D., de Faria, J. L. B., & Pizani, P. S. (2023). Pressure dependence on Raman spectra of the molecular crystal 4-(benzenesulfonyl)-morpholine. Vibrational Spectroscopy, 129, 103588.[26]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[16]
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Methodological & Application
The Versatile Role of 4-(2,3-Epoxypropyl)morpholine in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: A Morpholine-Functionalized Epoxide for Tailored Polymer Architectures
4-(2,3-Epoxypropyl)morpholine is a unique bifunctional monomer that offers a compelling combination of a reactive epoxy group and a tertiary amine-containing morpholine moiety. This structure makes it an invaluable building block for the synthesis of advanced functional polymers. The morpholine group, with its inherent pH-sensitivity and potential for biocompatibility, opens the door to a wide range of applications, particularly in the biomedical and pharmaceutical fields.[1] The epoxide ring, on the other hand, is readily polymerizable through ring-opening polymerization (ROP), allowing for the creation of well-defined polyether backbones.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound in polymer synthesis. We will delve into the mechanistic underpinnings of its polymerization, provide step-by-step experimental procedures, and discuss the characterization and potential applications of the resulting polymers.
Key Attributes and Applications
The incorporation of the morpholine moiety into a polyether backbone imparts several desirable properties:
-
pH-Responsiveness: The tertiary amine in the morpholine ring can be protonated at acidic pH, leading to a change in the polymer's solubility, conformation, and hydrodynamic volume.[4] This "smart" behavior is highly sought after for applications such as drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes.[4][5]
-
Biocompatibility: Morpholine-containing polymers have been investigated for their biocompatibility, with some demonstrating low cytotoxicity, making them suitable for in-vivo applications.[1][6]
-
Hydrophilicity: The presence of the morpholine group can enhance the hydrophilicity of the resulting polymers, influencing their solubility and interaction with biological systems.
-
Post-Polymerization Modification: The lone pair of electrons on the nitrogen atom of the morpholine ring can serve as a handle for further chemical modifications, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.[7]
These attributes position polymers derived from this compound as promising candidates for:
-
Drug Delivery Vehicles: Smart nanoparticles and hydrogels that respond to pH changes for targeted drug release.[5][8]
-
Gene Delivery Systems: Polycations capable of complexing with nucleic acids and facilitating their entry into cells.
-
Tissue Engineering Scaffolds: Biocompatible and biodegradable materials that can support cell growth and tissue regeneration.[8]
-
Smart Coatings and Sensors: Materials that change their properties in response to environmental stimuli.
Polymerization of this compound: Mechanisms and Control
The primary method for polymerizing this compound is through ring-opening polymerization (ROP) of the epoxide group. This can be initiated by either anionic or cationic species.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is a living polymerization technique that allows for excellent control over molecular weight and dispersity. The polymerization is typically initiated by a strong base, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
Diagram 1: Anionic Ring-Opening Polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is initiated by a Lewis or Brønsted acid, which activates the epoxide ring towards nucleophilic attack by another monomer molecule. While CROP can be more rapid than AROP, it is often more challenging to control, with side reactions such as chain transfer and termination being more prevalent.
Diagram 2: Cationic Ring-Opening Polymerization of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of poly(this compound). Researchers should note that optimization of reaction conditions may be necessary to achieve desired molecular weights and polymer properties.
Protocol 1: Synthesis of the Monomer - this compound
This protocol is adapted from established methods for the synthesis of epoxides from amines and epichlorohydrin.[9]
Materials:
-
Morpholine
-
(R)-(-)-1-chloro-2,3-epoxypropane (or epichlorohydrin)
-
tert-Butanol
-
Potassium tert-butoxide solution in tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 eq) in tert-butanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (1.0 eq) to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to below 10 °C in an ice-water bath.
-
Slowly add a solution of potassium tert-butoxide in THF (1.0 eq) dropwise. The solution will become a white, turbid mixture. Stir for 30 minutes.
-
Monitor the completion of the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Add water to the residue and extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.
Protocol 2: Anionic Ring-Opening Polymerization of this compound
This protocol is based on the successful anionic ring-opening polymerization of a structurally similar monomer, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole.[10]
Materials:
-
This compound (monomer), freshly distilled
-
Potassium hydroxide (KOH), powdered (initiator)
-
Anhydrous benzene or toluene (solvent)
-
Hexane (non-solvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Under an inert argon atmosphere, add the this compound monomer and powdered KOH (e.g., 2 wt.%) to a Schlenk flask equipped with a magnetic stirrer.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for a specified time (e.g., 14 hours).
-
After the designated reaction time, cool the viscous mixture to room temperature.
-
Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent like benzene or toluene.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent such as hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with fresh hexane to remove any unreacted monomer and initiator residues.
-
Dry the polymer to a constant weight under vacuum.
Table 1: Representative Conditions for Anionic Polymerization
| Parameter | Value |
| Monomer | This compound |
| Initiator | Potassium Hydroxide (KOH) |
| Initiator Conc. | 1-5 wt.% |
| Temperature | 80-120 °C |
| Time | 12-24 hours |
| Solvent | Bulk (solvent-free) or Toluene |
| Precipitation | Hexane |
Protocol 3: Cationic Ring-Opening Polymerization of this compound
This is a general protocol for the cationic polymerization of epoxides and may require significant optimization for this specific monomer.
Materials:
-
This compound (monomer), freshly distilled and dried
-
Anhydrous dichloromethane (DCM) (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Diethyl ether (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Under an inert argon atmosphere, dissolve the this compound monomer in anhydrous DCM in a Schlenk flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the initiator, BF₃·OEt₂, via syringe.
-
Stir the reaction mixture for the desired period, monitoring the viscosity.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and wash with fresh diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and properties.
Table 2: Key Characterization Techniques
| Technique | Information Obtained | Expected Observations |
| ¹H NMR | Confirmation of polymer structure, end-group analysis. | Disappearance of epoxide protons, appearance of broad signals corresponding to the polyether backbone and morpholine side chains. |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI). | A monomodal peak, with PDI values typically < 1.5 for controlled polymerizations. |
| FTIR | Confirmation of functional groups. | Disappearance of the characteristic epoxide ring vibration (~910 cm⁻¹), presence of C-O-C ether linkages (~1100 cm⁻¹). |
| DSC | Glass transition temperature (Tg). | A single Tg, indicating an amorphous polymer. |
| TGA | Thermal stability. | Onset of decomposition temperature. |
| Potentiometric Titration | Determination of pKa of the morpholine groups. | Provides quantitative information on the pH-responsiveness. |
Diagram 3: Workflow for Synthesis and Evaluation of Poly(this compound).
Stimuli-Responsive Behavior: Harnessing the Power of pH
The morpholine side chains of poly(this compound) are expected to exhibit a pKa in the range of 5-7.[8] Below this pKa, the nitrogen atom becomes protonated, leading to electrostatic repulsion between the polymer chains and increased hydrophilicity. This transition can be harnessed to trigger various responses:
-
Swelling of Hydrogels: Crosslinked networks of the polymer will swell significantly as the pH drops below the pKa, allowing for the controlled release of encapsulated drugs.[11]
-
Micelle Disassembly: Amphiphilic block copolymers containing a poly(this compound) block can self-assemble into micelles at neutral pH. Upon acidification, the protonation of the morpholine groups will cause the micelles to disassemble, releasing their cargo.
Biocompatibility and Cytotoxicity Considerations
For any polymer intended for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is paramount. While polymers containing morpholine have shown promise, it is essential to conduct in vitro cytotoxicity assays (e.g., MTT assay) on the synthesized poly(this compound) using relevant cell lines to determine its safety profile.[1][6]
Post-Polymerization Modification: Expanding Functionality
The synthesized poly(this compound) serves as a versatile platform for further functionalization. The tertiary amine of the morpholine ring can be quaternized to introduce a permanent positive charge, which can be beneficial for gene delivery applications. Additionally, other functional groups can be introduced through various organic reactions to tailor the polymer's properties for specific applications.[7][12]
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of advanced, functional polymers. Its straightforward polymerization via ring-opening techniques, combined with the inherent pH-sensitivity and potential biocompatibility of the morpholine moiety, makes it a valuable tool for researchers in materials science, drug delivery, and tissue engineering. The protocols and application notes provided herein offer a solid foundation for the exploration of this versatile building block in the creation of next-generation smart materials. Future research will likely focus on the synthesis of well-defined block copolymers, the in-depth investigation of their biological interactions, and their translation into innovative therapeutic and diagnostic platforms.
References
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- 9. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 10. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(2,3-Epoxypropyl)morpholine as a Versatile Crosslinking Agent for Advanced Resin Formulations
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(2,3-Epoxypropyl)morpholine (EPM), a unique heterocyclic compound featuring both a morpholine ring and a reactive epoxide moiety. We delve into the fundamental chemical properties and reaction mechanisms that make EPM a highly effective crosslinking agent and reactive modifier for a diverse range of polymer systems, including epoxy resins, polyurethanes, and hydrogels. This document presents detailed, field-proven protocols, explains the causality behind experimental choices, and offers quantitative data to guide the formulation of advanced materials with tailored thermal, mechanical, and functional properties.
Introduction to this compound (EPM)
This compound, also known as N-(2,3-Epoxypropyl)morpholine, is an organic compound with the chemical formula C₇H₁₃NO₂ and CAS number 6270-19-5.[1][2][3][4] Its molecular structure is distinguished by two key functional components: a stable six-membered morpholine ring and a highly strained three-membered epoxide (oxirane) ring.[2][5] This bifunctional nature is the cornerstone of its utility in polymer chemistry.
The epoxide group is highly susceptible to nucleophilic attack, leading to a ring-opening reaction that facilitates the formation of strong, stable covalent bonds.[5] This reactivity allows EPM to act as a potent crosslinking agent, creating three-dimensional polymer networks that enhance the mechanical strength, thermal stability, and chemical resistance of the final material.[6][7][8] The presence of the tertiary amine within the morpholine ring can also play a catalytic role in certain polymerization reactions, particularly with epoxy resins, accelerating cure times and influencing network architecture.[5][6] Its versatility extends to various resin systems, making it a valuable tool for developing high-performance adhesives, coatings, composites, and functional biomaterials.[5][9]
Physicochemical Properties and Mechanism of Action
A clear understanding of EPM's properties is crucial for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6270-19-5 | [1][3][10] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][10] |
| Molecular Weight | 143.18 g/mol | [1][3] |
| Appearance | Colorless to yellow oil/liquid | [1] |
| Density | ~1.05 g/cm³ | [10] |
| Boiling Point | 93-98 °C at 12 mmHg | [10] |
| Purity | Typically ≥98% | [10] |
Core Reaction Mechanism: Epoxide Ring-Opening
The primary mechanism driving EPM's function as a crosslinker is the nucleophilic ring-opening of its epoxide group. This reaction can be initiated by a wide range of nucleophiles (Nu:), including amines, hydroxyls, and carboxyl groups present in resin formulations. The reaction breaks the strained C-O bond of the epoxide, forming a stable covalent bond with the nucleophile and generating a new hydroxyl group, which can participate in subsequent reactions.
}
General mechanism of nucleophilic ring-opening of EPM.
This fundamental reaction allows EPM to integrate into and crosslink various polymer backbones:
-
In Epoxy Systems: EPM acts as a reactive diluent or co-monomer. Its epoxide group reacts with amine curing agents, while the morpholine nitrogen can catalyze the homopolymerization of the primary epoxy resin, influencing cure kinetics and final network properties.[5][6]
-
In Polyurethane Systems: The hydroxyl group generated after the ring-opening of EPM can readily react with isocyanate (NCO) groups to form urethane linkages, effectively incorporating the molecule into the polyurethane network and increasing crosslink density.[11][12][13]
-
In Hydrogel Formulations: The epoxide ring can react with functional groups on polymer chains, such as the amine groups in chitosan or alginate, to form stable, crosslinked hydrogel networks suitable for biomedical applications.[9][14]
Application Protocols
Safety First: this compound is a reactive chemical. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. EPM may cause skin, eye, and respiratory irritation.[5][10]
Application 1: EPM as a Reactive Modifier in Epoxy Resin Systems
Using EPM in standard epoxy formulations, such as those based on Bisphenol A diglycidyl ether (DGEBA), can reduce viscosity for improved processing while simultaneously enhancing the thermomechanical properties of the cured product.
Protocol: Preparation of an EPM-Modified DGEBA Epoxy Resin
1. Materials & Equipment:
-
Primary Resin: DGEBA (Epoxy Equivalent Weight, EEW ~188 g/eq)
-
Modifier: this compound (EPM, MW = 143.18 g/mol , assumed EEW = 143.18 g/eq)
-
Curing Agent: Diethylenetriamine (DETA, Amine Hydrogen Equivalent Weight, AHEW = 20.6 g/eq)
-
Equipment: Glass beakers, magnetic stirrer with hotplate, vacuum desiccator/chamber, casting molds, programmable oven.
2. Formulation Rationale & Calculation: The key to a well-cured epoxy system is achieving a stoichiometric balance between epoxy groups and amine hydrogens. The typical ratio is 1:1.
-
Step 2.1: Define EPM Content. Decide on the weight percentage (wt%) of EPM to replace the primary DGEBA resin. Let's calculate for a 10 wt% modification in a 100g total resin batch (DGEBA + EPM).
-
Mass of EPM = 10 g
-
Mass of DGEBA = 90 g
-
-
Step 2.2: Calculate Total Epoxy Equivalents.
-
Epoxy Moles (DGEBA) = 90 g / 188 g/eq = 0.479 eq
-
Epoxy Moles (EPM) = 10 g / 143.18 g/eq = 0.070 eq
-
Total Epoxy Moles = 0.479 + 0.070 = 0.549 eq
-
-
Step 2.3: Calculate Required Curing Agent.
-
Required Amine H Moles = Total Epoxy Moles = 0.549 eq
-
Mass of DETA = 0.549 eq * 20.6 g/eq = 11.31 g
-
3. Step-by-Step Procedure:
-
Step 3.1: Resin Preparation. Weigh 90.0 g of DGEBA into a glass beaker. Gently heat to 50-60 °C on a hotplate to reduce its viscosity.
-
Step 3.2: Modifier Addition. Add 10.0 g of EPM to the warm DGEBA resin. Stir magnetically for 10-15 minutes until the mixture is completely homogeneous.
-
Step 3.3: Cooling and Curing Agent Addition. Remove the beaker from the heat and allow it to cool to room temperature. Slowly add the calculated 11.31 g of DETA while stirring continuously. An exothermic reaction will begin. Continue stirring for 5 minutes.
-
Step 3.4: Degassing. Place the beaker inside a vacuum chamber or desiccator and apply vacuum for 10-15 minutes to remove air bubbles introduced during mixing.
-
Step 3.5: Casting and Curing. Pour the bubble-free mixture into desired molds. Transfer to a programmable oven and apply the cure schedule. A typical schedule is 2 hours at 80 °C followed by 3 hours at 125 °C. Allow to cool slowly to room temperature to prevent thermal stress.
}
Workflow for preparing an EPM-modified epoxy resin.
Table 2: Expected Influence of EPM Content on Epoxy Resin Properties
| Property | 0% EPM (Control) | 10% EPM | 20% EPM | Causality |
| Initial Viscosity (25°C) | High | Medium | Low | EPM is a low-viscosity liquid, acting as a reactive diluent.[15] |
| Glass Transition (Tg) | ~140 °C | ~145 °C | ~150 °C | EPM's compact structure can increase crosslink density, raising Tg.[7][16] |
| Tensile Modulus | High | Higher | Highest | Increased crosslink density typically leads to a stiffer material.[8] |
| Elongation at Break | Moderate | Lower | Lowest | Higher crosslinking can reduce chain mobility, leading to lower ductility.[7][8] |
Application 2: EPM for Crosslinking Bio-based Hydrogels
EPM is an effective crosslinker for polymers containing nucleophilic groups, such as the primary amines in chitosan. This protocol describes the formation of a chemically crosslinked chitosan hydrogel film.
Protocol: Preparation of an EPM-Crosslinked Chitosan Hydrogel
1. Materials & Equipment:
-
Polymer: Medium molecular weight Chitosan
-
Solvent: 1% (v/v) Acetic Acid solution in deionized water
-
Crosslinker: this compound (EPM)
-
Neutralization: 1 M Sodium Hydroxide (NaOH)
-
Equipment: Beakers, magnetic stirrer, pH meter, petri dishes (for casting), drying oven.
2. Formulation Rationale: The primary amine groups (-NH₂) on the chitosan backbone act as nucleophiles, attacking and opening the epoxide ring of EPM to form a stable, crosslinked network. The amount of EPM will directly control the crosslink density and thus the hydrogel's properties.
3. Step-by-Step Procedure:
-
Step 3.1: Chitosan Solution. Prepare a 2% (w/v) chitosan solution by slowly dissolving 2.0 g of chitosan powder in 100 mL of 1% acetic acid solution with vigorous stirring. This may take several hours.
-
Step 3.2: EPM Addition. Once the chitosan is fully dissolved, add the desired amount of EPM. For a moderate crosslink density, a 10:1 molar ratio of chitosan amine groups to EPM epoxide groups is a good starting point. Add 0.5 mL of EPM to the solution and stir for 30 minutes.
-
Step 3.3: Casting. Pour the viscous solution into petri dishes to a desired thickness (e.g., 2-3 mm).
-
Step 3.4: Curing/Solvent Evaporation. Place the petri dishes in a drying oven at 40-50 °C for 24-48 hours. This allows the crosslinking reaction to proceed while the solvent evaporates, forming a solid film.
-
Step 3.5: Neutralization and Washing. Carefully peel the dried film from the dish. Immerse it in a 1 M NaOH solution for 1-2 hours to neutralize the excess acetic acid and deprotonate the remaining amine groups.
-
Step 3.6: Final Washing. Wash the neutralized hydrogel film extensively with deionized water until the wash water is neutral (pH ~7). This removes residual NaOH and unreacted EPM. The resulting hydrogel can be stored in water or dried for later use.
Table 3: Expected Influence of EPM on Chitosan Hydrogel Properties
| Property | Low EPM Conc. | High EPM Conc. | Causality |
| Equilibrium Swelling Ratio | High | Low | Higher crosslink density restricts polymer chain expansion, reducing water uptake.[9] |
| Gel Fraction (%) | Lower | Higher | More EPM leads to a more complete and robust network, reducing soluble fractions. |
| Mechanical Strength | Low (fragile) | High (robust) | Increased covalent crosslinks create a stronger, more resilient hydrogel network.[14] |
| Drug Release Rate | Fast | Slow | A denser network creates a more tortuous path for drug molecules, slowing diffusion.[9][17] |
Characterization of Crosslinked Resins
To validate the successful crosslinking and understand the material properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the reaction. Look for the disappearance of the characteristic epoxide peak (around 910 cm⁻¹) and the appearance of new peaks, such as broad O-H stretching (~3400 cm⁻¹) from the ring-opening.
-
Differential Scanning Calorimetry (DSC): Essential for determining the glass transition temperature (Tg), which is a key indicator of crosslink density and thermal performance.[7][18]
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability and degradation profile of the cured material.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties, including storage modulus (stiffness) and tan delta (damping), and offers a highly sensitive method for determining Tg.[19]
-
Mechanical Testing: Standard tensile tests (e.g., ASTM D638) are used to measure Young's modulus, ultimate tensile strength, and elongation at break, defining the material's mechanical performance.[8][16]
Conclusion
This compound stands out as a uniquely versatile and highly effective agent for the crosslinking and modification of thermosetting resins. Its dual-functionality, combining a reactive epoxide for network formation and a morpholine ring that can offer catalytic activity and structural stability, allows for the precise tuning of material properties. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can leverage EPM to develop advanced polymers with superior mechanical strength, enhanced thermal stability, and tailored functionality for demanding applications across numerous scientific and industrial fields.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]
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arXiv. (n.d.). Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. Retrieved from [Link]
-
PubMed Central. (n.d.). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. Retrieved from [Link]
-
Tieghi, G., Levi, M., & Fallini, A. (n.d.). Characterization of crosslinked polyester resins by dynamic mechanical properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. Retrieved from [Link]
-
MDPI. (2024). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-Acryloylmorpholine-based Hydrogels and Investigation of their Drug Release Behaviors. Retrieved from [Link]
- Google Patents. (n.d.). EP0004116A1 - Process for the preparation of cross-linked polyurethanes.
-
PubMed. (2018). The Effects of Morpholine Pre-Treated and Carboxymethylated Cellulose Nanofibrils on the Properties of Alginate-Based Hydrogels. Retrieved from [Link]
-
Nature. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Retrieved from [Link]
-
ACS. (2025). Crosslinking without isocyanates: epoxy functional polyurethanes enable rapid curing under ambient conditions. Retrieved from [Link]
-
iopscience. (n.d.). Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulations used for the preparation of hydrogels. Retrieved from [Link]
-
Semantic Scholar. (1991). Polyurethane-crosslinked epoxy resins. II. Compatibility and morphology. Retrieved from [Link]
-
MDPI. (2023). Formulation and Characterization of Polymeric Cross-Linked Hydrogel Patches for Topical Delivery of Antibiotic for Healing Wound Infections. Retrieved from [Link]
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Surface Functionalization using 4-(2,3-Epoxypropyl)morpholine: An Application Guide for Researchers and Drug Development Professionals
In the landscape of advanced biomaterials and drug delivery systems, the precise control of surface chemistry is paramount. The ability to tailor a material's surface dictates its interaction with biological systems, influencing everything from cellular adhesion and protein binding to the targeted delivery of therapeutic agents. This guide provides an in-depth exploration of 4-(2,3-Epoxypropyl)morpholine, a versatile reagent for imparting unique functionalities onto a variety of substrates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significant applications of morpholine-functionalized surfaces in the realm of drug development.
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] Its inclusion can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[2] By covalently attaching this versatile heterocycle to a surface using this compound, we can create bioactive interfaces with enhanced biocompatibility and specific recognition capabilities.[3]
The Chemistry of Epoxy-Amine Coupling: A Foundation for Surface Modification
The cornerstone of the protocols described herein is the highly efficient and specific reaction between an epoxide ring and a nucleophile, typically a primary or secondary amine. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to a stable covalent bond.[4] This reaction is particularly advantageous for biomolecule immobilization as it can proceed under mild, aqueous conditions, preserving the delicate structure and function of proteins and other biological macromolecules.[5][6]
The reaction mechanism involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxy ring, resulting in the opening of the ring and the formation of a β-amino alcohol. This reaction can be influenced by several factors, including pH, temperature, and the presence of catalysts. The morpholine group in this compound, being a tertiary amine, can also potentially influence the reaction kinetics.[7]
Protocol 1: Functionalization of Silica-Based Surfaces (e.g., Glass Slides, Silicon Wafers)
Silica-based materials are ubiquitous in biomedical research, serving as substrates for microarrays, biosensors, and cell culture. This protocol details the steps to create a stable and reactive morpholine-functionalized surface on silica.
Causality Behind Experimental Choices:
-
Surface Activation: The initial cleaning and activation steps are critical for generating a high density of surface silanol groups (Si-OH), which are the primary reaction sites for the silanization step. Piranha solution is a highly effective but hazardous cleaning agent; UV/Ozone treatment is a safer and often equally effective alternative.
-
Silanization: 3-Aminopropyltriethoxysilane (APTES) is used to introduce primary amine groups onto the silica surface. The ethoxy groups of APTES hydrolyze in the presence of trace water to form silanols, which then condense with the surface silanols of the substrate to form a stable siloxane bond (Si-O-Si).
-
Epoxy Coupling: this compound is then reacted with the newly introduced surface amine groups. This reaction is typically carried out in an aprotic polar solvent like DMF to ensure solubility of the reactants and facilitate the reaction. The temperature is moderately elevated to increase the reaction rate without causing degradation.
Experimental Workflow:
Caption: Direct functionalization of amine-rich polymer surfaces.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Ensure the amine-rich polymer substrate is clean and equilibrated in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).
-
-
Reaction with this compound:
-
Prepare a 2% (v/v) solution of this compound in the same buffer used for substrate equilibration.
-
Immerse the polymer substrate in the reagent solution and incubate for 12-24 hours at room temperature with gentle agitation.
-
Protect the reaction from light if any components are light-sensitive.
-
-
Washing and Storage:
-
Remove the substrate from the reaction solution and wash thoroughly with the buffer solution to remove unreacted reagents.
-
Follow with several rinses in DI water.
-
Store the functionalized polymer in a hydrated state at 4°C or dry it under a stream of nitrogen, depending on the nature of the polymer.
-
Characterization and Validation of Functionalized Surfaces
Confirming the successful functionalization of the surface is a critical step. A combination of surface-sensitive analytical techniques should be employed to provide a comprehensive characterization.
| Technique | Purpose | Expected Outcome for Morpholine Functionalization |
| X-Ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface. | Increase in the N 1s and O 1s signals relative to the C 1s and substrate signals. High-resolution N 1s spectra can distinguish between different nitrogen environments. [8][9][10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Appearance of characteristic peaks for the morpholine ring (e.g., C-O-C stretch around 1115 cm⁻¹) and disappearance or shifting of peaks associated with the initial surface groups (e.g., N-H bends of primary amines). [2][11][12] |
| Water Contact Angle Goniometry | Assessment of surface hydrophilicity/hydrophobicity. | A change in the water contact angle is expected. The direction of change (increase or decrease) will depend on the initial surface and the final orientation of the morpholine groups. [13][14] |
| Atomic Force Microscopy (AFM) | Topographical analysis of the surface. | Minimal changes in surface roughness are expected for a well-formed monolayer, indicating a uniform coating. |
Applications in Drug Development
The introduction of a morpholine-functionalized surface opens up a myriad of possibilities in drug development, from creating more biocompatible medical devices to designing sophisticated drug delivery systems.
Bioactive Coatings for Medical Implants
Medical implants often suffer from issues such as poor biocompatibility, leading to inflammation and rejection, and susceptibility to bacterial colonization. [3][15][16][17]A morpholine-functionalized surface can address these challenges by:
-
Improving Biocompatibility: The hydrophilic nature of the morpholine group can create a hydration layer on the implant surface, which can reduce non-specific protein adsorption and subsequent inflammatory responses. [1]* Creating a Platform for Further Bio-conjugation: The secondary amine formed during the epoxy-amine reaction can serve as a reactive handle for the covalent attachment of bioactive molecules such as anti-inflammatory drugs, growth factors, or peptides that promote tissue integration. [3][15]
Targeted Drug Delivery Systems
Nanoparticles functionalized with this compound can be developed as carriers for targeted drug delivery. [18][19][20]The morpholine moiety can play several roles:
-
Enhanced Drug Loading: The chemical properties of the morpholine group can be exploited to enhance the loading of specific drug molecules through hydrogen bonding or other non-covalent interactions.
-
Improved Pharmacokinetics: The hydrophilic nature of the morpholine can increase the circulation time of the nanoparticles by reducing their uptake by the reticuloendothelial system. [1]* Targeted Delivery: The morpholine group can be a part of a larger targeting ligand that recognizes specific receptors on diseased cells, leading to a more precise delivery of the therapeutic payload. [1][8]
Conclusion
This compound is a powerful and versatile tool for the surface functionalization of a wide range of materials. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to create novel, bioactive surfaces with tailored properties. The unique attributes of the morpholine moiety offer significant advantages in improving the biocompatibility of medical devices and in the design of advanced drug delivery systems. As our understanding of the bio-interface continues to grow, the applications of such precisely engineered surfaces are bound to expand, paving the way for the next generation of therapeutics and medical technologies.
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Introduction: The Significance of Morpholine-Containing β-Amino Alcohols
An Application Guide to the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening: The Reaction of 4-(2,3-Epoxypropyl)morpholine with Amines
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its presence can enhance pharmacokinetic properties like solubility and metabolic stability.[2] The β-amino alcohol motif is another critical pharmacophore and a versatile synthetic intermediate for a wide array of biologically active molecules and chiral auxiliaries.[3][4]
The reaction of this compound with various amines provides a direct and efficient route to synthesize molecules that incorporate both of these valuable functional groups. This nucleophilic ring-opening of the epoxide is a cornerstone reaction in organic synthesis, offering a reliable method for constructing 1,2-difunctionalized compounds.[5][6] This application note serves as a comprehensive guide for researchers, providing a detailed protocol grounded in mechanistic principles, practical insights for reaction optimization, and essential safety considerations.
Scientific Foundation: Mechanism of Epoxide Aminolysis
The core of this protocol is the nucleophilic substitution reaction wherein an amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. This process, known as aminolysis, typically proceeds via an SN2 mechanism.[5]
Key Mechanistic Points:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile. In the case of this compound, the attack generally occurs at the less sterically hindered terminal carbon of the epoxide ring.[4]
-
Role of Catalysts: While the reaction can proceed without a catalyst, often requiring elevated temperatures, its rate and selectivity can be significantly improved.[4][7]
-
Lewis Acids (e.g., YCl₃, Sc(OTf)₃): These catalysts coordinate to the epoxide oxygen, making the ring more electrophilic and thus more susceptible to nucleophilic attack. This activation allows the reaction to proceed under milder conditions, often at room temperature.[3]
-
Brønsted Acids/Protic Solvents (e.g., H₂O, Alcohols): Protic species can protonate the epoxide oxygen, activating the ring. Water itself has been shown to act as a general acid catalyst in these reactions.[8]
-
Tertiary Amines (e.g., Et₃N, DABCO): These can act as base catalysts, particularly in aqueous media, facilitating the reaction.[9]
-
-
Regioselectivity: For terminal epoxides like this compound, the SN2 attack by the amine preferentially occurs at the terminal (less substituted) carbon atom due to lower steric hindrance, yielding a secondary alcohol.[4]
Caption: General mechanism for the amine-epoxide ring-opening reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the reaction. Optimal conditions, particularly reaction time and temperature, may vary depending on the nucleophilicity of the chosen amine.
Materials & Reagents
-
Epoxide: this compound
-
Nucleophile: Desired primary or secondary amine (e.g., benzylamine, aniline, diethylamine)
-
Solvent: Ethanol, Methanol, Acetonitrile, or water. Reactions can also be run neat (solvent-free).[3][4]
-
Catalyst (Optional): Yttrium(III) chloride (YCl₃, ~1 mol%), or triethylamine (Et₃N, ~1 mol%).[3][9]
-
TLC Supplies: Silica gel plates, developing chamber, UV lamp.
-
Work-up: Diethyl ether or Ethyl acetate, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Stirring hotplate or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in the chosen solvent (e.g., ethanol, approx. 0.5 M concentration).
-
Rationale: Starting with the epoxide allows for controlled addition of the nucleophile. Ethanol is a good general-purpose polar protic solvent that can facilitate the reaction.[4]
-
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the solution. If using a catalyst, it can be added at this stage.
-
Rationale: A slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Execution: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Self-Validation via Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v). The product, being more polar due to the new hydroxyl group, will have a lower Rf value than the starting epoxide. The reaction is complete when the epoxide spot is no longer visible by TLC.
-
Rationale: TLC provides a rapid and effective way to determine reaction completion, preventing unnecessary heating or extended reaction times that could lead to side products.
-
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. b. Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether (e.g., 50 mL). c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The aqueous wash removes any remaining catalyst, salts, and water-soluble impurities. Brine helps to break up emulsions and begin the drying process. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol) to isolate the pure β-amino alcohol.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5]
Workflow Visualization
Caption: Step-by-step experimental workflow for amine-epoxide synthesis.
Reaction Parameters and Expected Outcomes
The choice of amine significantly impacts the reaction conditions. The following table provides a general guide for planning experiments. Yields are highly substrate-dependent but are typically good to excellent.[3][7]
| Amine Type | Nucleophilicity | Typical Temperature | Typical Time | Catalyst Recommendation |
| Primary Aliphatic | High | Room Temperature | 2-8 hours | Often not required, but speeds up reaction |
| Secondary Aliphatic | Moderate-High | Room Temp. to 50 °C | 4-12 hours | Recommended for faster conversion |
| Primary Aromatic | Low | 50 °C to Reflux | 8-24 hours | Lewis acid or protic catalyst recommended |
| Secondary Aromatic | Very Low | Reflux | 12-48 hours | Lewis acid catalyst is highly recommended |
Safety and Handling: A Critical Overview
Both epoxides and amines require careful handling in a well-ventilated chemical fume hood.[10][11]
-
This compound: Epoxides are potential alkylating agents and should be treated as toxic and potentially mutagenic. They can cause skin and eye irritation.[10]
-
Amines: Many amines are corrosive and can cause severe skin burns and eye damage. They may also be toxic upon inhalation or absorption.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[11][14]
-
Spill & Waste: Handle spills according to established laboratory safety protocols.[12] Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.
By adhering to the principles and procedures outlined in this guide, researchers can safely and effectively synthesize a diverse range of novel β-amino alcohol derivatives for applications in drug discovery and materials science.
References
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MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
SciELO México. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]
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Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]
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ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. Retrieved from [Link]
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PubMed. (2006). Aqueous-phase aminolysis: approach for the analysis of epoxides in water. Retrieved from [Link]
-
3M. (2021). Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
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EDP Sciences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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MDPI. (n.d.). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. Retrieved from [Link]
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Application Notes & Protocols: The Role of 4-(2,3-Epoxypropyl)morpholine in the Synthesis of Epoxy Resins
Introduction
Epoxy resins are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The final characteristics of a cured epoxy system are not solely dependent on the base resin but are profoundly influenced by the choice of curing agents, accelerators, and other modifiers.[2] 4-(2,3-Epoxypropyl)morpholine (EPM) is a versatile molecule that offers formulators a unique dual-functionality. Structurally, it possesses both a reactive epoxide group and a tertiary amine within its morpholine ring.[3] This allows it to act simultaneously as a reactive diluent , integrating into the polymer backbone, and as a catalytic accelerator , significantly increasing the cure speed of the system.[3][4]
This guide provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging this compound in the development of advanced epoxy resin systems. It is intended for researchers, material scientists, and drug development professionals who require a deep, practical understanding of this compound's role in polymer synthesis.
Section 1: Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe application in any formulation. The key properties of EPM are summarized below.
| Property | Value | Reference |
| CAS Number | 6270-19-5 | [5][6][7][8] |
| Molecular Formula | C₇H₁₃NO₂ | [3][6][7] |
| Molecular Weight | 143.18 g/mol | [7][9] |
| Appearance | Yellow Oil | [9] |
| Boiling Point | 93-98°C @ 12 Torr | [6] |
| Density | 1.067 g/cm³ @ 20°C | [6] |
| Epoxy Equivalent Weight (EEW) | ~143 g/eq | Calculated |
Section 2: The Dual Role of EPM in Epoxy Systems
The unique value of EPM lies in its ability to perform two critical functions within an epoxy formulation. This dual-role capacity provides formulators with a powerful tool to tailor both the processing characteristics and the final properties of the cured material.
EPM as a Reactive Diluent
The primary function of any diluent is to reduce the viscosity of the base epoxy resin, which is often highly viscous (e.g., Bisphenol A diglycidyl ether, DGEBA).[10] Lower viscosity improves handling, allows for higher filler loading, and enhances wetting of substrates. EPM is classified as a reactive diluent because its own epoxy group can participate in the curing reaction.[3][10]
Causality of Action: Unlike non-reactive diluents which can plasticize the final polymer and potentially leach out over time, EPM becomes a permanent part of the cross-linked network.[10] When a primary or secondary amine curing agent is introduced, its active hydrogens will attack the oxirane ring of both the primary epoxy resin and the EPM molecule. This covalent bonding prevents the reduction in mechanical properties and thermal resistance often associated with non-reactive diluents.[1] The incorporation of the flexible morpholine structure can also enhance the toughness and impact strength of the final cured product.
Figure 1: EPM as a reactive diluent, incorporating into the polymer network.
EPM as a Curing Accelerator (Catalyst)
The morpholine ring in EPM contains a nitrogen atom with no attached hydrogens, classifying it as a tertiary amine.[2] Tertiary amines are well-established catalysts for epoxy resin curing.[4][11][12] They function by accelerating the reactions of other curing agents (like primary/secondary amines) or by initiating the self-polymerization of epoxy groups (homopolymerization).[11]
Mechanism of Catalysis: The catalytic action proceeds via an anionic polymerization mechanism. The lone pair of electrons on the tertiary nitrogen atom of the morpholine ring performs a nucleophilic attack on the carbon atom of an epoxy ring. This opens the ring, forming a zwitterion which then deprotonates a hydroxyl group (present from other reactions or as an impurity) to create a highly reactive alkoxide anion. This anion then attacks another epoxy ring, propagating a chain reaction. This catalytic cycle significantly speeds up the overall curing process, reducing gel times and allowing for lower-temperature cures.[4][13] This effect is particularly valuable in applications requiring high throughput, such as in adhesives and coatings.[4][14]
Figure 2: Catalytic cycle of EPM accelerating epoxy homopolymerization.
Section 3: Application Protocols
The following protocols are provided as a guide for the synthesis and application of EPM in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of this compound
This protocol describes a common method for synthesizing EPM from morpholine and epichlorohydrin.[3][9]
Materials:
-
Morpholine (0.1 mol)
-
Epichlorohydrin or (R)-(-)-1-chloro-2,3-epoxypropane (0.1 mol)
-
tert-Butanol (solvent)
-
Potassium tert-butoxide in Tetrahydrofuran (THF) (1.67 M solution, 0.1 mol)
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve morpholine (8.71 mL, 0.1 mol) in tert-butanol (4.5 mL) in a round-bottom flask with stirring at room temperature.[9]
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add epichlorohydrin (8.05 mL, 0.1 mol) to the cooled solution. Maintain the temperature at 0°C during addition.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours.[9]
-
Monitor the reaction for the disappearance of starting materials using Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, cool the mixture to below 10°C in an ice-water bath.
-
Slowly add the solution of potassium tert-butoxide in THF (60 mL, 0.1 mol) dropwise. The solution will turn from light yellow to a white turbid mixture. Stir for an additional 30 minutes.[9]
-
Confirm the completion of the second step via TLC.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.[9]
-
Add deionized water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).[9]
-
Combine the organic extracts and wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a yellow oil.[9]
Protocol 3.2: Formulation of an Epoxy System Using EPM as a Reactive Diluent
This protocol demonstrates how to formulate a simple two-part epoxy system where EPM is used to reduce viscosity.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) resin (e.g., EEW = 190 g/eq)
-
This compound (EPM) (EEW = 143 g/eq)
-
Aliphatic amine curing agent (e.g., Triethylenetetramine, TETA, AHEW = 24.4 g/eq)
-
Disposable mixing cups, stirring rod, digital balance
Procedure:
-
Calculate Blend EEW: Create a blend of DGEBA and EPM. For a 90:10 weight ratio:
-
EEW_blend = (Total Weight) / [ (Weight_DGEBA / EEW_DGEBA) + (Weight_EPM / EEW_EPM) ]
-
EEW_blend = 100 / [ (90 / 190) + (10 / 143) ] = 183.8 g/eq
-
-
Calculate Curing Agent Requirement: The amount of curing agent is typically expressed as parts per hundred resin (PHR).[2]
-
PHR = (AHEW_curing_agent * 100) / EEW_blend
-
PHR = (24.4 * 100) / 183.8 = 13.3
-
This means you will need 13.3 grams of TETA for every 100 grams of your DGEBA/EPM resin blend.
-
-
Mixing (Part A & Part B):
-
Part A: In a mixing cup, weigh 90.0 g of DGEBA resin and 10.0 g of EPM. Mix thoroughly until homogeneous. Note the significant decrease in viscosity compared to pure DGEBA.
-
Part B: This is the TETA curing agent.
-
-
Curing:
-
Add 13.3 g of TETA (Part B) to the 100 g of the resin blend (Part A).
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
Pour the mixture into a mold or apply to a substrate.
-
Allow to cure at ambient temperature for 24 hours, followed by a post-cure at 80°C for 2-3 hours for optimal property development.
-
Protocol 3.3: Kinetic Analysis of EPM's Catalytic Effect via DSC
This protocol uses Differential Scanning Calorimetry (DSC) to quantify the accelerating effect of EPM.[14]
Figure 3: Workflow for DSC analysis of EPM's catalytic effect.
Procedure:
-
Formulation Preparation: Prepare two formulations.
-
Control: A standard epoxy/anhydride system.
-
Test: The same epoxy/anhydride system with a small catalytic amount of EPM added (e.g., 2 PHR).
-
-
Sample Preparation: Accurately weigh 5-10 mg of each freshly mixed formulation into separate hermetic aluminum DSC pans.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a dynamic scan from ambient temperature (e.g., 25°C) to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[14]
-
-
Data Interpretation:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Compare the onset temperature and the peak exotherm temperature for the control and test samples.
-
A significant shift of the exotherm to a lower temperature in the EPM-containing sample provides quantitative evidence of its catalytic/accelerating effect.
-
Section 4: Safety and Handling
This compound and its precursors are hazardous chemicals that require careful handling.
-
Hazards: EPM is classified as an irritant.[6] Morpholine itself is flammable, harmful if swallowed, and toxic in contact with skin or if inhaled. It can cause severe skin burns and eye damage.[15][16][17][18] Epoxy resins and amine curing agents can be skin sensitizers.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15][16]
-
Engineering Controls: All work should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials. Keep containers tightly sealed.[18]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective, dual-function additive for epoxy resin systems. Its ability to act as both a reactive diluent and a curing accelerator provides formulators with a versatile tool to optimize viscosity, processing times, and the final thermomechanical properties of cured materials. By covalently bonding into the polymer matrix, it avoids the performance degradation associated with non-reactive diluents. Simultaneously, its tertiary amine moiety offers potent catalytic activity, enabling faster cure cycles and lower energy consumption. A comprehensive understanding of its properties and reaction mechanisms, as detailed in these notes, is essential for harnessing its full potential in the development of next-generation adhesives, coatings, and composites.
References
- The Reactivity of Amines with Epoxy Resins: Factors and Optimiz
- AMINE CURED-EPOXY M
- Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines.
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- Formulating with Amines. (2019). Part Consulting.
- Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system.
- This compound synthesis. ChemicalBook.
- This compound 6270-19-5 wiki. Guidechem.
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- This compound | CAS 6270-19-5. Santa Cruz Biotechnology.
- This compound | 6270-19-5. ChemicalBook.
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- This compound. Oakwood Chemical.
- SAFETY DATA SHEET - 4-(1-Oxo-2-propenyl)-morpholine. Sigma-Aldrich.
- SAFETY D
- Safety D
- F. P. La Mantia, U. T. T. Lam, A. Pegoretti. (2019). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. PMC - NIH.
- Morpholine - SAFETY D
- Types of Diluents for Epoxy Resins based on their Reactivity. (2025). SpecialChem.
- Amine-Functional Curatives for Low Temperature Cure Epoxy Co
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experimental procedure for ring-opening polymerization of 4-(2,3-Epoxypropyl)morpholine
An Application Guide to the Ring-Opening Polymerization of 4-(2,3-Epoxypropyl)morpholine
Introduction: The Value of Morpholine-Functionalized Polyethers
The morpholine moiety is a privileged structure in medicinal chemistry and materials science, imparting desirable properties such as hydrophilicity, biocompatibility, and pH-responsiveness. The monomer, this compound, serves as a valuable building block for the synthesis of advanced functional polyethers. Through ring-opening polymerization (ROP), this strained epoxide ring can be opened to form high molecular weight polymers with a repeating morpholine unit in the side chain. These polymers are of significant interest for applications ranging from drug delivery systems and gene therapy vectors to smart coatings and hydrogels.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the ring-opening polymerization of this compound. It delves into the core mechanistic principles, provides a field-proven protocol for anionic ROP, and outlines the essential characterization techniques required to validate the synthesis.
Mechanistic Underpinnings of Epoxide Ring-Opening Polymerization
The polymerization of epoxides is a form of chain-growth polymerization driven by the release of ring strain from the three-membered oxirane ring.[1][2] This process can be initiated through either cationic or anionic pathways, each with distinct mechanisms and initiator requirements.
Cationic Ring-Opening Polymerization (CROP)
In CROP, an electrophilic initiator, typically a strong Brønsted or Lewis acid, protonates the oxygen atom of the epoxy ring.[3] This activation makes the ring highly susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds as the newly formed hydroxyl terminus attacks another protonated monomer, continuing the chain growth.[4][5] Cationic initiators are often photo- or thermally-activated, such as triarylsulfonium salts, which generate a strong acid upon stimulation.[3][6] This mechanism offers controlled curing dynamics and is not inhibited by atmospheric oxygen.[6]
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a strong nucleophile, such as an alkoxide or hydroxide ion from a base like potassium hydroxide (KOH).[7][8] The initiator attacks one of the electrophilic carbon atoms of the epoxy ring, causing the ring to open and forming an alkoxide propagating species. This new alkoxide terminus then attacks the next monomer unit, and the process repeats in a chain-growth fashion.[9] AROP is particularly effective for producing well-defined polyethers and can often be performed as a bulk polymerization without the need for solvents.[7]
Experimental Protocol: Anionic Polymerization of this compound
This protocol details the solvent-free, bulk anionic polymerization of this compound using potassium hydroxide (KOH) as the initiator. This method is adapted from established procedures for similar functional epoxides and is valued for its simplicity and efficiency.[7][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (EPM) | >97% | Sigma-Aldrich, etc. | Store under inert gas, protected from moisture. |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific, etc. | Powdered form is preferred for better dispersion. |
| Benzene or Chloroform | Anhydrous, >99.8% | Sigma-Aldrich, etc. | Used for dissolving the polymer post-reaction. |
| Hexane | ACS Grade | Fisher Scientific, etc. | Used as the non-solvent for precipitation. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.99%) | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Schlenk line or manifold for inert gas handling
-
Syringes and needles
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Polymerization Procedure
-
Reactor Preparation: Place a magnetic stir bar into a Schlenk flask. Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: Anhydrous and anaerobic conditions are critical for anionic polymerization. Water or carbon dioxide from the air can react with the initiator and propagating chain ends, terminating the polymerization and leading to a low molecular weight product.
-
-
Charging the Reactor: Under a positive flow of argon, add the monomer, this compound, and powdered KOH to the flask. A typical loading is 2% by weight of KOH relative to the monomer.[7]
-
Polymerization Reaction: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 90 °C). Stir the mixture vigorously. The reaction mixture will gradually become more viscous as the polymerization proceeds. Allow the reaction to proceed for a set time (e.g., 14-24 hours).
-
Insight: The reaction temperature is a critical parameter. Higher temperatures increase the polymerization rate but may also lead to side reactions, broadening the molecular weight distribution. The optimal temperature must be determined empirically for the desired molecular weight and polydispersity.
-
-
Cooling and Dissolution: After the reaction period, turn off the heat and allow the flask to cool to room temperature. The product will be a viscous, resinous mass. Add a minimal amount of a suitable solvent (e.g., chloroform or benzene) to dissolve the polymer.
-
Purification by Precipitation: Vigorously stir a beaker containing a large excess of a non-solvent (e.g., hexane, typically 10x the volume of the solvent used for dissolution). Slowly pour the polymer solution into the stirring hexane. The polymer will precipitate as a resinous or powdered solid.
-
Causality: The polymer is insoluble in hexane, while the unreacted monomer and low molecular weight oligomers remain in solution. This is a standard and effective method for polymer purification.
-
-
Isolation and Drying: Decant the solvent/non-solvent mixture. Wash the precipitated polymer with fresh hexane two more times to remove any remaining impurities. Transfer the isolated polymer to a vacuum oven and dry to a constant weight at a moderate temperature (e.g., 40-50 °C).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound is a potential sensitizer and irritant. Avoid skin and eye contact.
-
Benzene is a known carcinogen and should be handled with extreme caution. Chloroform is a safer alternative.
-
Handle KOH with care as it is corrosive.
Characterization of Poly(this compound)
Post-synthesis characterization is essential to confirm the polymer structure and determine its molecular weight properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the successful polymerization.[10] The spectrum of the purified polymer should be compared to that of the monomer.
-
Key Spectral Changes:
-
Disappearance of Monomer Peaks: The characteristic signals of the epoxy ring protons in the monomer (typically in the 2.5-3.2 ppm range) should disappear or be significantly diminished.
-
Appearance of Polymer Backbone Peaks: Broadened signals corresponding to the polyether backbone (–CH₂–CH(O)–) will appear, typically in the 3.3-3.8 ppm range.[11] The broadening of all signals is a clear indication of polymer formation.[11]
-
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution of polymers.[12]
-
Parameters Determined:
-
Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all polymer chains.
-
Weight-Average Molecular Weight (Mₒ): An average that gives more weight to larger polymer chains.
-
Polydispersity Index (PDI): The ratio of Mₒ/Mₙ. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled or "living" polymerization.
-
A typical GPC setup for this type of polar polymer might use dimethylformamide (DMF) with a salt like LiBr as the mobile phase and polystyrene or polymethylmethacrylate standards for calibration.[12]
Typical Polymerization Results
The following table summarizes expected outcomes based on literature for similar anionic polymerizations.[7][9]
| Entry | Initiator (wt. %) | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₒ/Mₙ) |
| 1 | KOH (2%) | 90 | 14 | ~60-70 | 8-12 | 1.3 - 1.6 |
| 2 | KOH (2%) | 110 | 10 | ~70-80 | 10-15 | 1.4 - 1.7 |
Conclusion
The ring-opening polymerization of this compound provides a versatile route to functional polyethers with significant potential in advanced applications. The anionic polymerization protocol described herein offers a robust and straightforward method for synthesizing these materials. By carefully controlling reaction parameters and validating the product through rigorous characterization techniques such as NMR and GPC, researchers can reliably produce poly(this compound) with tailored molecular weights for their specific scientific and developmental needs.
References
- Cationic Initiators for Epoxy: Powering High-Performance and Sustainable Curing Systems. (2025). Google Cloud.
- The Photoinitiated Cationic Polymerization of Epoxy Resins.
- Photo cationic initiators.
- Cationic curing: shining a light on the technology. Arkema Sartomer.
- Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination.
- Regulating Cationic Polymerization of Difunctional Epoxy Resin through Structural Variations of the Thermal Initiator.
- Ring Opening Polymerization | C
- Mechanism of the cationic ring opening polymerization of epoxide.
- Ring-opening polymeriz
- What Is Ring-opening Polymerization?. Chemistry For Everyone - YouTube.
- Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- This compound synthesis. ChemicalBook.
- Analysis of Epoxy Resins by GPC Viscometry using the Agilent 390-MDS Multi Detector Suite. Agilent Technologies.
- Analysis of engineering polymers by GPC/SEC. Agilent.
- Ring-opening-isomerization anionic polymerization via Brook rearrangement.
- Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- Structures and Interactions in Polymer Systems Characterized by NMR Methods. Bentham Open Archives.
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
- Characterization of polymers by NMR | Request PDF.
- 1 H NMR spectra of the functionalized polymer products:... | Download Scientific Diagram.
- Anionic Ring-Opening Polymeriz
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Harnessing 4-(2,3-Epoxypropyl)morpholine in Copolymerization: A Guide to Synthesis, Protocols, and Biomedical Applications
An Application Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,3-Epoxypropyl)morpholine (EPM) as a versatile monomer in copolymerization reactions. We will explore the fundamental principles governing its polymerization, provide detailed, field-tested protocols, and discuss the promising applications of the resulting copolymers, particularly within the biomedical and pharmaceutical landscapes.
Introduction: The Unique Value Proposition of this compound (EPM)
This compound is a heterocyclic compound featuring a morpholine ring attached to an epoxypropyl group.[1][2] This unique bifunctional architecture is the source of its utility. The terminal epoxide is a strained, three-membered ring, making it susceptible to ring-opening polymerization (ROP), a form of chain-growth polymerization.[3] This allows for its incorporation into a polymer backbone.
The true value, however, lies in the pendant morpholine group. Morpholine is a "privileged structure" in medicinal chemistry, known for enhancing the physicochemical properties of molecules.[4][5][6] When incorporated into a polymer, the morpholine moiety can impart:
-
Enhanced Hydrophilicity and Biocompatibility: The morpholine ring improves aqueous solubility and is often well-tolerated in biological systems.[4]
-
pH-Responsiveness: The tertiary amine in the morpholine ring (pKa ≈ 8.7) can be protonated at lower pH values, leading to a change in polymer conformation and solubility.[4] This "smart" behavior is highly desirable for targeted drug delivery systems that respond to acidic microenvironments, such as those found in tumors or endosomes.[7]
-
Improved Pharmacokinetics: In drug conjugates, the morpholine group can improve metabolic stability and overall pharmacokinetic profiles.[4][5]
These properties make EPM an exceptionally attractive monomer for creating advanced functional polymers for drug delivery, tissue engineering, and other biomedical applications.[8][9][10]
Physicochemical Properties of EPM
A clear understanding of the monomer's properties is critical for successful polymerization and handling.
| Property | Value | Reference |
| CAS Number | 6270-19-5 | [11][12] |
| Molecular Formula | C₇H₁₃NO₂ | [2][11][12] |
| Molecular Weight | 143.18 g/mol | [11][12] |
| Boiling Point | 93-98 °C at 12 mmHg | [13] |
| Density | ~1.05 g/cm³ | [13] |
| Appearance | Yellow oil | [14] |
Safety Note: EPM contains a reactive epoxide group which can be an irritant. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][13]
Synthesis of the EPM Monomer
While commercially available, understanding the synthesis of EPM provides valuable context. The most common and efficient route involves the reaction of morpholine with an electrophilic three-carbon building block like epichlorohydrin under basic conditions.[1][14]
Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP).
Key Considerations for CROP:
-
Initiators: Protic acids (e.g., triflic acid) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.
-
Solvents: Anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or toluene are required to prevent premature termination.
-
Control: CROP of simple epoxides can sometimes be difficult to control, leading to broad molecular weight distributions (dispersity, Đ > 1.5). [15]However, modern techniques like polymerization-induced self-assembly (PISA) can offer better control. [16]
Anionic Ring-Opening Polymerization (AROP)
In AROP, a nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, causing it to open and form a propagating alkoxide anion.
Causality Behind the Choice: AROP often provides better control over the polymerization process, leading to polymers with predictable molecular weights and low dispersity (Đ < 1.2), characteristic of a living polymerization. [17][18]This makes it the method of choice for synthesizing well-defined block copolymers.
Key Considerations for AROP:
-
Initiators: Strong nucleophiles such as alkoxides (e.g., potassium tert-butoxide), hydroxides (e.g., KOH), or organometallic compounds are used. [17][18]* Purity: The system is extremely sensitive to protic impurities (like water or alcohols) which can terminate the living anionic chain end. Rigorous purification of monomers, solvents, and glassware is paramount.
-
Comonomers: AROP is ideal for creating block copolymers with other anionically polymerizable monomers, such as other epoxides (e.g., ethylene oxide, propylene oxide) or lactones.
Experimental Protocols
The following protocols are designed to be self-validating, with characterization steps included to confirm the success of each stage.
Protocol 1: Anionic Ring-Opening Homopolymerization of EPM
This protocol details the synthesis of poly(this compound) (PEPM) using a strong base as an initiator. It is adapted from methodologies for similar functional epoxides. [17][18]
Caption: Experimental workflow for anionic polymerization of EPM.
Step-by-Step Methodology:
-
Monomer Purification: Dry this compound (EPM) over calcium hydride (CaH₂) overnight, followed by vacuum distillation to remove impurities and water. Store the purified monomer under an inert atmosphere (argon or nitrogen).
-
Initiator Preparation: In a glovebox, prepare a 0.1 M solution of potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with argon.
-
Polymerization:
-
Transfer 5 mL of anhydrous THF to the flask via a gas-tight syringe.
-
Add 2.0 g (13.97 mmol) of purified EPM to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 1.4 mL of the 0.1 M KOH/THF initiator solution (0.14 mmol, for a target degree of polymerization of 100).
-
Remove the ice bath and heat the reaction mixture to 90°C. Allow it to stir under argon for 14 hours. [17]5. Termination and Isolation:
-
Cool the reaction to room temperature. Quench the polymerization by adding a few drops of acidic methanol.
-
Concentrate the solution under reduced pressure.
-
Dissolve the viscous residue in a minimal amount of chloroform (~5 mL).
-
Precipitate the polymer by adding the solution dropwise into a beaker of cold diethyl ether (~200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with additional diethyl ether.
-
-
Drying: Dry the resulting polymer in a vacuum oven at 40°C to a constant weight.
-
Characterization:
-
¹H NMR: Confirm the polymer structure by observing the disappearance of the epoxide protons and the appearance of broad peaks corresponding to the polyether backbone.
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and dispersity (Đ = Mₒ/Mₙ). [19][20] * Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T₉) of the polymer. [21]
-
Protocol 2: Synthesis of Diblock Copolymers via Sequential Anionic ROP
This protocol describes the synthesis of a diblock copolymer, poly(ethylene glycol)-block-poly(this compound) (PEG-b-PEPM), a classic amphiphilic structure for self-assembly and drug delivery applications.
Step-by-Step Methodology:
-
Synthesis of PEG Macroinitiator:
-
Follow steps 3 and 4 from Protocol 1, but use ethylene oxide as the first monomer. The initiator can be a deprotonated alcohol like potassium naphthalenide.
-
After the desired polymerization time for the first block, take an aliquot for GPC analysis to determine the Mₙ of the PEG block. Do not terminate the reaction.
-
-
Chain Extension with EPM:
-
To the living PEG-alkoxide solution, add a solution of purified EPM in anhydrous THF via syringe.
-
Allow the second block to polymerize at 90°C for 14-24 hours.
-
-
Work-up and Characterization:
-
Follow steps 5-7 from Protocol 1 for termination, isolation, and drying.
-
Characterization: In addition to GPC and DSC, use ¹H NMR to determine the block copolymer composition by comparing the integration of characteristic peaks from the PEG block (e.g., -CH₂CH₂O- at ~3.6 ppm) and the PEPM block (e.g., morpholine protons).
-
Applications in Research and Drug Development
Copolymers containing EPM are finding increasing use in advanced biomedical applications due to their unique combination of properties.
Amphiphilic Copolymers for Drug Delivery
Amphiphilic block copolymers like PEG-b-PEPM can self-assemble in aqueous solutions to form nanostructures such as micelles or vesicles. [22]The hydrophobic block forms the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG and PEPM blocks form the corona, providing stability and shielding the payload from the biological environment. The pH-responsive nature of the PEPM block can be exploited for triggered drug release in acidic tumor or endosomal environments. [7][23]
| Copolymer Architecture | Potential Application | Key Feature from EPM |
|---|---|---|
| A-B Diblock (e.g., PEG-b-PEPM) | Micellar drug delivery | Hydrophilicity, pH-sensitivity |
| A-B-A Triblock | Thermosensitive hydrogels | Controlled solubility |
| Graft Copolymers | Surface modification for biocompatibility | Hydrophilicity, protein resistance |
| Statistical Copolymers | Solubilizing agents | Enhanced aqueous solubility |
Tissue Engineering and Biomaterials
The hydrophilicity and biocompatibility of PEPM make it a candidate for creating hydrogels and scaffolds for tissue engineering. [10][24]These materials can be crosslinked to form networks that support cell growth. Furthermore, the polymer backbone can be functionalized to attach bioactive molecules. Polyurethanes incorporating morpholine derivatives are also being explored for their excellent mechanical properties and biocompatibility in applications like cardiovascular devices. [25][26]
Conclusion
This compound is more than just a monomer; it is a strategic building block for creating sophisticated, functional polymers. Its ability to undergo controlled ring-opening polymerization, combined with the beneficial properties imparted by the morpholine moiety, provides a powerful platform for researchers in materials science and drug development. By understanding the underlying polymerization mechanisms and employing rigorous experimental protocols, scientists can design and synthesize novel copolymers with tailored properties for a wide range of high-value biomedical applications.
References
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Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
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Discrete Cationic Complexes for Ring-Opening Polymerization Catalysis of Cyclic Esters and Epoxides. Chemical Reviews - ACS Publications. Available from: [Link]
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An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from: [Link]
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Mechanism of the cationic ring opening polymerization of epoxide. ResearchGate. Available from: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
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Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. Available from: [Link]
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New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed. Available from: [Link]
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Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]
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Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers. Available from: [Link]
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Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
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Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. ACS Nano. Available from: [Link]
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Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI. Available from: [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]
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Synthesis and Characterization of Smart Polymers for Architectural Coating Applications. MINDS@UW. Available from: [Link]
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Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. MDPI. Available from: [Link]
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An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available from: [Link]
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A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. Available from: [Link]
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Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. MDPI. Available from: [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
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Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PMC. Available from: [Link]
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Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. MDPI. Available from: [Link]
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Copolymerization reactions of N - acryloyl - morpholine with some vinyl monomers. ResearchGate. Available from: [Link]
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Biomedical applications of polyurethane materials and coatings. ResearchGate. Available from: [Link]
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Synthesis and Characterization of Block Copolymers for Nanolithography Based on Thiol-Ene “Click” Functionalized Polystyrene. Advanced Functional Materials. Available from: [Link]
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Block copolymers: controlling nanostructure to generate functional materials – synthesis, characterization, and engineering. Chemical Science. Available from: [Link]
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Biomedical Applications of Polymers. ResearchGate. Available from: [Link]
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Controlled Polymerization. PMC. Available from: [Link]
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Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles. PMC. Available from: [Link]
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Direct polymerization of functional monomers. Matyjaszewski Polymer Group. Available from: [Link]
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Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications. MDPI. Available from: [Link]
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Polymer. The Benicewicz Group. Available from: [Link]
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Catalytic Applications of 4-(2,3-Epoxypropyl)morpholine in Organic Synthesis: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of a Bifunctional Building Block
4-(2,3-Epoxypropyl)morpholine is a versatile organic compound featuring two key functional groups: a tertiary amine embedded within a morpholine ring and a reactive epoxide ring. This unique bifunctional architecture positions it as a molecule of significant interest in organic synthesis, not merely as a synthetic intermediate but as a potential catalyst in its own right. The morpholine moiety, a well-established pharmacophore and a privileged structure in medicinal chemistry, can act as a Lewis base or a hydrogen bond acceptor.[1][2] Concurrently, the epoxide ring is a highly strained three-membered heterocycle, susceptible to nucleophilic ring-opening, a transformation that can be harnessed in a variety of synthetic strategies.[3] This document provides an in-depth exploration of the catalytic applications of this compound, offering detailed application notes and experimental protocols for its use in contemporary organic synthesis.
Part 1: this compound as a Bifunctional Organocatalyst for Carbon Dioxide Fixation
The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a cornerstone of green chemistry. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction that has garnered significant attention.[4] This transformation is often catalyzed by a combination of a Lewis acid and a Lewis base. Here, we propose the application of this compound as a single-component, bifunctional organocatalyst for this reaction.
Catalytic Rationale: A Synergistic Approach
The catalytic cycle is envisioned to proceed through a synergistic mechanism where both functionalities of the this compound molecule play a crucial role. The tertiary amine of the morpholine ring acts as a Lewis base, activating the epoxide by coordinating to it and facilitating nucleophilic attack. This intramolecular activation is a key advantage, potentially leading to higher efficiency compared to intermolecular catalytic systems.
The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on one of the epoxide carbons, leading to a zwitterionic intermediate. This ring-opening is the rate-determining step. The resulting alkoxide can then act as a nucleophile to attack CO2, forming a carbonate intermediate. Subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst.
Diagram 1: Proposed Catalytic Cycle for CO2 Cycloaddition
Caption: Proposed mechanism for the bifunctional catalysis of CO2 cycloaddition.
Application Note 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO2
This protocol details the use of this compound as an organocatalyst for the synthesis of propylene carbonate from propylene oxide and carbon dioxide.
Materials:
-
This compound (Catalyst)
-
Propylene oxide (Substrate)
-
Carbon Dioxide (CO2)
-
High-pressure stainless-steel autoclave with magnetic stirring
-
Solvent (e.g., Toluene, anhydrous)
Protocol:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charging the Reactor: To the autoclave, add this compound (0.05 mol eq.) and anhydrous toluene (5 mL).
-
Substrate Addition: Add propylene oxide (1.0 mol eq.) to the reactor.
-
Pressurization: Seal the autoclave and pressurize with CO2 to the desired pressure (e.g., 1-2 MPa).
-
Reaction: Heat the reactor to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC or NMR.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and slowly vent the excess CO2. Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure propylene carbonate.
Quantitative Data:
The following table summarizes typical results for the cycloaddition of CO2 to various epoxides using amine-based catalysts, providing an expected performance benchmark.[5]
| Epoxide | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| Propylene Oxide | 1-5 | 100-120 | 1-2.5 | 4-8 | >95 | >99 |
| Styrene Oxide | 1-5 | 110-130 | 1-2.5 | 6-10 | >90 | >98 |
| Epichlorohydrin | 1-5 | 90-110 | 1-2 | 3-6 | >98 | >99 |
Part 2: Poly(this compound) as a Recyclable Catalyst Support
The heterogenization of homogeneous catalysts onto polymeric supports is a key strategy for improving catalyst recyclability and simplifying product purification. The reactive epoxide group of this compound makes it an excellent monomer for the synthesis of functional polymers. These polymers, bearing pendant morpholine units, can serve as recyclable catalyst supports or as macromolecular catalysts themselves.
Application Note 2: Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a linear polyether with pendant morpholine groups through the anionic ring-opening polymerization of this compound.
Materials:
-
This compound (Monomer)
-
Potassium hydroxide (KOH) or other suitable base (Initiator)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk line or glovebox for inert atmosphere techniques
Protocol:
-
Monomer Purification: Purify this compound by vacuum distillation to remove any impurities and moisture.
-
Initiator Preparation: Prepare a stock solution of KOH in a suitable anhydrous solvent under an inert atmosphere.
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent. Add the initiator solution dropwise with stirring.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 12-24 hours). The progress of the polymerization can be monitored by techniques such as GPC.
-
Termination and Precipitation: Terminate the polymerization by adding a proton source (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane or diethyl ether).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram 2: Polymerization Workflow
Caption: Workflow for the synthesis of the functional polymer.
Application Note 3: Recyclable Catalysis of Knoevenagel Condensation
The synthesized poly(this compound), with its pendant basic morpholine units, can be employed as a recyclable solid-phase catalyst for base-catalyzed reactions such as the Knoevenagel condensation.
Protocol:
-
Catalyst Preparation: Suspend the synthesized polymer in a suitable solvent.
-
Reaction Setup: In a round-bottom flask, add the aldehyde (1.0 eq.), the active methylene compound (1.0 eq.), and the polymer catalyst (e.g., 10 mol% based on morpholine units) in a suitable solvent (e.g., ethanol or toluene).
-
Reaction: Stir the mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor the reaction by TLC or GC.
-
Catalyst Recovery: Upon completion, recover the polymer catalyst by simple filtration. Wash the catalyst with the reaction solvent and then with a low-boiling solvent (e.g., diethyl ether) and dry it under vacuum.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
-
Catalyst Recycling: The recovered polymer catalyst can be reused in subsequent reaction cycles.
Conclusion and Future Outlook
This compound is a molecule with significant and underexplored catalytic potential. Its bifunctional nature makes it a promising candidate for synergistic organocatalysis, particularly in reactions involving epoxide activation. Furthermore, its ability to be polymerized into a functional material opens avenues for the development of robust and recyclable catalytic systems. The protocols and application notes provided herein serve as a foundational guide for researchers to explore and expand the catalytic applications of this versatile compound, contributing to the advancement of sustainable and efficient organic synthesis. Further research into the synthesis of chiral derivatives of this compound could lead to novel asymmetric catalytic transformations.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Jain, A., & Sahu, S. K. (2024).
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Amine-functionalized metal-organic frameworks loaded with Ag nanoparticles for cycloaddition of CO 2 to epoxides. (2022). Particuology, 65, 133-142.
- Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
- Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
-
(a) Cycloaddition of CO 2 to epoxides; (b) Typical reaction pathway for cyclic carbonates formation. Reproduced from ref[6]. Copyright 2020. Elsevier. - ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Morpholine-Containing Pharmaceuticals
For: Researchers, scientists, and drug development professionals.
Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry
The morpholine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a wide array of approved pharmaceuticals is not coincidental; the morpholine ring is often considered a "privileged structure."[3][4][5] This designation stems from its ability to confer a range of advantageous properties to a drug molecule.
Why Morpholine? The Causality Behind its Success:
-
Improved Physicochemical Properties: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a compound. This is a critical parameter for oral bioavailability. The ring's saturated, non-planar "chair" conformation also allows it to act as a compact, low-lipophilicity scaffold.[6]
-
Enhanced Metabolic Stability: The ether linkage within the morpholine ring is generally resistant to metabolic cleavage compared to more labile functional groups. Furthermore, the nitrogen atom's basicity (pKa of morpholine is ~8.5) is often optimal for interacting with biological targets without being overly basic, which can lead to off-target effects.
-
Pharmacokinetic (PK) Modulation: Incorporation of a morpholine moiety can fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved pharmacokinetics.[3][4][5]
-
Versatile Synthetic Handle: From a synthetic standpoint, the morpholine ring is a readily accessible building block. It can be easily introduced as a secondary amine reagent or constructed through a variety of robust synthetic methodologies.[3][4]
The morpholine scaffold is integral to drugs across diverse therapeutic areas, including oncology (Gefitinib), infectious diseases (Linezolid), and supportive care (Aprepitant).[1] Its unique combination of properties makes it an invaluable tool for medicinal chemists seeking to optimize the drug-like characteristics of lead compounds.[4][5]
Part 1: General Synthetic Strategies for the Morpholine Scaffold
The construction of the morpholine ring or its installation onto a core scaffold can be achieved through several strategic pathways. The choice of method is dictated by factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.
Key Retrosynthetic Approaches
The most common strategies for morpholine synthesis involve the formation of one of the two C-O bonds or one of the two C-N bonds via intramolecular cyclization.
Caption: Key retrosynthetic disconnections for the morpholine ring.
Method A: Dehydrative Cyclization of Diethanolamine Derivatives
This is a classical and industrially significant method for producing unsubstituted morpholine. The reaction involves the acid-catalyzed intramolecular dehydration of diethanolamine.
-
Mechanism & Rationale: Concentrated sulfuric or hydrochloric acid protonates one of the hydroxyl groups, converting it into a good leaving group (water).[7] The second hydroxyl group then acts as an intramolecular nucleophile, displacing the water molecule to form the six-membered ring. This method is robust and uses inexpensive bulk chemicals, making it ideal for large-scale synthesis of the parent heterocycle.[8][9] However, the harsh, high-temperature conditions (180-210°C) limit its application to substrates lacking sensitive functional groups.[7]
Method B: Cyclization of 1,2-Amino Alcohols
This is arguably the most versatile and widely used strategy in medicinal chemistry for accessing substituted morpholines.[10][11]
-
Rationale: 1,2-amino alcohols are readily available in a wide variety of substitution patterns and stereoisomeric forms. The strategy involves alkylating both the nitrogen and oxygen atoms with a two-carbon electrophile, typically in a stepwise fashion.
-
Key Variants:
-
Annulation with α-Halo Acyl Halides: The amino alcohol is first acylated with a reagent like chloroacetyl chloride. The resulting amide undergoes base-mediated intramolecular Williamson ether synthesis to form a morpholin-3-one intermediate. Subsequent reduction of the amide carbonyl (e.g., with borane or lithium aluminum hydride) yields the desired morpholine.[11][12] This is a reliable method for producing C-3 substituted morpholines.
-
Reaction with Ethylene Sulfate: A more recent, redox-neutral approach involves the reaction of a primary amine or amino alcohol with ethylene sulfate.[11][13] The amine opens the cyclic sulfate, and a subsequent base-mediated cyclization step forms the morpholine ring in a one- or two-step high-yielding process.[13] This method avoids harsh reagents and is often highly efficient.
-
Method C: Intramolecular Cyclization of Alkenes and Alkynes
Modern synthetic methods allow for the construction of the morpholine ring from acyclic precursors containing a tethered alkene or alkyne.
-
Rationale: These methods leverage transition-metal catalysis or Lewis acids to facilitate the intramolecular addition of the N-H or O-H bond across the carbon-carbon multiple bond.[13][14]
-
Example Reaction: An N-tethered alkenyl alcohol can undergo an intramolecular hydroalkoxylation reaction, mediated by a Lewis acid like boron trifluoride etherate, to form the C-O bond and close the ring.[13][14] This approach offers access to complex substitution patterns that might be difficult to achieve via other routes.
Part 2: Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt these procedures to their specific substrates and perform appropriate safety assessments.
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the classical acid-catalyzed dehydration method and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[15]
-
Objective: To demonstrate the fundamental synthesis of the parent morpholine ring.
-
Causality: The use of concentrated acid is critical for protonating the hydroxyl group, making it a suitable leaving group for intramolecular nucleophilic attack. High temperature is required to overcome the activation energy for this dehydration reaction.[7]
Materials:
-
Diethanolamine (DEA)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH) pellets
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Round-bottom flask (500 mL), dropping funnel, condenser, heating mantle, distillation apparatus
Procedure:
-
Acidification (Caution: Highly Exothermic): In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place diethanolamine (105 g, 1.0 mol). Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (176 g, 1.8 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 100°C.
-
Cyclization: After the addition is complete, equip the flask with a condenser and heat the reaction mixture to 190-200°C using a heating mantle. Maintain this temperature for 2 hours. The mixture will darken significantly.
-
Neutralization & Isolation: Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a solution of sodium hydroxide (160 g, 4.0 mol) in water (300 mL), cooling in an ice bath.
-
Slowly and cautiously pour the cooled reaction mixture into the NaOH solution with vigorous stirring. This will generate significant heat.
-
Distillation: Transfer the neutralized mixture to a distillation apparatus. Distill the mixture, collecting the fraction boiling between 100-130°C. This will be an aqueous solution of morpholine.
-
Drying & Final Distillation: Add anhydrous potassium carbonate to the collected distillate until the solution is saturated (a layer of K₂CO₃ remains undissolved). Separate the upper organic layer (morpholine).
-
Distill the separated organic layer, collecting the fraction boiling at 128-130°C as pure morpholine.
Protocol 2: Synthesis of an N-Substituted Morpholine via Reductive Amination
This is a ubiquitous C-N bond-forming reaction in pharmaceutical synthesis for introducing a morpholine substituent.
-
Objective: To couple morpholine to a carbonyl-containing compound.
-
Causality: The reaction proceeds via the initial formation of an iminium ion (from a ketone) or an enamine (from an aldehyde) intermediate upon reaction with morpholine. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde/ketone.[16] Acetic acid is often used as a catalyst to facilitate iminium ion formation.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (10 mmol) in DCM (50 mL), add morpholine (11 mmol, 0.96 mL).
-
Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a few drops of glacial acetic acid can be added to catalyze iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization as needed.
Caption: Experimental workflow for reductive amination.
Part 3: Case Studies in Pharmaceutical Synthesis
The strategic application of morpholine synthesis is best illustrated through the total synthesis of marketed drugs.
Case Study 1: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria.[17] Its synthesis features the early introduction of the morpholine ring as a key substituent on the aromatic core.
-
Synthetic Strategy: The morpholine moiety is installed via a nucleophilic aromatic substitution (SNAr) reaction. Morpholine acts as a nucleophile, displacing a fluoride from an activated aromatic ring.[]
-
Causality: This is a highly efficient and convergent approach. The electron-withdrawing nitro group on the starting material (3,4-difluoronitrobenzene) activates the ring towards nucleophilic attack, allowing the substitution to proceed under relatively mild conditions.[]
Caption: Synthesis of the Linezolid core via SNAr.
Case Study 2: Gefitinib (Iressa®) - An EGFR Inhibitor for Cancer Therapy
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[19] In many synthetic routes, the morpholine-containing side chain is introduced late in the synthesis.
-
Synthetic Strategy: The key step is an O-alkylation (a Williamson ether synthesis) of a phenol intermediate with a pre-functionalized alkyl halide.
-
Causality: Introducing the solubilizing morpholine group at a late stage is a convergent strategy that avoids carrying a polar, and sometimes reactive, functional group through multiple synthetic steps.[20] The choice of a base (e.g., K₂CO₃ or Cs₂CO₃) is crucial to deprotonate the phenol selectively without promoting unwanted side reactions. A transient protecting group on the quinazoline nitrogen can be used to prevent competitive N-alkylation, improving the overall yield and purity.[21]
Caption: Late-stage installation of the morpholine side chain in Gefitinib synthesis.
Case Study 3: Aprepitant (Emend®) - An Antiemetic Agent
Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[22] Its synthesis is a showcase of modern asymmetric synthesis, involving the construction of a complex, highly substituted morpholine core with three contiguous stereocenters.
-
Synthetic Strategy: An early, highly stereoselective synthesis developed by Merck involves a Lewis acid-mediated coupling of a chiral alcohol with a 2-hydroxy-1,4-oxazin-3-one intermediate.[23] This key step forms the crucial C-O acetal bond. A subsequent crystallization-induced asymmetric transformation is used to convert a 1:1 mixture of diastereomers into a single desired isomer, a testament to clever process chemistry.[23]
-
Causality: Building a complex stereochemical array like the one in Aprepitant requires precise control at each step. The use of a Lewis acid catalyst activates the oxazinone for nucleophilic attack by the chiral alcohol. The crystallization-driven resolution is a highly efficient and atom-economical way to achieve high diastereomeric purity on a large scale, which would be difficult and costly using standard chromatography.[22][23]
Caption: Key C-O bond formation in the asymmetric synthesis of Aprepitant.
Summary of Pharmaceutical Synthesis Strategies
| Pharmaceutical | Therapeutic Class | Morpholine Introduction Strategy | Key Rationale |
| Linezolid | Antibiotic | Nucleophilic Aromatic Substitution | Early-stage, convergent installation on an activated aromatic ring.[17][] |
| Gefitinib | Anticancer | Williamson Ether Synthesis (O-Alkylation) | Late-stage, convergent addition of a solubilizing side chain.[20][21] |
| Aprepitant | Antiemetic | Diastereoselective Acetal Formation | Asymmetric construction of a complex, substituted morpholine core.[22][23] |
Conclusion and Future Perspectives
The synthesis of morpholine-containing pharmaceuticals is a mature yet evolving field. While classical methods like diethanolamine cyclization remain relevant for bulk manufacturing of the parent ring, the demands of modern drug discovery have spurred the development of highly versatile and stereoselective methods for constructing complex, substituted morpholines.[10][24] The case studies of Linezolid, Gefitinib, and Aprepitant highlight the strategic thinking required, whether it involves introducing the morpholine as a simple amine substituent or painstakingly constructing it as a complex chiral core.
Future trends will likely focus on increasing efficiency and sustainability. The development of continuous flow syntheses, as has been demonstrated for Linezolid, promises to reduce waste and improve safety and scalability.[25][26] Furthermore, the application of novel catalytic methods, including photocatalysis, will continue to provide new and milder pathways to access this invaluable pharmaceutical scaffold.[13]
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Li, J., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(9), 11046-11055. [Link]
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Singh, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Russell, M. G., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678-7681. [Link]
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Wang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6720. [Link]
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Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-22. [Link]
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Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
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Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
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Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
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Liu, X., et al. (2020). Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. The Journal of Organic Chemistry, 85(6), 4386-4396. [Link]
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Leathen, M. L., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(22), 5262-5265. [Link]
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Foley, D. J., et al. (2018). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 83(15), 8345-8363. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Application Notes & Protocols: 4-(2,3-Epoxypropyl)morpholine as a Reactive Modifier and Curing Agent for Epoxy Resin Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(2,3-Epoxypropyl)morpholine (EPM) in the formulation of epoxy resin systems. EPM is a unique molecule featuring both a reactive epoxy group and a tertiary amine within its morpholine ring structure.[1] This dual functionality allows it to act not only as a reactive diluent or co-monomer, integrating the morpholine moiety into the polymer backbone, but also as a catalytic curing agent that can accelerate cross-linking reactions. We will explore the underlying chemical mechanisms, provide detailed experimental protocols for curing and characterization, and discuss the interpretation of results.
Introduction: The Dual-Functionality of this compound
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them indispensable in coatings, adhesives, and composites.[2] The performance of an epoxy system is fundamentally dictated by its curing agent, or hardener, which drives the cross-linking of epoxy monomers into a rigid three-dimensional network.
While traditional curing agents are often primary or secondary amines, this compound (EPM) presents a more complex and versatile profile. Its structure is unique:
-
A Tertiary Amine: The nitrogen atom within the morpholine ring is a tertiary amine. Unlike primary or secondary amines, it does not possess active hydrogens to directly react with and open the epoxy ring in a conventional addition reaction. Instead, it functions as an anionic polymerization initiator, catalytically promoting the curing process.[3]
-
An Epoxide Group: EPM also contains its own glycidyl ether group, which is reactive and can participate in the polymerization process. This allows EPM to be chemically incorporated into the final polymer network, acting as a reactive modifier to alter the properties of the cured resin.[1]
This guide will elucidate how to leverage these dual functionalities in a laboratory setting.
Physicochemical Properties & Safety Profile
A thorough understanding of the reagent's properties and hazards is paramount before any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6270-19-5 | [4][5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [1][4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Appearance | Yellow Oil | [4] |
| Boiling Point | 93-98 °C at 12 Torr | [5] |
| Density | 1.05 g/cm³ | [6] |
| Synonyms | 1,2-epoxy-3-morpholin-4-ylpropane, 4-oxiranylmethyl-morpholine | [7] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazard Classification: Harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[8]
-
Required Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[8]
-
Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes. Keep the container tightly closed and store it in a dry, well-ventilated area away from heat and ignition sources. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
Mechanism of Action in Epoxy Curing
The primary role of EPM in an epoxy formulation is that of a catalytic curing agent. The tertiary amine of the morpholine ring initiates an anionic ring-opening polymerization of the epoxy groups present in the bulk resin (e.g., Diglycidyl ether of bisphenol A, DGEBA).
The Causal Chain of Catalytic Curing:
-
Initiation: The lone pair of electrons on the tertiary nitrogen atom of EPM performs a nucleophilic attack on the carbon atom of an epoxy ring from a DGEBA molecule. This opens the ring and forms a zwitterion.
-
Propagation: The newly formed alkoxide anion is highly reactive and subsequently attacks another epoxy ring. This process repeats, propagating the polymer chain. This chain reaction mechanism is distinct from the stoichiometric addition reaction of primary/secondary amines.
-
Incorporation: Concurrently, the epoxy group on the EPM molecule itself can be attacked by a propagating alkoxide chain, thus covalently bonding the EPM molecule into the polymer network.
This mechanism results in a highly cross-linked polyether network.
Caption: Anionic ring-opening polymerization of epoxy resins catalyzed by EPM.
Experimental Protocols
The following protocols provide a framework for preparing and characterizing epoxy systems cured with EPM. These should be adapted based on the specific epoxy resin used and the desired properties of the final material.
Protocol 4.1: Preparation of Cured Epoxy Samples
This protocol describes the formulation of a standard epoxy system using a common resin, DGEBA, cured with EPM.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~188 g/eq)
-
This compound (EPM)
-
Disposable mixing cups and stirring rods
-
Silicone molds
-
Vacuum desiccator/chamber
-
Programmable laboratory oven
Workflow:
Caption: General workflow for preparing cured epoxy test specimens.
Procedure:
-
Determine Formulation: As a catalytic curing agent, EPM is used in small quantities, typically expressed in parts per hundred resin (phr) by weight. A good starting point is a concentration range of 3-10 phr. For this protocol, we will use 5 phr.
-
Preparation: Weigh 100 g of DGEBA resin into a disposable mixing cup. In a separate container, weigh 5 g of EPM.
-
Viscosity Reduction: Gently warm the DGEBA resin to approximately 60°C for 15 minutes. This step is crucial as it significantly lowers the viscosity, facilitating easier and more uniform mixing.
-
Mixing: Add the 5 g of EPM to the warmed resin. Mix thoroughly with a stirring rod for 3-5 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the cup to ensure all components are incorporated.
-
Degassing: Place the mixture inside a vacuum chamber. Apply vacuum until vigorous bubbling subsides. This step removes entrapped air, which prevents voids in the final cured product that could compromise mechanical and dielectric properties.[11]
-
Casting: Carefully pour the degassed mixture into pre-warmed silicone molds suitable for the desired characterization tests (e.g., dog-bone shapes for tensile tests, rectangular bars for DMA).
-
Curing: Transfer the molds to a programmable oven. A typical two-stage cure cycle yields optimal results by allowing for initial gelation at a lower temperature, followed by a post-cure at a higher temperature to complete the cross-linking and relieve internal stresses.[12]
-
Initial Cure: 120°C for 2 hours.
-
Post-Cure: 150°C for 2 hours.
-
-
Cooling: Turn off the oven and allow the samples to cool slowly to room temperature before demolding. Rapid cooling can induce thermal stress and cracking.
Protocol 4.2: Characterization of Curing Behavior by DSC
Differential Scanning Calorimetry (DSC) is used to determine the heat flow associated with the curing reaction, providing insights into the reaction kinetics.[13]
Procedure:
-
Prepare a small amount (~1-2 g) of the uncured resin/EPM mixture as described in Protocol 4.1, steps 1-4.
-
Hermetically seal 5-10 mg of the uncured liquid mixture into an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Place both pans in the DSC cell.
-
Perform a dynamic scan from room temperature to 250°C at a heating rate of 10°C/min.
-
Data Analysis: The resulting thermogram will show an exothermic peak. From this peak, determine:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins.
-
Peak Temperature (T_peak): The temperature at which the maximum rate of reaction occurs.[13]
-
Total Heat of Reaction (ΔH): The integrated area of the exotherm, proportional to the extent of cure.
-
Protocol 4.3: Evaluation of Cured Resin Properties
4.3.1. Glass Transition Temperature (T_g) by DSC The T_g is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. It is a direct indicator of the degree of cross-linking.[14]
Procedure:
-
Use a small section (~10 mg) of a fully cured sample from Protocol 4.1.
-
Place the sample in a DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
Heat 1: Ramp from 25°C to 200°C at 10°C/min (to erase thermal history).
-
Cool: Cool down to 25°C at 10°C/min.
-
Heat 2: Ramp from 25°C to 200°C at 10°C/min.
-
-
Data Analysis: Determine the T_g from the inflection point in the baseline of the second heating scan.
4.3.2. Thermal Stability by TGA Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[13]
Procedure:
-
Place a small, cured sample (~10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the temperatures at which 5% and 10% weight loss occurs (T_d5% and T_d10%), which are common metrics for the onset of thermal degradation.[13]
Data Interpretation & Expected Results
The protocols described will yield quantitative data that characterize the epoxy system.
Table 2: Representative Data for a DGEBA Epoxy System Cured with 5 phr EPM
| Parameter | Typical Value | Significance |
| Curing T_peak (DSC) | 140 - 170 °C | Indicates the temperature of the maximum cure rate. |
| Glass Transition (T_g) | 130 - 160 °C | Higher T_g generally correlates with higher cross-link density and improved thermal performance.[14] |
| Thermal Stability (T_d5%) | > 300 °C | Represents the onset of thermal decomposition; a key indicator of the material's service temperature limit. |
| Appearance | Transparent, amber solid | Provides a qualitative check for proper curing and absence of voids. |
An increase in EPM concentration (e.g., from 3 to 10 phr) is expected to lower the curing peak temperature (T_peak) due to the increased catalytic effect. It should also lead to a higher T_g, up to a certain point, reflecting a more completely cured and densely cross-linked network.
Conclusion
This compound is a versatile compound for epoxy resin formulations. Its tertiary amine functionality enables it to act as an effective catalytic curing agent, while its integrated epoxy group allows for its incorporation as a reactive modifier. This dual nature provides formulators with a unique tool to control cure kinetics and tailor the final properties of the thermoset material. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of EPM in developing advanced epoxy systems for a variety of scientific and industrial applications.
References
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Title: GHS 11 (Rev.11) SDS Word 下载CAS: 6270-19-5 Name: this compound - XiXisys Source: XiXisys.com URL: [Link]
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Title: Assessment of curing behavior on the characterization of two epoxy resin systems Source: SN Applied Sciences URL: [Link]
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Title: this compound - Oakwood Chemical Source: Oakwood Chemical URL: [Link]
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Title: Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone Source: ResearchGate URL: [Link]
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Title: Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent Source: National Institutes of Health (PMC) URL: [Link]
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Title: SAFETY DATA SHEET - Morpholine Source: Nexchem Ltd URL: [Link]
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Title: Characterization and application of cured epoxy resin reinforced with montmorillonite Source: Indian Academy of Sciences URL: [Link]
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Title: Assessment of curing behavior on the characterization of two epoxy resin systems | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
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Title: Curing Agents for Epoxy Resin Source: ThreeBond Technical News URL: [Link]
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Title: Formulation Guide - Anhydride Curatives for Epoxy Systems Source: Tri-iso URL: [Link]
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Title: Fundamentals of Epoxy Formulation Source: Adhesives & Sealants Industry URL: [Link]
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The Versatility of 4-(2,3-Epoxypropyl)morpholine in High-Performance Coatings and Adhesives: A Technical Guide
In the dynamic landscape of polymer science, the pursuit of enhanced performance and tailored properties in coatings and adhesives is relentless. This guide delves into the multifaceted role of 4-(2,3-Epoxypropyl)morpholine, a versatile molecule that serves as a key building block in the formulation of advanced epoxy-based systems. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its application, underpinned by scientific principles and practical protocols.
Introduction: Unveiling the Potential of a Unique Molecule
This compound (CAS No. 6270-19-5) is a chemical compound featuring a morpholine ring attached to an epoxypropyl group.[1] This unique bifunctional structure is the cornerstone of its utility in polymer chemistry. The tertiary amine of the morpholine ring can act as a catalyst for epoxy homopolymerization, while the terminal epoxy group readily participates in cross-linking reactions with a variety of curing agents.[1] This dual reactivity allows formulators to precisely control the curing process and final properties of coatings and adhesives.
Commonly synthesized via the reaction of morpholine with epichlorohydrin, this compound is primarily utilized as a reactive diluent in epoxy formulations.[1] Its low viscosity effectively reduces the viscosity of high molecular weight epoxy resins, improving workability and enabling higher filler loading without compromising performance. Unlike non-reactive diluents, it becomes an integral part of the polymer backbone, contributing to the final cured properties of the material.
Chemical Structure of this compound:
Caption: Simplified reaction of the epoxy group with a primary amine.
The presence of the tertiary amine in the morpholine ring can also have a catalytic effect on the curing reaction. It can accelerate the ring-opening of other epoxy groups, potentially leading to faster cure times and lower curing temperatures. This catalytic activity is particularly relevant in formulations where a rapid cure is desired.
Application in High-Performance Coatings
In the realm of protective and decorative coatings, the addition of this compound to an epoxy formulation can impart several desirable properties.
Benefits in Coating Formulations:
-
Improved Flow and Leveling: The reduction in viscosity allows for smoother application and a more uniform film thickness, resulting in a superior surface finish.
-
Enhanced Substrate Wetting: Lower surface tension and viscosity promote better wetting of the substrate, leading to improved adhesion.
-
Increased Flexibility: The incorporation of the morpholine structure can introduce a degree of flexibility into the cured film, enhancing its impact resistance and durability.
-
Modified Chemical Resistance: The dense cross-linked network formed can improve the coating's resistance to a range of chemicals, including solvents, acids, and bases.
Protocol for a Model Coating Formulation
This protocol outlines the preparation of a simple two-component epoxy clear coat to evaluate the effect of this compound.
Materials:
-
Bisphenol A based liquid epoxy resin (Epoxy Equivalent Weight ~190 g/eq)
-
This compound (Epoxy Equivalent Weight ~143 g/eq)
-
Polyaminoamide curing agent (Amine Hydrogen Equivalent Weight ~100 g/eq)
-
Solvent (e.g., xylene/n-butanol blend)
-
Substrate panels (e.g., cold-rolled steel)
Formulation Table:
| Component | Formulation A (Control) | Formulation B (with EPM) |
| Epoxy Resin (g) | 100 | 80 |
| This compound (g) | 0 | 20 |
| Polyaminoamide Curing Agent (g) | Stoichiometric Amount | Stoichiometric Amount |
| Solvent (g) | To desired viscosity | To desired viscosity |
* The stoichiometric amount of curing agent is calculated based on the total epoxy equivalent weight of the resin components.
Procedure:
-
Part A Preparation: In a suitable mixing vessel, combine the epoxy resin and this compound (for Formulation B).
-
Add the solvent blend gradually while stirring until a homogeneous mixture with the desired application viscosity is achieved.
-
Part B Preparation: The polyaminoamide curing agent constitutes Part B.
-
Mixing: Just prior to application, thoroughly mix Part A and Part B in the correct stoichiometric ratio.
-
Application: Apply the mixed coating to the substrate panels using a film applicator to a controlled thickness.
-
Curing: Allow the coated panels to cure at ambient temperature for 7 days, or follow an accelerated curing schedule (e.g., 2 hours at 60°C).
-
Evaluation: After the curing period, evaluate the coatings for properties such as hardness (pencil hardness), adhesion (cross-hatch test), and chemical resistance (spot tests).
Application in Structural Adhesives
In adhesive formulations, this compound can enhance both the processing characteristics and the final bond strength.
Advantages in Adhesive Formulations:
-
Improved Gap Filling: The lower viscosity of the adhesive allows it to penetrate and fill larger gaps between substrates, ensuring a more complete bond.
-
Enhanced Adhesion to Polar Substrates: The morpholine moiety can improve adhesion to a variety of substrates, particularly those with polar surfaces.
-
Toughening Effect: The introduction of the flexible morpholine ring can increase the toughness and peel strength of the adhesive, making the bond more resistant to fracture.
Protocol for a Model Adhesive Formulation
This protocol describes the preparation of a two-component epoxy adhesive to assess the impact of this compound on adhesion strength.
Materials:
-
Bisphenol A based liquid epoxy resin (Epoxy Equivalent Weight ~190 g/eq)
-
This compound (Epoxy Equivalent Weight ~143 g/eq)
-
Amine-terminated polyether curing agent (Amine Hydrogen Equivalent Weight ~60 g/eq)
-
Fumed silica (for viscosity control)
-
Substrates for bonding (e.g., aluminum, steel)
Formulation Table:
| Component | Formulation C (Control) | Formulation D (with EPM) |
| Epoxy Resin (g) | 100 | 85 |
| This compound (g) | 0 | 15 |
| Amine-terminated Polyether (g) | Stoichiometric Amount | Stoichiometric Amount |
| Fumed Silica (g) | 2-5 | 2-5 |
* The stoichiometric amount of curing agent is calculated based on the total epoxy equivalent weight of the resin components.
Procedure:
-
Part A Preparation: In a high-shear mixer, combine the epoxy resin and this compound (for Formulation D).
-
Gradually add fumed silica to Part A while mixing until the desired thixotropy is achieved.
-
Part B Preparation: The amine-terminated polyether curing agent constitutes Part B.
-
Mixing: Immediately before use, mix Part A and Part B in the calculated stoichiometric ratio until a uniform color and consistency are obtained.
-
Bonding: Apply the mixed adhesive to the prepared surfaces of the substrates and assemble the joint.
-
Curing: Clamp the assembly and allow it to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 2 hours for optimal performance.
-
Testing: After full cure, evaluate the lap shear strength of the bonded specimens according to a standard test method (e.g., ASTM D1002).
Conclusion and Future Perspectives
This compound stands out as a valuable reactive diluent and co-monomer for the formulation of high-performance epoxy coatings and adhesives. Its ability to reduce viscosity, enhance workability, and become an integral part of the polymer network allows for the development of materials with tailored properties. The protocols provided in this guide offer a starting point for researchers and formulators to explore the potential of this versatile molecule in their specific applications. Future research may focus on the synthesis of novel morpholine-containing epoxy monomers and the exploration of their use in advanced composite materials and other demanding applications.
References
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Application Notes and Protocols for 4-(2,3-Epoxypropyl)morpholine as a Versatile Chemical Intermediate
Introduction: The Strategic Utility of a Bifunctional Building Block
4-(2,3-Epoxypropyl)morpholine (CAS No. 6270-19-5) is a valuable bifunctional organic compound that has garnered significant attention as a chemical intermediate.[1][2][3] Its structure is characterized by a stable morpholine ring, which imparts specific physicochemical properties such as basicity and polarity, and a highly reactive epoxypropyl (glycidyl) group.[1][4] This strained three-membered epoxide ring is the engine of its synthetic versatility, readily undergoing nucleophilic ring-opening reactions. This reactivity allows for the precise and efficient introduction of the morpholinomethyl-hydroxyethyl scaffold into a wide array of target molecules.[1]
These application notes serve as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and foundational principles for the effective use of this compound in key synthetic applications. We will explore its utility in the synthesis of prominent pharmaceutical agents and its role in polymer chemistry, focusing on the causality behind experimental choices to ensure reproducible and scalable outcomes.
Section 1: Physicochemical Properties and Critical Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
1.1: Physical and Chemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 6270-19-5 | [2][3][5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][4] |
| Molecular Weight | 143.18 g/mol | [2][3] |
| Boiling Point | 93-98 °C at 12 Torr | [6] |
| Density | ~1.05 g/cm³ | [5] |
| Appearance | Colorless to yellow oil/liquid | [2][7] |
1.2: Hazard Identification and Safe Handling
This compound is a reactive chemical and must be handled with appropriate precautions.[5][8] The morpholine moiety itself can be corrosive and flammable.[9][10]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][9]
-
H319: Causes serious eye irritation.[5]
-
H331 / H335: Toxic if inhaled / May cause respiratory irritation.[8][9]
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Wear nitrile or neoprene gloves to prevent skin contact.
-
Wear chemical safety goggles and a face shield for eye and face protection.[9]
-
A lab coat is mandatory.
-
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance with local, regional, and national regulations.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]
Section 2: The Chemistry of the Epoxide: Principles of Reactivity
The synthetic utility of this compound is dominated by the chemistry of its epoxide ring. The ring strain and the polarity of the C-O bonds make the terminal carbons of the propyl chain electrophilic and thus susceptible to attack by a wide range of nucleophiles.
The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the two electrophilic carbons of the epoxide. Under neutral or basic/nucleophilic conditions, the attack preferentially occurs at the sterically less hindered terminal carbon, leading to a regioselective ring-opening. This predictability is a cornerstone of its application in multi-step synthesis.
Caption: General workflow of the Sₙ2 nucleophilic ring-opening of this compound.
Section 3: Application in Pharmaceutical Synthesis
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][12][13] this compound serves as a key building block for constructing these complex molecules.
Case Study: Synthesis of the Antibiotic Linezolid
Linezolid is a critical antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria.[14][15] Its structure features a (S)-5-((morpholin-4-yl)methyl)-2-oxooxazolidin-3-yl)phenyl) moiety. This compound is an ideal precursor for introducing the required morpholinomethyl side chain.
The key transformation is the nucleophilic attack of an aniline derivative on the epoxide, which establishes the crucial C-N bond and sets the stage for the subsequent formation of the oxazolidinone ring.[15][16]
Caption: Synthetic workflow for Linezolid utilizing this compound.
Protocol 1: Synthesis of a Linezolid Precursor via N-Alkylation
This protocol describes the reaction of this compound with 3-fluoro-4-morpholinylaniline, a key step in forming the Linezolid backbone.[15][16]
Materials:
-
This compound (1.0 eq)
-
3-Fluoro-4-morpholinylaniline (1.1 eq)
-
Isopropanol (or other suitable high-boiling solvent)
-
Triethylamine (optional, as a base/catalyst)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-morpholinylaniline (1.1 eq) in isopropanol (approx. 5-10 mL per mmol of aniline).
-
Reagent Addition: Add this compound (1.0 eq) to the solution. If desired, triethylamine (0.1 eq) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for 12-24 hours.
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the aniline nitrogen on the epoxide carbon. Isopropanol is a suitable polar protic solvent that can facilitate proton transfer in the final step of the ring-opening.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC. The starting materials should be consumed, and a new, more polar spot corresponding to the amino alcohol product should appear. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any residual starting materials and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3-fluoro-4-morpholinophenylamino)-3-morpholinopropan-2-ol intermediate.
Case Study: Building Blocks for Reboxetine Analogs
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[17] Its core structure is a 2-((alkoxyphenoxy)phenylmethyl)morpholine.[18][19] this compound is an excellent starting point for generating this scaffold by reacting it with a substituted phenoxide, which acts as the nucleophile to open the epoxide and form the key ether linkage.
Protocol 2: Model Synthesis of a Reboxetine Precursor
This protocol demonstrates the ring-opening of this compound with a generic phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
2-Ethoxyphenol (or other substituted phenol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Phenoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the phenol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C until hydrogen gas evolution ceases.
-
Causality Note: The strong base (NaH) is required to deprotonate the weakly acidic phenol, generating the much more nucleophilic phenoxide anion necessary for efficient ring-opening.
-
-
Epoxide Addition: Add this compound (1.0 eq) dropwise to the phenoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting epoxide.
-
Quenching & Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.
Section 4: Application in Polymer and Materials Science
Beyond pharmaceuticals, the reactivity of this compound makes it a valuable monomer and cross-linking agent in polymer chemistry.[1] When incorporated into epoxy resins, it can modify the properties of the final cured material. The morpholine group can enhance adhesion, improve thermal stability, and introduce a basic character to the polymer matrix.
Protocol 3: General Protocol for Curing Epoxy Resins
This protocol outlines the use of this compound as a reactive modifier in a standard diamine-cured epoxy system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
A diamine curing agent (e.g., isophorone diamine, IPDA)
-
Mixing container and stirrer
Procedure:
-
Formulation Calculation: The key to a successful cure is achieving the correct stoichiometric balance between epoxide groups and amine hydrogens. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resins must be used.
-
Total Epoxide Equivalents = (Mass of DGEBA / EEW of DGEBA) + (Mass of 4-(2,3-EPM) / EEW of 4-(2,3-EPM))
-
Required Mass of Amine = Total Epoxide Equivalents × AHEW of Amine
-
-
Mixing: In a disposable container, accurately weigh and combine the DGEBA resin and the this compound modifier. Mix thoroughly until a homogeneous solution is obtained. Gentle warming may be required to reduce viscosity.
-
Curing Agent Addition: Add the calculated amount of the diamine curing agent to the resin mixture.
-
Thorough Mixing: Mix all components vigorously for 2-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a uniform dispersion. The mixture will begin to generate heat (exotherm).
-
Casting and Curing: Pour the mixture into a mold or onto a substrate. Allow it to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120 °C) for 2-4 hours to ensure full cross-linking and optimal material properties.
-
Causality Note: The post-cure provides the thermal energy needed to complete the reaction of all available functional groups, maximizing the glass transition temperature (Tg) and mechanical strength of the final polymer.
-
References
-
Reddy, P. K., Mukkanti, K., & Rao, D. M. Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. [Link]
-
Madhusudhan, G., et al. A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 2011, 3(4):219-226. [Link]
-
XiXisys.com. GHS SDS for this compound. [Link]
-
Madhusudhan, G., et al. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 2011, 3(5):168-175. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Rahman, M. M., et al. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 2020, 25(21), 5146. [Link]
- Google Patents. CN102702125B - Chemical synthesis method for linezolid.
-
Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]
-
Redox. Safety Data Sheet Morpholine. [Link]
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PubChem. This compound. [Link]
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LookChem. This compound. [Link]
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Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024, 556, 01051. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Xu, W., et al. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18(20), 5550-3. [Link]
-
Singh, A., et al. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 2024, 14, 6088-6107. [Link]
-
Gelest. MSDS of 4-[3-(triethoxysilyl)propyl]morpholine. [Link]
-
ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). [Link]
-
Wikipedia. Morpholine. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Moore, B. S., et al. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 2018, 140(43), 14329–14337. [Link]
-
ResearchGate. Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). [Link]
-
PubChem. Reboxetine. [Link]
-
MDPI. Chemistry of Polythiols and Their Industrial Applications. [Link]
-
ChemRxiv. Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. [Link]
-
ResearchGate. Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(2,3-Epoxypropyl)morpholine Synthesis
Welcome to the technical support guide for the synthesis of 4-(2,3-epoxypropyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will address common experimental challenges, from yield optimization and impurity profiling to purification strategies, in a direct question-and-answer format.
Synthesis Overview: The Core Reaction
The most common and industrially relevant synthesis of this compound involves the reaction of morpholine with epichlorohydrin.[1] This process is typically a two-step, one-pot reaction. First, the secondary amine of morpholine performs a nucleophilic attack on the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate, 1-chloro-3-morpholinopropan-2-ol. Second, a base is used to induce an intramolecular Williamson ether synthesis (SN2 reaction), where the hydroxyl group deprotonates and displaces the chloride, forming the desired new epoxide ring.[1][2]
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can often be traced back to several key parameters.
-
Probable Cause 1: Suboptimal Temperature Control. The initial reaction between morpholine and epichlorohydrin is highly exothermic.[2] An uncontrolled temperature increase can lead to the formation of side products, including dimers from the reaction of two morpholine molecules with one epichlorohydrin, or polymerization.[3]
-
Solution: Begin the reaction at a low temperature (e.g., 0-10 °C in an ice bath) and add the epichlorohydrin dropwise to the morpholine solution to maintain strict temperature control.[4] After the initial addition, the reaction can be allowed to warm to room temperature.
-
-
Probable Cause 2: Incorrect Stoichiometry or Base Addition. The stoichiometry of the base is critical for the final ring-closing step. Insufficient base will lead to incomplete conversion of the chlorohydrin intermediate. Conversely, an excessive amount or concentration of a strong base like sodium hydroxide can promote hydrolysis of the epoxide ring, forming the corresponding diol.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong base. Consider using a base like potassium tert-butoxide in an organic solvent for a cleaner reaction if aqueous NaOH is causing issues.[4] The base should be added after the formation of the chlorohydrin intermediate is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Probable Cause 3: Competing Side Reactions. Besides dimerization, another significant side reaction is the reaction of the product epoxide with a second molecule of morpholine, leading to the formation of 1,3-dimorpholinopropan-2-ol. This is more prevalent if a large excess of morpholine is used or if the reaction temperature is too high.
-
Solution: While a slight excess of morpholine can help consume all the epichlorohydrin, a large excess should be avoided. A molar ratio of 1:1 is often a good starting point.[4] Efficiently removing the product from the reaction mixture upon completion is also key.
-
Q2: The crude product is a dark, viscous oil and difficult to handle. Why did this happen and how can I purify it?
The physical state and color of your crude product provide important clues about the reaction's success.
-
Probable Cause: Overheating and Polymerization. A dark color often indicates decomposition or charring due to excessive temperatures.[5] High viscosity suggests the presence of high-molecular-weight byproducts or polymers.[6]
-
Solution & Purification Strategy:
-
Re-evaluate Temperature Control: For future batches, ensure the reaction temperature does not exceed the recommended range.
-
Purification via Vacuum Distillation: For the current batch, vacuum distillation is the most effective method for purifying this compound from non-volatile impurities and high-boiling side products. The product is a yellow oil under standard conditions.[4]
-
Silica Gel Chromatography: While possible, chromatography can be challenging due to the basic nature of the morpholine nitrogen, which may cause peak tailing on standard silica gel.[7] If this method is necessary, consider deactivating the silica gel with a small percentage of triethylamine (e.g., 1-2%) in the eluent.
-
-
Q3: How do I effectively monitor the reaction's progress?
Monitoring the two distinct stages of the reaction is crucial for optimizing reaction time and preventing side-product formation.
-
Method: Thin Layer Chromatography (TLC). TLC is an excellent tool for this synthesis.
-
Step 1 (Chlorohydrin Formation): Monitor the consumption of the starting materials, morpholine and epichlorohydrin. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. Stain with potassium permanganate (KMnO₄), as the reactants and product are often not UV-active.[8]
-
Step 2 (Epoxide Formation): After adding the base, monitor the disappearance of the chlorohydrin intermediate spot and the appearance of the final product spot. The product, being less polar than the chlorohydrin alcohol, will have a higher Rf value. The reaction is complete when the intermediate spot is no longer visible.[4]
-
Q4: What are the expected signals in NMR for confirming the product structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.
-
1H NMR: The key diagnostic signals for this compound are the protons on the epoxide ring. You should expect to see a characteristic set of multiplets in the range of ~2.5-3.2 ppm. The morpholine ring protons typically appear as two distinct multiplets, one for the protons adjacent to the oxygen (~3.7 ppm) and one for the protons adjacent to the nitrogen (~2.4-2.6 ppm).[9][10]
-
13C NMR: Look for the signals corresponding to the epoxide carbons, typically around 44-52 ppm. The four carbons of the morpholine ring will appear in two sets: the C-N carbons around 54 ppm and the C-O carbons around 67 ppm.[11]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Poor temperature control (exotherm).2. Side reactions (dimerization, polymerization).[3][12]3. Incorrect base stoichiometry. | 1. Add epichlorohydrin dropwise at 0-10 °C.2. Use a 1:1 molar ratio of reactants.3. Use 1.05-1.1 eq. of base; add after intermediate formation is confirmed by TLC. |
| Dark, Viscous Crude Product | 1. Reaction overheating causing decomposition.[5]2. Formation of high-molecular-weight byproducts.[6] | 1. Strictly maintain reaction temperature below recommended limits.2. Purify via vacuum distillation. |
| Product Solidifies or is a Paste | 1. Formation of a hydrochloride salt if an acid is present during workup.2. Contamination with unreacted chlorohydrin intermediate. | 1. Ensure the workup is performed under basic conditions. Wash with a mild base (e.g., NaHCO₃ solution).2. Ensure the cyclization step goes to completion via TLC monitoring. |
| Difficult Purification by Chromatography | 1. Strong interaction of the basic nitrogen with acidic silica gel, causing streaking.[7] | 1. Use an eluent system containing a small amount of a basic additive like triethylamine (1-2%).2. Prioritize vacuum distillation as the primary purification method. |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and represents a robust starting point for optimization.[4]
Reagents & Equipment:
-
Morpholine (1.0 eq)
-
Epichlorohydrin (1.0 eq)
-
Potassium tert-butoxide (1.0 eq)
-
tert-Butanol (solvent)
-
Tetrahydrofuran (THF, solvent)
-
Dichloromethane (DCM, for extraction)
-
Round-bottom flask, magnetic stirrer, ice-water bath, addition funnel
Procedure:
-
Step 1: Formation of the Chlorohydrin Intermediate
-
To a round-bottom flask charged with morpholine (1.0 eq), add tert-butanol under stirring at room temperature.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add epichlorohydrin (1.0 eq) dropwise via an addition funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 2: Epoxide Ring Closure
-
Cool the reaction mixture back down to below 10 °C in an ice-water bath.
-
Slowly add a solution of potassium tert-butoxide (1.0 eq) in THF. A white precipitate may form.
-
Stir the mixture for 30-60 minutes at this temperature.
-
Monitor by TLC for the disappearance of the chlorohydrin intermediate.
-
-
Workup and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Add water to the residue and extract the product with dichloromethane (2 x volumes).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil.[4]
-
-
Purification
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
-
References
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit r/chemistry. [Link]
-
Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]
-
Highly efficient two-stage ring-opening of epichlorohydrin with carboxylic acid in a microreaction system. ResearchGate. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. MDPI. [Link]
-
Morpholine Analysis by Gas Chromatography. OSHA. [Link]
-
New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. [Link]
-
4-(oxiran-2-ylmethyl)morpholine. PubChem. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
A fully biobased epoxy resin from gallic acid. Royal Society of Chemistry. [Link]
-
Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Royal Society of Chemistry. [Link]
-
Synthesis of 4-(3-(4-hydroxyphenylthio)propyl)morpholine. PrepChem. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
-
Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. ResearchGate. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. NIH National Library of Medicine. [Link]
-
4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. [Link]
-
Morpholine. PubChem. [Link]
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-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
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Technical Support Center: Purification of 4-(2,3-Epoxypropyl)morpholine
Welcome to the technical support center for 4-(2,3-Epoxypropyl)morpholine (CAS: 6270-19-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. The inherent reactivity of the epoxide functional group, while valuable for synthesis, presents specific hurdles that must be carefully managed to achieve high purity.[1] This document provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My post-reaction analysis (NMR/GC-MS) shows my desired product, but the purity is low, and a significant, more polar byproduct is present. What is this impurity and how can I avoid it?
Answer: The most probable culprit is the hydrolysis of the epoxide ring, leading to the formation of 4-(2,3-dihydroxypropyl)morpholine . The epoxide functional group is susceptible to ring-opening by nucleophiles, with water being a common reactant, especially under acidic or basic conditions that may be present during an aqueous work-up.
Causality & Mechanism: The three-membered epoxide ring is highly strained. Protonation of the epoxide oxygen (under acidic conditions) or direct attack by a hydroxide ion (under basic conditions) facilitates nucleophilic attack by water, cleaving the C-O bond and forming the corresponding diol.
Mitigation Strategies:
-
Minimize Contact with Water: During aqueous extraction, perform the steps quickly and at reduced temperatures (e.g., using an ice bath) to lower the rate of hydrolysis.
-
Neutral pH: Ensure the aqueous phase is as close to neutral (pH 7) as possible before extraction. Avoid strong acid or base washes if possible.
-
Use of Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine).[2] This helps to remove bulk water and "salt out" any dissolved product, improving recovery and reducing the water available for hydrolysis.
-
Thorough Drying: Dry the organic extract meticulously with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
Question 2: I'm attempting purification by silica gel column chromatography, but my recovery is poor, and I'm seeing new, polar impurities forming on the column. What's going wrong?
Answer: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as a Lewis acid catalyst, promoting the ring-opening of the epoxide. The nucleophile can be trace water in your eluent, the solvent itself (if protic), or even another molecule of the epoxide, leading to oligomerization directly on the column. This is a common issue when purifying acid-sensitive compounds like epoxides.[3]
Causality & Mechanism: The lone pairs on the epoxide oxygen coordinate to the acidic protons of the silanol groups, activating the ring for nucleophilic attack. This significantly lowers the activation energy for hydrolysis or polymerization, leading to product degradation during its residence time on the column.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your starting eluent and adding 1-2% (v/v) of a tertiary amine, such as triethylamine (Et₃N). Allow it to stir for 15-20 minutes before packing the column. This neutralizes the surface and prevents catalytic degradation.
-
Use an Alternative Stationary Phase: Neutral alumina (Brockmann I, deactivated to III with water) is a suitable alternative to silica gel for acid-sensitive compounds. It lacks the strong acidic sites responsible for epoxide degradation.
-
Solvent Purity: Ensure your chromatography solvents are anhydrous to minimize on-column hydrolysis.
Question 3: During vacuum distillation, my product yield is low, and a non-volatile, viscous residue is left in the distillation flask. Why is this happening?
Answer: This is a classic sign of thermally induced polymerization.[4] Although this compound is distillable, the epoxide ring can undergo self-polymerization at elevated temperatures, especially if catalytic impurities (trace acid or base) are present.
Causality & Mechanism: High temperatures provide the necessary activation energy for one epoxide molecule to act as a nucleophile, attacking and opening the ring of another molecule. This process continues, forming polyether chains, which are high-molecular-weight, non-volatile tars.
Troubleshooting & Optimization:
-
High Vacuum is Critical: The goal is to lower the boiling point to a temperature where polymerization is kinetically insignificant. Use a high-quality vacuum pump and ensure all connections are tight to achieve a pressure of ≤12 Torr. The boiling point of this compound is reported to be 93-98°C at 12 Torr.[5]
-
Control the Temperature: Use an oil bath with precise temperature control. Heat the distillation flask gently and avoid overheating. The bath temperature should ideally be no more than 20-30°C above the vapor temperature.
-
Minimize Distillation Time: A faster distillation (without bumping) reduces the time the compound spends at high temperature. A short-path distillation apparatus is often ideal for small to medium scales.
-
Ensure Neutrality: Before distilling, you can perform a quick wash of the crude product with neutral water and brine to remove any ionic impurities that could catalyze polymerization.
Question 4: My reaction seems complete by TLC, but after work-up, I still have a significant amount of an impurity with a similar polarity to my starting materials. What could this be?
Answer: If you are using a common synthetic route, such as the reaction of morpholine with epichlorohydrin, this impurity is likely the intermediate, 1-chloro-3-morpholin-4-ylpropan-2-ol .[1][2] This compound is formed after the initial nucleophilic attack of morpholine on epichlorohydrin but before the final base-mediated intramolecular cyclization that forms the epoxide ring.
Causality & Mechanism: The synthesis is a two-step process within a single pot: (1) amine addition to epichlorohydrin, and (2) deprotonation of the hydroxyl group by a strong base (like potassium tert-butoxide), followed by an intramolecular Sₙ2 reaction that displaces the chloride and forms the epoxide ring.[2] Incomplete addition of the base, insufficient reaction time, or a base that is not strong enough can lead to the accumulation of this chlorohydrin intermediate.
Solutions:
-
Verify Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride). Use freshly opened or properly stored base, as older reagents can be less active due to moisture absorption.
-
Monitor the Cyclization Step: Use TLC to monitor the disappearance of the intermediate, not just the starting morpholine. The intermediate will have a different Rf value.
-
Optimize Reaction Conditions: Ensure the reaction temperature for the cyclization step is appropriate. While often performed at low temperatures to control exotherms, some systems may require warming to room temperature to proceed to completion.[2]
Impurity Formation & Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for diagnosing purification issues.
Caption: Key synthesis and degradation pathways.
Caption: Troubleshooting workflow for low product purity.
Data Summary
The table below summarizes key physical properties and common impurities associated with this compound.
| Property / Impurity | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Product | This compound | C₇H₁₃NO₂ | 143.18[2] | Boiling Point: 93-98°C / 12 Torr.[5] |
| Hydrolysis Impurity | 4-(2,3-Dihydroxypropyl)morpholine | C₇H₁₅NO₃ | 161.20 | Highly polar; formed by addition of water. |
| Intermediate Impurity | 1-Chloro-3-morpholino-propan-2-ol | C₇H₁₄ClNO₂ | 179.64 | Formed from incomplete cyclization. |
| Starting Material | Morpholine | C₄H₉NO | 87.12 | Can be removed by acidic wash (forms salt). |
Experimental Protocols
Protocol 1: Optimized Aqueous Work-Up
This protocol is designed to minimize hydrolysis of the epoxide.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath.
-
Quenching: Slowly add water to quench any remaining reactive species. Maintain the temperature below 10°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts. Wash sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (2x) The brine wash is crucial for removing dissolved water.[2]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) at a moderate temperature (<40°C).
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a high-vacuum line equipped with a pressure gauge. Slowly apply vacuum to degas the crude oil.
-
Heating: Once a stable vacuum of ≤12 Torr is achieved, begin gently heating the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a vapor temperature of 93-98°C.[5] The product should be a clear, colorless to pale yellow oil.[2]
-
Shutdown: Once the product has been collected, remove the heat source first, then allow the system to cool before slowly and carefully releasing the vacuum.
Protocol 3: Purification by Deactivated Column Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume. Stir gently for 15-20 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry. Do not let the column run dry.
-
Equilibration: Run 2-3 column volumes of the mobile phase (containing 1-2% Et₃N) through the packed column to ensure it is fully equilibrated.
-
Loading & Elution: Load your crude product (dissolved in a minimal amount of eluent) onto the column and begin elution, collecting fractions and monitoring by TLC.
References
-
G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. Retrieved from [Link]
-
Purdue e-Pubs. (2022). Epoxide Bonded Phases for Chromatography and Immunoprecipitation. Retrieved from [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
ASM Journals. (n.d.). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium. Retrieved from [Link]
-
PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Protheragen. (n.d.). N-(2,3-Epoxypropyl)morpholine. Retrieved from [Link]
-
YouTube. (2024). Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
PMC. (2019). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Retrieved from [Link]
Sources
- 1. Buy this compound | 6270-19-5 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6270-19-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
identifying side reactions and byproducts in 4-(2,3-Epoxypropyl)morpholine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,3-epoxypropyl)morpholine. Here, we provide a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and mitigate side reactions and byproduct formation, ensuring the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
A1: The most prevalent and well-established synthetic route is the reaction of morpholine with epichlorohydrin.[1] This method is favored for its efficiency and scalability, typically proceeding under basic conditions to facilitate the nucleophilic attack of the morpholine nitrogen on the epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide ring.[1]
Q2: I've observed a significant amount of a higher boiling point impurity in my crude product. What could it be?
A2: A common higher boiling point byproduct is 1,3-dimorpholinopropan-2-ol . This impurity arises from the nucleophilic attack of a second molecule of morpholine on the epoxide ring of the desired product, this compound. This is particularly prevalent when an excess of morpholine is used or if the reaction temperature is too high.
Q3: My final product seems to be contaminated with a water-soluble impurity. What is the likely culprit?
A3: The most probable water-soluble impurity is 1-morpholino-2,3-propanediol . This is the result of the hydrolysis of the epoxide ring of your product. This can occur if there is excess water in the reaction mixture or during aqueous work-up procedures, especially under acidic or basic conditions.
Q4: I'm seeing an unexpected peak in my GC-MS analysis with a mass corresponding to the addition of HCl to my product. What is this?
A4: This is likely 1-chloro-3-morpholinopropan-2-ol , the intermediate formed from the initial reaction of morpholine with epichlorohydrin. Incomplete conversion to the final epoxide product, often due to insufficient base or a short reaction time, will result in the presence of this chlorohydrin intermediate.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Unreacted Morpholine and Epichlorohydrin
Potential Causes:
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.
-
Insufficient Reaction Time: Similar to temperature, an inadequate reaction time will result in unreacted starting materials.
-
Improper Stoichiometry: An incorrect molar ratio of morpholine to epichlorohydrin can lead to one of the reactants being in excess.
-
Ineffective Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.
Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. A typical temperature range is 0-20°C for the initial addition, followed by stirring at room temperature.[2]
-
Extend Reaction Time: Monitor the disappearance of starting materials using an appropriate analytical technique. A typical reaction time is 24 hours for the initial step.[2]
-
Verify Stoichiometry: Ensure accurate measurement of both morpholine and epichlorohydrin. A slight excess of morpholine is sometimes used to ensure complete consumption of epichlorohydrin, but a large excess can promote the formation of 1,3-dimorpholinopropan-2-ol.
-
Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.
Problem 2: Formation of Significant Amounts of 1,3-dimorpholinopropan-2-ol
Causality: This byproduct is formed when a second molecule of morpholine acts as a nucleophile and attacks the epoxide ring of the product, this compound. This is an SN2 reaction favored by a high concentration of morpholine and elevated temperatures.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of morpholine. A molar ratio of morpholine to epichlorohydrin of 1:1 to 1.1:1 is generally recommended.
-
Temperature Control: Maintain a moderate reaction temperature. The initial addition of epichlorohydrin to morpholine should be performed at a low temperature (e.g., 0-10°C) to control the exothermic reaction, followed by a controlled increase to room temperature.
-
Slow Addition: Add the epichlorohydrin dropwise to the morpholine solution to maintain a low instantaneous concentration of the electrophile.
Problem 3: Presence of 1-morpholino-2,3-propanediol (Diol Byproduct)
Causality: The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. This can occur during the reaction if the solvent is not anhydrous or during the aqueous work-up.
Solutions:
-
Use Anhydrous Conditions: Employ dry solvents and ensure that the glassware is thoroughly dried before starting the reaction.
-
Careful Work-up: When performing an aqueous work-up, minimize the contact time of the product with the aqueous phase. Neutralize the reaction mixture carefully to a pH of 7-8 before extraction.
-
Avoid Acidic Conditions: Strong acids will readily catalyze the opening of the epoxide ring.
Problem 4: Incomplete Conversion of the Intermediate 1-chloro-3-morpholinopropan-2-ol
Causality: The formation of the final epoxide product requires an intramolecular cyclization of the chlorohydrin intermediate, which is promoted by a base. Insufficient base or a weak base will lead to incomplete conversion.
Solutions:
-
Sufficient and Strong Base: Use a strong base such as potassium tert-butoxide or sodium hydroxide to facilitate the deprotonation of the hydroxyl group and subsequent intramolecular SN2 reaction to form the epoxide.[2]
-
Ensure Adequate Reaction Time for Cyclization: After the initial reaction of morpholine and epichlorohydrin, allow sufficient time for the base-mediated cyclization to occur. This step is often performed at a slightly elevated temperature.
Problem 5: Formation of Oligomers/Polymers
Causality: The epoxide ring of this compound can be opened by another molecule of the product, leading to the formation of dimers and higher oligomers.[3] This is a known side reaction for epoxides, particularly at higher temperatures or in the presence of catalytic impurities.
Solutions:
-
Strict Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Purification by Vacuum Distillation: Distillation under reduced pressure is the preferred method for purifying this compound, as it allows for lower distillation temperatures, minimizing the risk of polymerization.
-
Use of Inhibitors: In some cases, small amounts of polymerization inhibitors can be added, although this should be carefully evaluated for compatibility with the desired application of the final product.
Data Presentation
Table 1: Key Byproducts in this compound Synthesis
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause of Formation |
| 1,3-dimorpholinopropan-2-ol | C11H22N2O3 | 230.30 | Excess morpholine, high temperature |
| 1-morpholino-2,3-propanediol | C7H15NO3 | 161.20 | Hydrolysis of the epoxide ring |
| 1-chloro-3-morpholinopropan-2-ol | C7H14ClNO2 | 179.64 | Incomplete cyclization |
| Oligomers/Polymers | - | Variable | High temperature, catalytic impurities |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative laboratory-scale synthesis.
Materials:
-
Morpholine
-
Epichlorohydrin
-
tert-Butanol (anhydrous)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve morpholine (1.0 eq) in anhydrous tert-butanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add epichlorohydrin (1.0 eq) dropwise to the cooled morpholine solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Once the initial reaction is complete, cool the mixture back to 0°C.
-
Slowly add a solution of potassium tert-butoxide (1.0 eq) in anhydrous THF, keeping the temperature below 10°C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound (e.g., 93-98°C at 12 mmHg).
Mandatory Visualization
Caption: Synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
PubChem. 1,3-Dimorpholino-2-propanol. [Link]
-
E3S Web of Conferences. Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. [Link]
Sources
stability and storage issues of 4-(2,3-Epoxypropyl)morpholine
Welcome to the technical support center for 4-(2,3-Epoxypropyl)morpholine (CAS 6270-19-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and storage challenges associated with this versatile chemical intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a bifunctional molecule containing a morpholine ring and a reactive epoxy group.[1] This unique structure makes it a valuable building block in organic synthesis, polymer chemistry, and pharmaceutical development.[1] The high ring strain of the epoxide (approximately 13 kcal/mol) renders it susceptible to ring-opening reactions with a variety of nucleophiles, which is key to its utility but also central to its stability challenges.[2]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Issue 1: Increased Viscosity or Solidification of the Compound
Symptoms: The sample, which is typically a liquid at room temperature, has become viscous, gel-like, or has fully solidified.
Root Cause Analysis: This is a classic sign of polymerization. The epoxide ring can undergo ring-opening polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to high temperatures.[1][3] The morpholine nitrogen, being basic, can itself act as a catalyst for this process, particularly if impurities are present.
Immediate Actions & Resolution:
-
Cease Use: Do not use the polymerized material as its chemical identity and reactivity have been compromised.
-
Verification: If possible, obtain a sample for analysis (e.g., NMR, IR) to confirm the presence of polyether chains.
-
Disposal: Dispose of the material in accordance with local hazardous waste regulations.[4]
Preventative Measures:
-
Strict Temperature Control: Store the compound at the recommended temperature, typically 2-8°C, to minimize thermal initiation of polymerization.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form acidic species in solution.
-
Avoid Contaminants: Ensure all labware is scrupulously clean and dry. Avoid any contact with strong acids, bases, or metals that can catalyze polymerization.
Issue 2: Inconsistent or Reduced Reactivity in Experiments
Symptoms: Your reaction yield is lower than expected, or the reaction fails to proceed to completion when using this compound as a reactant.
Root Cause Analysis: The most probable cause is the hydrolysis of the epoxide ring, leading to the formation of the corresponding diol, 4-(2,3-dihydroxypropyl)morpholine. This diol is unreactive in subsequent nucleophilic substitution reactions targeting the epoxide. Hydrolysis can be catalyzed by trace amounts of acid or water.[5][6][7]
Workflow for Troubleshooting Reduced Reactivity
Caption: A decision tree for troubleshooting reduced reactivity.
Experimental Protocol: Verifying Hydrolysis
-
Sample Preparation: Dissolve a small aliquot of the suspect this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum.
-
Expected Peaks for Pure Compound: Look for the characteristic signals of the epoxy protons (a multiplet around 2.5-3.2 ppm).
-
Signs of Diol: The presence of new, broader signals in the 3.4-3.8 ppm region, corresponding to the CH-OH and CH2-OH protons of the diol, indicates hydrolysis. The hydroxyl protons themselves may appear as broad singlets.
-
-
Water Content Analysis: Use Karl Fischer titration to quantify the water content in your solvents and in the this compound sample itself.
Issue 3: Sample Discoloration (Yellowing)
Symptoms: The initially colorless liquid has developed a yellow or brownish tint over time.
Root Cause Analysis: Discoloration can be indicative of oxidative degradation or the formation of polymeric impurities. The tertiary amine of the morpholine ring can be susceptible to oxidation. While specific degradation pathways for this molecule are not extensively documented, degradation of morpholine itself can occur.[8][9][10]
Recommendations:
-
Purity Check: A discolored sample should be considered suspect. Re-purify by vacuum distillation if possible, or procure a fresh batch.
-
Storage Enhancement: Store the compound in an amber vial to protect it from light and under an inert atmosphere to minimize oxidation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum shelf-life and stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and polymerization.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation.[12] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light-induced degradation and contamination.[11][12] |
| Handling | Avoid Incompatible Materials | Keep away from strong acids, bases, and oxidizing agents.[12] |
Q2: My experiment is base-catalyzed. Will this affect the stability of the this compound?
A2: Yes. While the epoxide ring can be opened under basic conditions, which is often the desired reaction, the base can also catalyze unwanted polymerization.[2][13] It is crucial to control the stoichiometry of the base and the reaction temperature carefully. The nucleophilic attack in a base-catalyzed ring-opening will typically occur at the less sterically hindered carbon of the epoxide.[2][13]
Q3: My experiment is acid-catalyzed. What should I be aware of?
A3: Acid catalysis significantly activates the epoxide ring for nucleophilic attack, even by weak nucleophiles like water or alcohols.[13][14][15] However, this also makes the compound highly susceptible to hydrolysis if any water is present.[5] The regioselectivity of the ring-opening can also be affected; under acidic conditions, the nucleophile may preferentially attack the more substituted carbon atom due to the development of carbocation-like character in the transition state.[13][15]
Diagram: Acid vs. Base Catalyzed Epoxide Ring Opening
Caption: Comparison of acid and base-catalyzed epoxide ring-opening mechanisms.
Q4: Is this compound hygroscopic?
A4: Yes, materials with amine functionalities, like the morpholine group, can be hygroscopic.[12][16] It is imperative to handle the compound in a dry environment (e.g., in a glovebox or under a stream of inert gas) and to keep the container tightly sealed.
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is classified as a hazardous substance. Key hazards include:
-
Toxicity: It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[12]
-
Corrosivity: It can cause severe skin burns and eye damage.[12]
-
Flammability: It is a flammable liquid and vapor.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
References
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 6270-19-5 Name: this compound. [Link]
-
ResearchGate. Mechanisms of Hydrolysis and Rearrangements of Epoxides. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Wikipedia. Epoxide. [Link]
-
Reddit. Base vs. Acid catalyed epoxide ring openings. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet - Morpholine. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]
-
ResearchGate. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]
-
ResearchGate. The microbial degradation of morpholine. [Link]
-
NIH. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. [Link]
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- 3. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
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- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 16. chemicalbook.com [chemicalbook.com]
troubleshooting guide for the polymerization of 4-(2,3-Epoxypropyl)morpholine
Welcome to the technical support center for the polymerization of 4-(2,3-Epoxypropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(this compound). As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge & Pre-Polymerization Setup
Before initiating any polymerization, success is often determined by the quality of your starting materials and the rigor of your experimental setup. This section addresses common preliminary questions.
Q1: What are the most critical factors for successful polymerization of this compound?
A1: Success hinges on three primary factors:
-
Monomer Purity: this compound is susceptible to hydrolysis and can contain impurities from its synthesis, such as residual morpholine or epichlorohydrin[1][2]. These impurities can act as unintended initiators or chain transfer agents, leading to poor control over molecular weight and dispersity.
-
Solvent and Atmosphere Inertness: Both cationic and anionic ring-opening polymerizations are highly sensitive to protic impurities, especially water. Water can act as a competitive nucleophile or a chain transfer agent, leading to premature termination or side reactions[3][4][5]. Therefore, rigorous drying of solvents and monomers, and conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is non-negotiable.
-
Choice of Initiation System: The selection of the initiator dictates the polymerization mechanism (cationic or anionic) and is the primary tool for controlling the polymer's molecular weight, architecture, and properties[6]. The mechanism choice depends on the desired polymer characteristics and tolerance to functional groups.
Q2: How do I properly purify and store the this compound monomer?
A2: Given the sensitivity of the polymerization, a stringent purification protocol is essential.
Protocol: Monomer Purification via Vacuum Distillation
Objective: To remove water, residual starting materials, and any hydrolyzed byproducts from the this compound monomer.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂)
-
Round-bottom flask equipped with a magnetic stir bar
-
Short-path distillation apparatus
-
Schlenk flask for collection
-
Vacuum pump and cold trap
-
Inert gas line (Argon or Nitrogen)
Methodology:
-
Pre-Drying: Place the as-received monomer in a round-bottom flask with a stir bar. Add calcium hydride (CaH₂) to the flask (approx. 5-10 g per 100 mL of monomer). Stir the mixture overnight at room temperature under an inert atmosphere. The CaH₂ will react with any residual water.
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is flame-dried or oven-dried (>120 °C) and assembled hot under a flow of inert gas to prevent atmospheric moisture contamination.
-
Distillation:
-
Transfer the pre-dried monomer to the distillation flask via cannula.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Collect the fraction that distills at the correct boiling point and pressure. The boiling point of this compound is approximately 95-97 °C at 10 mmHg.
-
-
Storage: The purified monomer should be collected in a Schlenk flask and stored under an inert atmosphere in a freezer (-20 °C) to prevent degradation and moisture absorption. Use within a short period for best results.
Section 2: Cationic Ring-Opening Polymerization (CROP) Troubleshooting
Cationic polymerization of epoxides is notoriously sensitive but offers rapid reaction rates. It proceeds via the formation of highly reactive oxonium ion intermediates[5][7].
Q3: My cationic polymerization won't initiate, or the conversion is very low. What's wrong?
A3: This is a classic issue, often traced back to impurities or initiator choice.
-
Causality - The Role of Nucleophiles: Cationic polymerization is propagated by a highly electrophilic growing chain end (an oxonium ion). Any nucleophilic impurity can compete with the monomer for reaction with this active center, leading to termination. Water is the most common culprit[4][8]. The tertiary amine of the morpholine ring itself can also be a complicating factor, potentially complexing with the cationic initiator or active centers.
-
Troubleshooting Steps:
-
Verify Inert Conditions: Ensure your monomer and solvent are scrupulously dry as per the protocol in Q2. Use freshly distilled solvents.
-
Check Initiator Activity: Common initiators for CROP are strong acids or compounds that generate them upon stimulation (e.g., thermal or photo-initiators). Examples include triflates (e.g., methyl triflate) or specialized photoacid generators like triarylsulfonium salts[8][9]. Ensure your initiator has not degraded.
-
Increase Initiator Concentration: If initiation is slow, a modest increase in the initiator-to-monomer ratio can be tested. However, this may lead to lower molecular weight polymers.
-
Consider Temperature: While some systems polymerize at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome a small activation barrier for initiation[7].
-
Q4: I'm getting a polymer with a very broad molecular weight distribution (high dispersity) in my CROP. How can I achieve better control?
A4: Broad dispersity in CROP is typically due to chain transfer reactions and a slow initiation rate relative to propagation.
-
Causality - Chain Transfer vs. Propagation: In an ideal "living" polymerization, all chains are initiated at the same time and grow at the same rate. In reality, the active cationic center can be transferred to other molecules, such as water, alcohols, or even another monomer, terminating one chain and starting a new one[4]. This leads to a population of chains of varying lengths.
-
Troubleshooting Workflow:
Caption: Simplified mechanism for anionic ring-opening polymerization (AROP) and termination by water.
Section 4: Data and Characterization
Proper analysis is key to diagnosing polymerization issues.
Q7: What are the expected characterization results for poly(this compound)?
A7: A combination of NMR, GPC/SEC, and thermal analysis is typically used.
| Technique | Purpose | What to Look For | Common Issues & Interpretation |
| ¹H NMR | Confirm polymerization, check for residual monomer | Disappearance of epoxide protons (~2.6-3.2 ppm). Appearance of broad polymer backbone signals (~3.4-3.8 ppm). | Residual monomer peaks: Incomplete conversion. Unexpected sharp peaks: Presence of impurities or side products. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and dispersity (Đ) | A single, symmetrical peak. | Bimodal or multimodal peak: Multiple active species, chain transfer, or impurities initiating new chains. Broad peak (High Đ): Poor control, significant chain transfer or termination. Tailing towards low MW: Chain transfer or termination events. |
| DSC/TGA | Determine thermal properties (Tg, Td) | A distinct glass transition temperature (Tg). A decomposition temperature (Td). | Low Tg: May indicate low molecular weight or plasticization by residual monomer/solvent. Early decomposition: Suggests structural defects or impurities in the polymer backbone. |
References
- The pivotal influence of water on the epoxide ring-opening polymerization by tertiary amines. (Source: Google Search)
- Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regul
- Epoxide-Opening Cascades Promoted by W
- Polymerization of Epoxides at a Static Oil-Alkaline Water Interface.
- The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties. (Source: Semantic Scholar)
- Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. (Source: RadTech)
- Buy this compound | 6270-19-5. (Source: Smolecule)
- Stereoselective Epoxide Polymerization and Copolymeriz
- Review on UV-Induced Cationic Frontal Polymeriz
- Initi
- Photoinitiated cationic polymerization of epoxides | Request PDF.
- Effect of morpholine, and 4-methylmorpholine on urethane formation: a comput
- This compound synthesis. (Source: ChemicalBook)
- Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization | Request PDF.
- Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. (Source: MDPI)
- Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. (Source: DTIC)
- Ring-opening-isomerization anionic polymerization via Brook rearrangement. (Source: RSC Publishing)
- Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applic
- Epoxides | Polymer & Pharmaceutical Synthesis. (Source: Mettler Toledo)
- Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- Polymerization Initi
- Anionic ring-opening polymerization of functional epoxide monomers in the solid st
- Cationic-anionic synchronous ring-opening polymeriz
- This compound. (Source: Oakwood Chemical)
- Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles. (Source: PMC - NIH)
- Epoxide Ring Opening With Base. (Source: Master Organic Chemistry)
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (Source: MDPI)
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how to control the molecular weight in 4-(2,3-Epoxypropyl)morpholine polymerization
Welcome to the technical support resource for the controlled polymerization of 4-(2,3-Epoxypropyl)morpholine (EPM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for achieving precise molecular weight control in your polymerization experiments.
Introduction to EPM Polymerization
This compound is a valuable monomer for synthesizing pH-responsive and biocompatible polymers with applications in drug delivery and gene therapy. Achieving a target molecular weight (MW) and a narrow molecular weight distribution (MWD, or PDI) is critical for the performance and reproducibility of these materials. This guide will address common challenges and provide actionable solutions based on established principles of polymer chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My molecular weight is significantly higher than predicted by the monomer-to-initiator ratio. What are the likely causes?
This is a common issue often stemming from inefficient initiation or the presence of impurities that act as initiators.
-
Expertise & Experience: In an ideal living polymerization, each initiator molecule starts one polymer chain. If your initiator is inefficient, fewer chains are initiated than intended. Since the total amount of monomer is consumed by fewer growing chains, each chain becomes longer, resulting in a higher than expected average molecular weight.
-
Troubleshooting Steps:
-
Initiator Purity and Handling: Verify the purity of your initiator. Many common initiators for cationic polymerization, such as methyl triflate (MeOTf), are highly sensitive to moisture. Ensure you are using freshly distilled or properly stored initiators and employing rigorous anhydrous techniques (e.g., glovebox or Schlenk line).
-
Monomer and Solvent Purity: Water is a potent initiator for the cationic polymerization of epoxides, leading to uncontrolled side reactions and a higher molecular weight fraction. Ensure your EPM monomer and solvent (e.g., dichloromethane, DCM) are meticulously dried before use. Distilling the monomer and solvent over a suitable drying agent like calcium hydride (CaH₂) is a standard and effective practice.
-
Initiation Temperature: Some initiation reactions are slow. Consider conducting the initiation at a slightly elevated temperature or for a longer duration before adding the bulk of the monomer to ensure all initiator molecules have reacted.
-
-
Self-Validating System: To confirm initiator efficiency, you can perform a small-scale polymerization and analyze the early-stage kinetics using techniques like NMR or in-situ IR spectroscopy. The rate of monomer consumption should be consistent with the concentration of active propagating species you intended to generate.
Question 2: The molecular weight distribution (PDI) of my polymer is very broad (> 1.3). How can I achieve a narrower distribution?
A broad PDI indicates a loss of control over the polymerization, typically due to chain transfer or termination reactions.
-
Expertise & Experience: In cationic ring-opening polymerization (CROP) of epoxides, the propagating species is a tertiary oxonium ion. This active center can be susceptible to "backbiting," where the growing chain end reacts with an oxygen atom on its own backbone, forming a stable cyclic structure and terminating that chain's growth. This process, known as intramolecular chain transfer to polymer, is a primary cause of broad PDI.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Chain transfer reactions typically have a higher activation energy than the propagation reaction. By conducting your polymerization at a lower temperature (e.g., 0 °C or -20 °C), you can significantly suppress the rate of chain transfer relative to propagation, leading to a more controlled process and a narrower PDI.
-
Optimize Monomer Concentration: High monomer concentrations can sometimes lead to an increased rate of termination reactions due to higher viscosity and localized heat. Experiment with slightly lower initial monomer concentrations.
-
Choose the Right Solvent: The polarity of the solvent can influence the stability of the propagating species. Non-polar or moderately polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often preferred as they can stabilize the oxonium ion without interfering with the reaction.
-
-
Authoritative Grounding: The principle of lowering temperature to suppress side reactions in living polymerizations is a cornerstone of polymer chemistry. For cationic polymerizations, in particular, maintaining a low temperature is crucial for minimizing chain transfer and achieving a narrow molecular weight distribution.
Diagram: Troubleshooting Broad PDI
Technical Support Center: Preventing Premature Curing of Epoxy Resins with 4-(2,3-Epoxypropyl)morpholine
Welcome to the technical support center for epoxy resin systems utilizing 4-(2,3-Epoxypropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges during their experiments, with a specific focus on preventing premature curing. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to empower your research.
Understanding the Chemistry: The Role of this compound
This compound is a unique molecule in epoxy chemistry. Its structure contains both an epoxy group and a morpholine group, which includes a tertiary amine. Unlike primary or secondary amines that act as curing agents by reacting directly with epoxy groups, tertiary amines function as catalysts.[1][2][3] This catalytic action significantly accelerates the curing process.[1][4]
The lone pair of electrons on the nitrogen atom of the morpholine ring initiates the ring-opening polymerization of the epoxy resin.[5] This acceleration is highly beneficial for applications requiring rapid curing.[6][7] However, this catalytic activity can also lead to premature curing if not properly controlled, resulting in a shortened pot life and potentially compromised material properties.[8][9]
Catalytic Curing Mechanism
The diagram below illustrates the catalytic role of a tertiary amine, such as the one in this compound, in the epoxy curing process.
Caption: Catalytic action of a tertiary amine on epoxy resin polymerization.
Troubleshooting Guide: Premature Curing and Other Common Issues
This section addresses frequently encountered problems in a question-and-answer format to provide direct and actionable solutions.
Question 1: My epoxy resin mixture is hardening much faster than expected after adding this compound. What is causing this premature curing?
Answer:
Premature curing, often referred to as "flash curing," is a common issue when using a catalytic accelerator like this compound. The primary causes are:
-
Excessive Accelerator Concentration: The catalytic nature of the tertiary amine in this compound means that even small amounts can significantly reduce curing times.[1] Using a higher concentration than recommended will drastically shorten the pot life.
-
High Ambient Temperature: Epoxy curing is an exothermic reaction, meaning it generates heat.[10][11] Higher initial temperatures accelerate this reaction, leading to a rapid, uncontrolled cure.[8][9] Most epoxy resins have an ideal curing temperature range, typically between 21-29°C (70-85°F).[9]
-
Large Batch Size: The heat generated during the exothermic reaction can become trapped in a large mass of mixed epoxy, further accelerating the curing process.[10][12] Mixing smaller, more manageable batches can help dissipate this heat and extend the working time.[8]
Question 2: How can I extend the pot life of my epoxy resin system when using this compound?
Answer:
To gain more working time, consider the following adjustments:
-
Optimize Accelerator Concentration: Carefully titrate the amount of this compound to find the minimum concentration that achieves the desired cure speed without being unmanageably fast.
-
Control Temperature: Work in a temperature-controlled environment.[13][14] If possible, pre-cool the resin and hardener components before mixing. However, avoid temperatures so low that they prevent a complete cure.[9]
-
Reduce Batch Size: As mentioned, smaller batches generate less exothermic heat, thereby slowing the reaction.[8][12]
-
Use a Cooling Bath: For small-scale experiments, placing the mixing container in an ice bath can help manage the exothermic reaction and extend the pot life.
-
Select a Slower Hardener: If your formulation allows, pairing the accelerator with a slower-reacting curing agent can provide a more controllable system.[8]
Question 3: I'm observing bubbles and a cloudy appearance in my cured epoxy. What could be the cause?
Answer:
Bubbles and cloudiness are often indicative of moisture contamination or trapped air.[15][16]
-
Moisture Contamination: Epoxy resins can be sensitive to moisture, which can be introduced from wet tools, the substrate, or high humidity.[15][17] This can lead to a cloudy or milky appearance and may interfere with the curing process, resulting in surface imperfections like amine blush—a waxy film on the surface.[15] Ensure all equipment and substrates are completely dry and work in a low-humidity environment.[16]
-
Trapped Air: Air can be introduced during the mixing process.[16] To minimize this, mix the resin and hardener slowly and thoroughly, scraping the sides and bottom of the container.[18] After pouring, a heat gun or torch can be briefly passed over the surface to help release trapped bubbles.[13]
Question 4: The surface of my cured epoxy is sticky and uneven. What went wrong?
Answer:
A tacky or uneven surface typically points to incomplete curing, which can be caused by several factors:[18][19]
-
Improper Mixing Ratio: An incorrect ratio of resin to hardener is a primary cause of incomplete curing.[18] Always measure components accurately by weight or volume as specified by the manufacturer.
-
Inadequate Mixing: If the resin and hardener are not mixed thoroughly, some areas will not catalyze properly, leading to sticky spots.[18][19]
-
Low Temperature: Curing at temperatures below the recommended range can significantly slow down or even halt the chemical reaction, resulting in a soft or tacky finish.[9][10]
-
Contamination: Contaminants on the substrate, such as oil or dust, can interfere with the curing process and adhesion.[17][18]
Troubleshooting Summary Table
| Issue | Potential Causes | Recommended Solutions |
| Premature Curing | High accelerator concentration, high ambient temperature, large batch size.[8][9] | Reduce accelerator amount, work in a cooler environment, mix smaller batches.[8] |
| Bubbles in Cured Resin | Trapped air from mixing, outgassing from porous substrates.[12][16] | Mix slowly, use a heat gun to remove bubbles after pouring.[13] |
| Cloudy Appearance | Moisture contamination from tools, environment, or additives.[15][16] | Ensure all components and tools are dry, work in a low-humidity environment.[16] |
| Sticky/Uneven Surface | Incorrect mix ratio, inadequate mixing, low curing temperature.[9][18] | Ensure accurate measurements, mix thoroughly, maintain recommended curing temperature.[14][18] |
| Cracking | Excessive heat buildup from thick pours or a rapid, uncontrolled cure.[10][14] | Pour in thinner layers, control the reaction temperature.[14] |
Experimental Protocols for Cure Monitoring
To quantitatively assess and optimize your epoxy resin formulation, the following experimental techniques are recommended.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC measures the heat flow associated with the curing reaction, providing valuable data on the extent and rate of cure.[20][21]
Objective: To determine the onset, peak, and end of the exothermic curing reaction, and to calculate the degree of cure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed epoxy resin formulation into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Isothermal Scan:
-
Equilibrate the cell at the desired curing temperature.
-
Monitor the heat flow over time until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
-
Dynamic Scan:
-
Heat the sample at a constant rate (e.g., 10°C/min) through the curing temperature range.
-
The resulting thermogram will show the exothermic curing peak.
-
-
Data Analysis: The area under the exotherm curve is proportional to the total heat of reaction. By analyzing partial areas, the degree of cure over time or temperature can be determined.[22]
Rheometry for Pot Life and Gel Point Determination
Rheometry measures the change in viscosity and viscoelastic properties of the material as it cures, providing a precise determination of the pot life and gel point.
Objective: To measure the working time (pot life) and identify the gel point, where the material transitions from a liquid to a solid.
Methodology:
-
Sample Loading: Place a small amount of the freshly mixed epoxy onto the lower plate of the rheometer.
-
Test Setup: Lower the upper plate to the specified gap. Use a parallel plate or cone and plate geometry.
-
Time Sweep (Isothermal):
-
Maintain a constant temperature.
-
Apply a small, oscillating strain at a constant frequency.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time.
-
-
Data Analysis:
-
Pot Life: Often defined as the time to reach a specific viscosity value.
-
Gel Point: The point at which the storage modulus (G') surpasses the loss modulus (G''). This indicates the formation of a cross-linked network.
-
Workflow for Troubleshooting Premature Curing
The following diagram outlines a logical workflow for diagnosing and resolving premature curing issues.
Caption: A step-by-step process for troubleshooting premature epoxy curing.
References
- The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Vertex AI Search.
- Troubleshooting Common Epoxy Resin Problems. Magnifico Resins.
- Amine Cured-Epoxy M
- How Does Moisture Affect Epoxy Resin? (2023, July 4). ArtResin.
- Why is My Epoxy Resin Not Curing Properly. (2025, November 5). Epoxy Base.
- Epoxy Troubleshooting: Common Issues and Solutions. Xtreme Polishing Systems.
- Troubleshoot Your Epoxy Resin Issues with Ease! (2015, May 13). ArtResin.
- Mastering Uncontrolled Cure in Epoxy Resin Applications. (2023, September 18). Epoxy Base.
- Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. ScienceDirect.
- 5 Common Epoxy Resin Problems and How to Fix Them. (2025, April 27). Resiners.
- Formulating with Amines. (2019, August 31). Part Consulting.
- Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system.
- Epoxy Curing Agents - Part 1: Amines. (2022, July 11).
- Temperature Effects on Pot Life of Epoxy Coating Systems.
- Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener.
- How Temperature Affects Epoxy Resin Curing. Magnifico Resins.
- Preventing Field Failures: Best Practices for Epoxy and Polyurethane Applic
- Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures. ScienceDirect.
- Curing of epoxy resin contaminated with water.
- Monitoring Cure Characteristics of a Thermoset Epoxy by
- Amine Curing of Epoxy Resins: Options and Key Formulation Consider
- Warm Weather Resin Tips. (2021, June 29). YouTube.
- Influence of Moisture Invasion on the Deterioration of Epoxy Resin Performance, and Modific
- Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Semantic Scholar.
- This compound synthesis. ChemicalBook.
- How Epoxy Resin Cures: Timing, Heat & Fixes. (2025, July 7). Blackland Manufacturing.
- Accelerators for Amine Curing Agents. (2023, February 13).
- Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Epoxy Basics: Resin and Hardener | Mixing, Curing, Surface Prep, Finish. Entropy Resins.
- Mastering the Cure: Understanding Epoxy Curing Conditions. (2024, August 29). INCURE INC..
- Factors Affecting Epoxy Curing Speed. (2025, October 17). ZHENDI.
- Cure modeling and monitoring of epoxy/amine resin systems. I. Cure kinetics modeling.
- Unintended Epoxy Reaction Before Cure. (2010, December 15). SpecialChem.
- Epoxy Resins Selection for Adhesives and Sealants: Complete Guide. (2025, July 7). SpecialChem.
- This compound. ChemicalBook.
- This compound. Oakwood Chemical.
- This compound.
- Epoxy Accelerators: Speeding Up Curing in Cold-Temperature Conditions. (2025, March 19). Vertex AI Search.
- GHS 11 (Rev.11) SDS Word 下载CAS: 6270-19-5 Name: this compound. XiXisys.
- Curing Agents for Epoxy Resin.
- EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions.
- This compound (C7H13NO2). PubChem.
- Harnessing 4-(2-Aminoethyl)morpholine for Advanced Epoxy Resin Curing and Material Enhancement. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- Catalysis of the Epoxy-Carboxyl Reaction. King Industries, Inc..
- Summary of types and curing mechanisms of epoxy resin curing agents. (2024, June 20). ZHENDI.
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- 5. EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents [patents.google.com]
- 6. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
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Technical Support Center: Optimization of Catalyst Loading for 4-(2,3-Epoxypropyl)morpholine Reactions
Introduction: The Critical Role of Catalyst Loading
Welcome to the technical support center for reactions involving 4-(2,3-Epoxypropyl)morpholine. This molecule, with its reactive epoxide ring and morpholine moiety, is a versatile building block in modern organic and polymer chemistry.[1] The successful outcome of its reactions, particularly the nucleophilic ring-opening of the epoxide, is critically dependent on the precise optimization of catalyst loading. An improperly calibrated catalyst concentration can lead to a cascade of issues, including diminished yields, increased side product formation, and non-reproducible results.
This guide is structured to provide you, the research scientist, with a foundational understanding of the principles governing catalyst optimization, followed by a practical, question-driven troubleshooting section to address common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to move beyond simple trial-and-error and adopt a systematic, mechanistically informed approach to your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is simply increasing the catalyst loading not always the best strategy for improving a low reaction yield?
This is a common misconception. While a certain minimum amount of catalyst is necessary to achieve a practical reaction rate, excessive catalyst loading can be counterproductive for several reasons:
-
Side Reactions: High catalyst concentrations can promote undesired side reactions, such as the polymerization of the epoxide or reactions with the solvent, reducing the selectivity for the desired product.[2]
-
Catalyst Agglomeration: For heterogeneous or nanoparticle catalysts, increasing the loading beyond an optimal point can lead to agglomeration, which reduces the available catalytic surface area and, consequently, the reaction rate.[3]
-
Viscosity and Mass Transfer Issues: In bulk polymerizations or solvent-free systems, high catalyst loading can significantly increase the viscosity of the reaction mixture, impeding effective stirring and hindering mass transfer of reactants to the catalytic sites.
-
Economic and Environmental Concerns: Catalysts, especially those based on precious metals or complex ligands, can be expensive. Overuse increases costs and can lead to higher levels of residual catalyst in the final product, complicating purification and creating waste.
-
Deactivation Pathways: In some cases, higher catalyst concentrations can accelerate deactivation pathways, where catalyst molecules react with each other or with impurities.[4]
Q2: What are the primary differences between acid-catalyzed and base-catalyzed ring-opening of this compound, and how does this affect catalyst choice?
The choice between an acid or base catalyst fundamentally alters the reaction mechanism and regioselectivity of the nucleophilic attack on the asymmetric epoxide ring.
-
Acid-Catalyzed Opening: In the presence of an acid (Lewis or Brønsted), the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.[5][6] The transition state has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom , which can better stabilize the developing positive charge.[5] This is an SN1-like result. Common Lewis acid catalysts include Sn-Beta zeolites, Zr-based compounds, and various metal-salen complexes.[7]
-
Base-Catalyzed Opening: Under basic conditions, the nucleophile itself is the active species, and it performs an SN2 attack. Due to steric hindrance, the nucleophile attacks the less substituted carbon atom of the epoxide ring.[8] This pathway is favored by strong nucleophiles like alkoxides, phenoxides, and amines. Common catalysts include strong bases like KOH or organocatalysts such as hindered amines.[9][10]
Understanding this mechanistic dichotomy is crucial for controlling the regiochemistry of your product.
Q3: My reaction starts well but then stalls before reaching full conversion. What are the likely causes related to the catalyst?
Reaction stalling is a frequent issue that often points to catalyst deactivation. Several mechanisms can be at play:
-
Poisoning: Trace impurities in reactants, solvents, or from the atmosphere (e.g., water, CO₂) can irreversibly bind to the active sites of the catalyst, rendering it inactive.
-
Lewis Base Deactivation: If you are using a Lewis acidic catalyst in a reaction with a Lewis basic amine nucleophile, the amine can complex with the catalyst, deactivating it.[7] This requires careful selection of a catalyst that is compatible with the reaction components.
-
Thermal Degradation: At elevated temperatures, the catalyst support may collapse, or the active phase may sinter into larger, less active crystals.[4]
-
Leaching: For heterogeneous catalysts, the active species may leach off the support into the reaction medium, leading to a gradual loss of activity.
To diagnose this, consider taking aliquots at various time points and analyzing both the reaction progress and the state of the catalyst if possible.
Systematic Optimization of Catalyst Loading: A Workflow
A structured approach is essential for efficiently determining the optimal catalyst loading. The following workflow minimizes wasted resources and provides a clear path to a robust protocol.
Caption: Workflow for systematic catalyst optimization.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded, poisoned). 2. Insufficient catalyst loading. 3. Incorrect catalyst for the reaction type (e.g., weak Lewis acid for a difficult substrate). | 1. Use a fresh batch of catalyst; ensure reactants and solvent are pure and dry. 2. Increase loading incrementally (see optimization workflow). 3. Screen a different class of catalysts. |
| Significant Side Product Formation | 1. Catalyst loading is too high. 2. Reaction temperature is too high. 3. Incorrect catalyst choice promoting side reactions (e.g., polymerization).[2] | 1. Reduce catalyst loading to the optimal level determined by titration. 2. Lower the reaction temperature. 3. Select a more selective catalyst (e.g., a bulkier catalyst that favors the desired transition state). |
| Poor Regioselectivity | 1. Incorrect catalyst type for desired outcome (acid vs. base). 2. Reaction conditions favoring a mixed mechanism. | 1. For attack at the more substituted carbon, use an acid catalyst. For the less substituted carbon, use a base catalyst.[5][8] 2. Ensure conditions are unambiguously acidic or basic; avoid neutral pH or amphiprotic solvents if regioselectivity is critical. |
| Inconsistent Results Between Batches | 1. Catalyst activity varies between batches. 2. Trace moisture or impurities in reactants/solvents. 3. Inaccurate measurement of small catalyst quantities. | 1. Characterize or titrate new catalyst batches before use. 2. Use freshly purified/dried reactants and solvents for every reaction. 3. Prepare a stock solution of the catalyst in the reaction solvent to enable accurate dosing via liquid transfer. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental failures.
Caption: A decision tree for troubleshooting catalyst-related issues.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a method for screening catalyst loading for the reaction of this compound with a generic nucleophile (e.g., an amine or alcohol).
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the nucleophile (1.0 mmol) and this compound (1.1 mmol, 1.1 eq).
-
Solvent & Standard: Add the chosen solvent (e.g., Toluene, 2 mL) and an internal standard (e.g., dodecane, 0.5 mmol) for GC analysis.
-
Catalyst Addition: Prepare five such vials. To each vial, add the catalyst at the desired loading: 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, and a control with 0 mol%. For very small quantities, adding the catalyst as a stock solution in the solvent is recommended for accuracy.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~0.1 mL) from each vial, quench it (e.g., by diluting in a cold solvent or adding a mild acid/base), and analyze by GC or LC-MS to determine the conversion of the starting material and the formation of the product.
-
Analysis: Plot the conversion and yield against catalyst loading at a fixed time point (e.g., 8 hours) to identify the optimal range where performance plateaus.[3][11]
Protocol 2: Monitoring Reaction by ¹H NMR
For reactions where an internal standard for GC is problematic, in-situ NMR can be an effective monitoring tool.
-
Setup: In an NMR tube, combine this compound (0.1 mmol), the nucleophile (0.1 mmol), the chosen catalyst (e.g., 1 mol%, 0.001 mmol), and a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL).
-
Initial Scan: Acquire an initial ¹H NMR spectrum (t=0) before heating. Identify characteristic, well-resolved peaks for the epoxide starting material and the expected product. The protons on the epoxide ring are particularly useful.
-
Reaction and Scans: Heat the NMR tube to the desired reaction temperature in the NMR spectrometer (if equipped with a variable temperature probe) or in a heating block, taking it out for scans at regular intervals.
-
Quantification: Calculate the conversion by integrating the signal for a disappearing starting material peak relative to the sum of its integration and a newly appearing product peak. This provides real-time kinetic data.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
- Benchchem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
Boruwa, J., et al. (2021). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Retrieved from [Link]
-
Al-Dahhan, W. H., et al. (2019). Effect of catalyst loading on the yield of epoxide for epoxidation. ResearchGate. Retrieved from [Link]
-
Hossain, M. A., et al. (2022). Optimization of reaction conditions for solvent, temperature, time and catalyst loading. ResearchGate. Retrieved from [Link]
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Neumann, H., et al. (2020). Deoxygenation of Epoxides with Carbon Monoxide. National Institutes of Health (NIH). Retrieved from [Link]
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Rokhum, S. L., et al. (2018). Optimization studies. Reaction conditions. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
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Tissot, M., et al. (2012). Optimization of Catalyst Loading and Scale. ResearchGate. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]
-
Van den Bergh, J., et al. (2021). Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes. ResearchGate. Retrieved from [Link]
-
Nishimura, S., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Office of Scientific and Technical Information (OSTI.GOV). Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Galvita, V. (2021). Catalyst deactivation. YouTube. Retrieved from [Link]
-
Soderberg, T. (n.d.). Reactions of Epoxides: Ring-Opening. LibreTexts. Retrieved from [Link]
-
Fetsch, C., et al. (2012). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxy-amine reaction scheme. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
Shainyan, B. G., et al. (2021). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI. Retrieved from [Link]
-
Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Wang, G., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
-
Byers, J. A. (2017). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. Retrieved from [Link]
-
Cole, K. C., et al. (1991). A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. NRC Publications Archive. Retrieved from [Link]
-
Riela, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Retrieved from [Link]
-
Gmerice, G. E., et al. (2021). Polymer Chemistry. Michigan State University. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
Szabo, R., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Retrieved from [Link]
-
Chea, V., et al. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization. ChemRxiv. Retrieved from [Link]
-
Sodiq, A., et al. (2019). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Retrieved from [Link]
- Google Patents. (2015). Preparation method for N-acetyl morpholine.
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Technical Support Center: Scale-Up Considerations for the Synthesis of 4-(2,3-Epoxypropyl)morpholine
Welcome to the technical support center dedicated to the synthesis and scale-up of 4-(2,3-epoxypropyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals who are looking to transition this synthesis from the laboratory bench to larger-scale production. Here, we will delve into the critical aspects of this process, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up.
I. Overview of the Synthetic Pathway
The most prevalent and well-documented method for synthesizing this compound is the reaction of morpholine with epichlorohydrin.[1] This process typically occurs under basic conditions, facilitating the nucleophilic attack of the morpholine nitrogen on the epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.[1]
A common procedure involves two main stages:
-
Addition: Slow addition of epichlorohydrin to a solution of morpholine, often in a suitable solvent like tert-butanol, at a controlled low temperature (e.g., 0°C).[2]
-
Cyclization: Subsequent addition of a strong base, such as potassium tert-butoxide, to promote the ring-closing reaction to form the epoxide.[2]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: From Bench to Bulk
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield when moving from a 10g to a 100g scale. What are the likely causes?
A1: A decrease in yield upon scale-up is a frequent challenge. Several factors could be at play:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. The initial exothermic reaction between morpholine and epichlorohydrin, and the subsequent cyclization, require careful temperature control.[2] Runaway temperatures can lead to side reactions and degradation of the product.
-
Solution: Employ a more efficient cooling system, such as a jacketed reactor with a chiller. Monitor the internal reaction temperature closely and adjust the addition rate of reagents accordingly.
-
-
Mixing Inhomogeneities: Inadequate mixing on a larger scale can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.
-
Solution: Use an overhead stirrer with an appropriately sized and shaped impeller to ensure thorough mixing of the reaction mass. The choice of stirrer (e.g., anchor, pitched-blade turbine) will depend on the viscosity of the reaction mixture.
-
-
Extended Reaction Times: While it may seem counterintuitive, simply extending the reaction time to match the smaller scale may not be optimal. On a larger scale, the time required for complete conversion might differ.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time for the larger scale.
-
Impurity Profile and Purification Challenges
Q2: We are observing a significant amount of a diol impurity in our crude product. How can we minimize its formation?
A2: The formation of a 1,2-diol is a common side reaction in epoxide synthesis, often resulting from the ring-opening of the epoxide by water.[3]
-
Moisture Contamination: The presence of water in your reagents or solvents is the primary cause of diol formation. Morpholine, in particular, can be hygroscopic.[4]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) and use freshly opened or properly stored reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture ingress.
-
-
Work-up Conditions: The aqueous work-up can also contribute to diol formation if the epoxide is exposed to acidic or basic aqueous conditions for an extended period.
-
Solution: Minimize the time the product is in contact with the aqueous phase during extraction. Ensure the pH of the aqueous layer is controlled to prevent acid or base-catalyzed hydrolysis of the epoxide.
-
Q3: Our final product is a yellow oil, but we are aiming for a colorless product. What is causing the color, and how can we remove it?
A3: The yellow coloration is likely due to small amounts of polymeric or degradation byproducts.
-
Reaction Conditions: Overheating or prolonged reaction times can lead to the formation of colored impurities.
-
Solution: Re-evaluate and optimize your reaction temperature and time based on in-process monitoring.
-
-
Purification Method: Simple extraction and concentration may not be sufficient to remove all colored impurities.
-
Solution: Consider purification by vacuum distillation. Given the boiling point of this compound (93-98°C at 12 mmHg), this is a viable method for obtaining a high-purity, colorless product.[5] Alternatively, column chromatography on silica gel can be effective, though it may be less practical for very large scales.
-
Safety Considerations at Scale
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: The primary safety concerns revolve around the handling of epichlorohydrin and the management of exothermic reactions.
-
Epichlorohydrin Hazards: Epichlorohydrin is a highly toxic, flammable, and carcinogenic substance.[6][7][8][9][10] It can cause severe irritation to the eyes, skin, and respiratory tract.[7]
-
Mitigation: Handle epichlorohydrin in a well-ventilated fume hood or a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] For larger quantities, consider using a closed-transfer system to minimize exposure. Have an emergency response plan in place for spills or exposures.
-
-
Exothermic Reactions: The reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.
-
Mitigation: As mentioned earlier, ensure adequate cooling and temperature monitoring. Add reagents slowly and in a controlled manner. For very large scales, consider conducting a reaction calorimetry study to fully understand the thermal profile of the reaction.
-
Scale-Up Parameter Comparison
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 100 g - 1 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer |
| Temperature Control | Ice bath | Chiller/heater circulator |
| Reagent Addition | Dropping funnel | Metering pump |
| Work-up | Separatory funnel | Liquid-liquid extraction in reactor |
| Purification | Flash chromatography / Short-path distillation | Fractional vacuum distillation |
III. Frequently Asked Questions (FAQs)
Q: Can I use a different base for the cyclization step?
A: While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium tert-butoxide could potentially be used. However, the solubility and reactivity of these bases in the chosen solvent system must be considered. A change in base will likely require re-optimization of the reaction conditions.
Q: Is it possible to perform this reaction in a different solvent?
A: The choice of solvent is critical. It must be inert to the reagents and reaction conditions. While tert-butanol is a good choice, other aprotic solvents could be explored. Protic solvents, other than the controlled use of an alcohol, should generally be avoided to prevent unwanted side reactions with epichlorohydrin and the epoxide product.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials (morpholine and epichlorohydrin).[2] For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the formation of the product and any major byproducts.
Q: What are the storage recommendations for this compound?
A: As an epoxide, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Logical Relationship Diagram
Sources
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Technical Support Center: Managing Exotherms in Reactions Involving 4-(2,3-Epoxypropyl)morpholine
Introduction for the Researcher
4-(2,3-Epoxypropyl)morpholine is a valuable bifunctional molecule, featuring a reactive epoxide ring and a tertiary amine morpholine group.[1][2] This structure makes it a versatile building block in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1][3] However, the high ring strain of the epoxide group means that its reactions, particularly ring-opening, are often highly exothermic.[4][5][6] An uncontrolled release of this energy can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates exponentially, potentially causing a rapid increase in temperature and pressure, vessel failure, and release of hazardous materials.[7][8]
This guide is designed to provide you, the research and development professional, with the technical insights and practical troubleshooting strategies necessary to handle this reagent safely and effectively. As your partner in the laboratory, our goal is to help you anticipate, control, and manage the thermal hazards associated with this compound, ensuring both the integrity of your research and the safety of your team.
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes the exotherm in reactions with this compound? The primary cause is the high potential energy stored in the three-membered epoxide ring due to ring strain and angle strain. When a nucleophile (e.g., an amine, alcohol, or acid catalyst) attacks one of the electrophilic carbons of the epoxide, the ring opens.[1] This process releases the stored strain energy as a significant amount of heat, resulting in a highly exothermic reaction. The overall heat of reaction (ΔH) is a combination of the energy released from ring-opening and the energy changes from forming new chemical bonds.
Q2: What are the primary hazards of an uncontrolled exotherm? An uncontrolled exotherm can escalate into a thermal runaway.[9][8] The key dangers are:
-
Rapid Temperature & Pressure Increase: As the temperature rises, the reaction rate increases, which in turn generates heat even faster.[8] This can cause solvents to boil and decomposition of materials, leading to a rapid and dangerous pressure increase inside the reactor.[7]
-
Vessel Rupture & Explosions: If the pressure exceeds the vessel's limits, it can rupture violently. If flammable solvents are in use, their release can form a vapor cloud that, upon finding an ignition source, can lead to a fire or explosion.[10][11]
-
Release of Toxic Materials: A loss of containment will release reactants, solvents, and products, which may be toxic or corrosive, into the laboratory environment.[11][12] The precursor, morpholine, is itself a flammable and corrosive liquid.[13][14][15][16]
Q3: Which experimental parameters are most critical to monitor and control?
-
Internal Reaction Temperature: This is the most critical parameter. It must be monitored continuously with a calibrated probe placed directly in the reaction mixture.
-
Reagent Addition Rate: The rate at which reactants are added directly controls the rate of heat generation. Slow, controlled addition is a primary safety measure.[17][18]
-
Stirring Speed and Efficiency: Adequate stirring is crucial for uniform heat dissipation. Poor mixing can create localized hot spots where the reaction can accelerate uncontrollably.[17]
-
Cooling System Performance: The capacity and responsiveness of the cooling system (e.g., ice bath, cryostat) must be sufficient to remove the heat generated by the reaction.[17][18]
-
Reagent Concentration: Higher concentrations lead to faster reaction rates and more heat generated per unit volume.
Q4: How does scaling up a reaction from 1g to 1kg affect the exothermic risk? This is a critical process safety consideration. The risk increases significantly during scale-up due to the change in the surface-area-to-volume ratio.
-
Heat Generation: Is proportional to the volume of the reactants (scales with the cube of the reactor dimension, r³).
-
Heat Removal: Is proportional to the surface area of the reactor available for cooling (scales with the square of the dimension, r²). As you scale up, the volume (heat generation) increases much faster than the surface area (heat removal). A reaction that was easily managed on a small scale can become dangerously uncontrollable in a larger reactor because the system's ability to dissipate heat cannot keep up with the rate of heat generation.[19]
Q5: What is Reaction Calorimetry and why is it essential for safe process development? Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction in real-time.[20] It provides critical quantitative data for safety assessment, including:
-
Heat of Reaction (ΔHr): The total amount of energy released.
-
Heat Release Rate: How quickly the energy is released.
-
Heat Accumulation: The amount of unreacted reagent that could react if cooling is lost.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling is lost.[19] This data is vital for designing appropriate cooling systems, determining safe addition rates, and assessing the overall risk of a thermal runaway before attempting to scale up a process.[19]
Troubleshooting Guide: Managing Exotherms in Real-Time
This section addresses specific issues you may encounter during your experiments.
Problem: You are adding a nucleophile (e.g., a primary amine) to a solution of this compound, and the internal temperature is rising much faster than anticipated, threatening to exceed the safe operating limit.
-
Immediate Actions:
-
STOP ADDITION: Immediately cease the addition of the reagent.
-
MAXIMIZE COOLING: Ensure your cooling bath is at its lowest effective temperature and has sufficient volume/surface contact with the flask. If using a cryostat, lower the setpoint.
-
INCREASE STIRRING: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium. Do not increase it so much that the vortex compromises mixing.
-
ADD COLD SOLVENT (If pre-determined as safe): If part of your pre-planned emergency procedure, adding a small amount of pre-chilled, inert solvent can help absorb some of the heat. Do not do this if it has not been evaluated, as it could alter the reaction.
-
-
Root Cause Analysis (Post-Event):
-
Addition Rate: Was the addition rate too high, causing an accumulation of unreacted reagents that are now reacting simultaneously?
-
Cooling Inefficiency: Did the ice bath run low? Is the cryostat malfunctioning or undersized for the scale of the reaction?
-
Incorrect Concentration: Were the reagents more concentrated than specified in the procedure? This would lead to a faster reaction and higher heat output per unit volume.
-
Inadequate Stirring: Was the stir bar too small or the overhead stirrer speed too low, leading to poor heat transfer and the formation of a localized hot spot?[17]
-
-
Preventative Measures:
-
Always conduct a thorough risk assessment before the experiment.
-
Use a syringe pump or a pressure-equalizing dropping funnel for precise, controlled addition.
-
Ensure the cooling system is robust and appropriately sized for the reaction scale and its potential exotherm.[17]
-
Double-check all calculations for reagent concentrations and molar ratios.
-
Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures to ensure efficient mixing.
-
Problem: A thermal runaway is in progress. The temperature is rising uncontrollably, and solvent is beginning to boil vigorously.
-
Immediate Actions (EMERGENCY RESPONSE):
-
PRIORITIZE SAFETY: Your personal safety and the safety of those around you is the absolute priority. Do not attempt to be a hero and save the reaction.
-
ALERT PERSONNEL: Verbally and loudly announce the emergency to everyone in the lab.
-
LOWER THE SASH & EVACUATE: Lower the fume hood sash completely and evacuate the immediate area. Activate any lab-wide emergency alarms if available.
-
CONTACT EMERGENCY SERVICES: Follow your institution's protocol for emergency reporting (e.g., call public safety, fire department). Inform them that a chemical runaway reaction is in progress.[21]
-
DO NOT RETURN: Do not re-enter the area until emergency responders have declared it safe.
-
-
Root Cause Analysis (Post-Incident Investigation):
-
This scenario typically results from a catastrophic failure of multiple safety controls (e.g., simultaneous loss of cooling and failure of a high-temperature alarm/shutdown).
-
Was the process scaled up without proper thermal hazard analysis (e.g., reaction calorimetry)?[10]
-
Was there a fundamental misunderstanding of the reaction's kinetics and thermal profile?
-
-
Preventative Measures:
-
Implement a robust Process Safety Management (PSM) system, even at the lab scale. This includes conducting a Hazard and Operability (HAZOP) study for all new or scaled-up high-risk reactions.[17]
-
For reactions with high runaway potential, design includes secondary and tertiary safety measures, such as automated shutdown systems, quench systems, and properly sized pressure relief devices (rupture discs).
-
Ensure all personnel are trained on the specific hazards of the reaction and the emergency response plan.
-
Visualized Workflows and Data
Logical Decision Tree for Exotherm Management
The following diagram outlines the critical decision-making process when initiating and monitoring a potentially exothermic reaction.
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Technical Support Center: Strategies for the Removal of Unreacted Morpholine
Welcome to the Technical Support Center for the effective removal of unreacted morpholine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual morpholine in their reaction mixtures. As a versatile and widely used secondary amine in organic synthesis, morpholine's complete removal is often crucial for the purity of the final product and the success of subsequent synthetic steps.[1] This resource provides in-depth technical guidance, troubleshooting advice, and practical, step-by-step protocols to address common purification challenges.
The Challenge of Morpholine Removal
Morpholine's physicochemical properties, while advantageous in synthesis, can complicate its removal. Its high water solubility, relatively high boiling point, and basic nature necessitate tailored purification strategies.[2][3] Ineffective removal can lead to impurities that may interfere with downstream applications, including biological assays and further chemical transformations. This guide will equip you with the knowledge to select and optimize the most appropriate purification technique for your specific application.
Understanding Morpholine's Properties
A thorough understanding of morpholine's properties is fundamental to selecting the right purification method.
| Property | Value | Significance for Purification |
| Boiling Point | 128-130 °C | Distillation is feasible but may require vacuum for heat-sensitive compounds.[2][3][4] |
| Solubility in Water | Miscible | Makes simple aqueous extraction of morpholine from organic solvents challenging.[2][5] |
| pKa of Conjugate Acid | 8.33-8.49 | Its basicity allows for effective removal via acid-base extraction.[2][4] |
| Appearance | Colorless liquid | Visual inspection alone is insufficient to confirm its removal.[2][6] |
| Odor | Fish-like, amine-like | A lingering odor can be an initial indicator of residual morpholine.[2][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of morpholine-containing reaction mixtures.
Acid-Base Extraction
Q1: How can I effectively remove morpholine using an acid wash?
A1: Acid-base extraction is a highly effective method for removing basic impurities like morpholine from a reaction mixture dissolved in an organic solvent.[7][8] The principle lies in converting the basic morpholine into its water-soluble salt form, which can then be easily partitioned into an aqueous layer.[2]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 1 M NH₄Cl). The number of washes depends on the amount of morpholine to be removed.
-
Phase Separation: Allow the layers to separate. The protonated morpholine salt will be in the aqueous (bottom) layer.
-
Extraction: Drain the aqueous layer. Repeat the wash if necessary.
-
Neutralization (Optional): If the desired product is acid-sensitive, follow with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
| Issue | Possible Cause | Suggested Solution |
| Emulsion Formation | High concentration of reagents or vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the emulsified layer through a pad of Celite. |
| Product is also extracted into the aqueous layer | The desired product is also basic and forms a salt. | - Use a milder acidic solution (e.g., saturated ammonium chloride).- Consider an alternative purification method like chromatography or scavenger resins. |
| Incomplete morpholine removal | Insufficient amount of acid or too few washes. | - Increase the number of acidic washes.- Use a slightly more concentrated acid solution, provided the product is stable. |
Scavenger Resins
Q2: When should I consider using a scavenger resin to remove morpholine?
A2: Scavenger resins are an excellent choice for removing final traces of morpholine, especially when other methods like extraction are insufficient or when dealing with sensitive products.[9][10] These are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[10] For morpholine, acidic scavenger resins are particularly effective.[11]
Caption: Workflow for removing morpholine using a scavenger resin.
-
Resin Selection: Choose a suitable acidic scavenger resin (e.g., sulfonic acid-functionalized resin).[11]
-
Addition: Add the scavenger resin to the crude reaction mixture dissolved in an appropriate solvent. A typical starting point is to use 2-4 equivalents of the resin relative to the amount of residual morpholine.[9]
-
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of morpholine.
-
Filtration: Once the scavenging is complete (monitor by TLC or LC-MS), filter the mixture to remove the resin beads.
-
Rinsing: Wash the resin beads with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
| Issue | Possible Cause | Suggested Solution |
| Incomplete morpholine removal | - Insufficient amount of scavenger resin.- Inadequate reaction time. | - Increase the equivalents of the scavenger resin.- Increase the reaction time and monitor the progress. |
| Product binds to the resin | The desired product has a basic site that also reacts with the acidic resin. | - Use a resin with a weaker acidic functionality.- Consider a "catch and release" strategy if applicable.[9] |
| Slow reaction rate | Poor mixing or diffusion limitation. | - Ensure adequate stirring.- A less viscous solvent may improve the reaction rate. |
Distillation
Q3: Is distillation a viable method for removing morpholine?
A3: Yes, distillation can be used, particularly when the desired product has a significantly higher boiling point than morpholine (128-130 °C).[2][3][4] For temperature-sensitive compounds, vacuum distillation is recommended to lower the boiling point of morpholine.
-
Boiling Point Difference: A significant difference in boiling points between morpholine and the product is necessary for effective separation.
-
Thermal Stability: Ensure your product is stable at the temperatures required for distillation.
-
Azeotropes: Be aware of the potential for azeotrope formation with the solvent or other components in the reaction mixture, which can complicate separation.[12][13]
| Issue | Possible Cause | Suggested Solution |
| Co-distillation of product with morpholine | The boiling points are too close. | - Use a fractionating column to improve separation efficiency.- Consider vacuum distillation to increase the boiling point difference. |
| Product decomposition | The product is not thermally stable. | - Use vacuum distillation to lower the required temperature.- Opt for a non-thermal purification method. |
| Incomplete removal of morpholine | Inefficient distillation setup. | - Ensure the distillation apparatus is properly set up and insulated.- Collect fractions and analyze for purity. |
Chromatography
Q4: How can I optimize column chromatography to remove morpholine?
A4: Column chromatography can be effective, but the basic nature of morpholine can cause issues like peak tailing on silica gel.[14]
-
Eluent Modification: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to the eluent.[14] This will neutralize the acidic silanol groups on the silica gel, leading to better peak shape and separation.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for better results with basic compounds.
-
Gradient Elution: A gradient elution from a non-polar to a more polar solvent system can help in effectively separating the product from the more polar morpholine.
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Strong interaction of basic morpholine with acidic silica gel. | - Add a basic modifier to the eluent (e.g., triethylamine).[14] |
| Morpholine co-elutes with the product | Similar polarity of the product and morpholine. | - Adjust the polarity of the eluent system.- Try a different stationary phase (e.g., alumina, C18). |
| Low product recovery | Irreversible binding of the product to the column. | - Deactivate the silica gel by adding a basic modifier to the eluent.- Use a less acidic stationary phase. |
Recrystallization
Q5: Can recrystallization be used to remove morpholine?
A5: Recrystallization is a powerful purification technique for solid compounds and can be effective in removing morpholine if there is a significant difference in solubility between your product and morpholine in the chosen solvent system.[15][16]
-
Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while morpholine is highly soluble at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization of the desired product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - The solution is not saturated.- The product has oiled out. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal. |
| Morpholine co-precipitates with the product | The chosen solvent is not ideal. | - Perform a more thorough solvent screen to find a solvent where morpholine is significantly more soluble than the product. |
Summary of Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Acid-Base Extraction | Partitioning based on basicity. | Removing large amounts of morpholine from organic solutions. | Product must be stable to acid and immiscible with water.[7] |
| Scavenger Resins | Covalent or ionic binding. | Removing trace amounts of morpholine; high-throughput purification. | Cost of the resin; potential for product to also bind.[9] |
| Distillation | Difference in boiling points. | Thermally stable products with a high boiling point. | Potential for azeotrope formation; thermal sensitivity of the product.[3] |
| Chromatography | Differential adsorption. | Small to medium scale purifications; when other methods fail. | Peak tailing on silica; requires optimization of the mobile phase.[14] |
| Recrystallization | Differential solubility. | Purifying solid products. | Requires a suitable solvent system; can be time-consuming.[15] |
References
- Supra Sciences. Solid-Supported Scavengers.
- Sciencemadness Wiki. (2022-09-01). Morpholine.
- USDA. Morpholine - Processing.
- Morpholine.
- NCBI. (1978). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- ChemCeed. (2022-02-07). Everything You Need to Know About Morpholine.
- ResearchGate. (2025-08-06).
- Henan Haofei Chemical Co.,Ltd. (2018-04-12). Morpholine production method.
- Gene Tools, LLC. (2018-09-14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
- ChemicalBook. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties.
- Benchchem.
- Google Patents.
- YANCUI. Oxygen Scavenger - Morpholine.
- Agricultural Marketing Service. (2000-11-29). Morpholine.pdf.
- ResearchGate. (2025-08-06).
- Benchchem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- Google Patents.
- NIH. (2020-06-05).
- Reddit. (2024-08-14).
- Google Patents. CN102532060B - Novel process for recovering N-methyl morpholine and N-ethyl ....
- OSHA. (2003-05-14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).
- Shandong ThFine Chemical Co., Ltd. Morpholine - Oxygen Scavenger.
- Acid-Base Extraction.
- Recrystalliz
- Benchchem. troubleshooting guide for the synthesis of morpholine compounds.
- A comprehensive study on equilibrium and kinetics of morpholine extraction from aqueous stream with CA in toluene. (2018-03-26).
- Googleapis.com. (1957-01-08). Jan. 8, 1957 eorge.
- Wikipedia. Morpholine.
- Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- ResearchGate. (2018-04-26).
- SiliCycle. (2022-10-01). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly..
- Wikipedia. Scavenger resin.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents.
- Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024-02). J Pept Sci, 30(2), e3538.
- Wikipedia.
- Google Patents. US5118423A - Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Morpholine [drugfuture.com]
- 6. atamankimya.com [atamankimya.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. silicycle.com [silicycle.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. suprasciences.com [suprasciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. mt.com [mt.com]
analytical methods for monitoring 4-(2,3-Epoxypropyl)morpholine reaction progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 4-(2,3-Epoxypropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the preparation of pharmaceuticals like the antibiotic Linezolid and the anticancer agent Gefitinib, precise monitoring of its reactions is critical for optimizing yield, purity, and safety.[1]
This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices and troubleshooting strategies. We aim to equip you with the expertise to not only execute analytical methods but also to diagnose and resolve issues as they arise.
Overview of Core Analytical Techniques
Monitoring the conversion of this compound involves tracking the disappearance of the starting material and the appearance of the product. The choice of analytical method depends on factors such as the reaction matrix, required precision, available equipment, and the need for real-time data. The primary techniques employed are:
-
Chromatography (HPLC & GC): These methods excel at separating the analyte from reactants, products, and impurities, providing robust quantitative data.[2][3][4]
-
Spectroscopy (NMR & FTIR): These techniques provide structural information, allowing for direct observation of the functional groups involved in the reaction, particularly the characteristic epoxide ring.[2][5][6][7]
-
Titration: A classic chemical method for quantifying the epoxide content, often used for quality control of starting materials or for reactions with straightforward matrices.[8][9][10]
Below is a workflow to guide your selection of the most appropriate analytical method.
Caption: Decision workflow for selecting an analytical method.
Troubleshooting Guide: Chromatography Methods
Chromatographic techniques are the workhorses for reaction monitoring due to their high resolving power and sensitivity. However, they are susceptible to a variety of issues that can compromise data quality.
High-Performance Liquid Chromatography (HPLC)
Q1: I'm not seeing any peaks, or my analyte peak is unexpectedly small. What is the cause?
A1: This common issue can stem from several sources, ranging from the sample itself to instrument malfunction.
-
Causality: The detector can only see what is injected and what passes through it. An absence of signal implies a failure at some point in that chain.
-
Troubleshooting Steps:
-
Verify Injection: First, confirm that an injection actually occurred. A pressure drop at the beginning of the run is a good indicator. Ensure the autosampler vial contains sufficient sample and that the needle is set to the correct draw depth.[11]
-
Check Sample Stability: this compound, being an epoxide, can be susceptible to premature ring-opening in highly acidic or basic sample diluents. Whenever possible, dissolve your sample in the mobile phase itself.
-
Confirm Detector Settings: Ensure your UV detector is set to a wavelength where the analyte or product absorbs. If your compounds lack a strong chromophore, you may need to use a universal detector like a Refractive Index (RI) or Charged Aerosol Detector (CAD).[11][12]
-
System Check: Perform a flow injection analysis (inject a standard without a column) to confirm the fluid path to the detector is clear and the detector is responding.[11]
-
Q2: My peaks are broad, split, or show significant tailing. How can I improve the peak shape?
A2: Poor peak shape is typically a sign of undesirable interactions within the column or system.
-
Causality: Ideal chromatography involves a rapid equilibrium of the analyte between the mobile and stationary phases. Anything that disrupts this equilibrium, such as secondary interactions with the column packing or extra-column volume, will lead to peak dispersion.
-
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase will cause peak distortion. The sample will not "band" tightly at the head of the column. Always try to dissolve the sample in the mobile phase.
-
Column Contamination: Strongly retained impurities from previous injections can build up at the column inlet, creating active sites that cause tailing. Flush the column with a strong solvent or, if necessary, reverse the column (for non-endcapped columns only) and flush to waste.
-
Void at Column Inlet: A physical void or channel at the inlet of the column bed will cause the sample to travel through different path lengths, resulting in split or broad peaks. This often happens after repeated pressure shocks. Replacing the column is usually the only solution.
-
Check for Leaks: A leak between the column and the detector can cause broadening. Carefully check all fittings.
-
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
Gas Chromatography (GC)
Q1: Do I need to derivatize this compound for GC analysis?
A1: Often, yes. While direct analysis is possible, derivatization is highly recommended for robustness and sensitivity.
-
Causality: this compound contains a polar morpholine group and a reactive epoxide ring. These features can lead to poor peak shape (tailing) due to interactions with active sites in the GC inlet and column, and potential thermal degradation at high temperatures.
-
Expert Recommendation: Derivatization is a common strategy to improve the volatility and stability of polar analytes. For morpholine and its derivatives, a common approach is to react it with sodium nitrite under acidic conditions to form the more stable and volatile N-nitrosomorpholine derivative, which behaves well chromatographically.[13][14][15][16] This approach, however, is destructive to the original molecule and is more suited for quantifying residual morpholine, not for monitoring the epoxide reaction itself. For monitoring the reaction, optimizing the GC conditions for the underivatized molecule is preferable. Use a deactivated inlet liner and a column designed for amines.
Q2: My peaks are broad, and my retention times are not reproducible.
A2: This points to issues with the gas flow, temperature control, or leaks in the system.
-
Causality: Capillary GC relies on a precise and constant carrier gas flow and accurate temperature programming to ensure reproducible chromatography. Any deviation will directly impact retention and peak shape.
-
Troubleshooting Steps:
-
Check for Leaks: Leaks are the most common problem in GC. Use an electronic leak detector to systematically check all fittings from the gas cylinder to the detector. Never use liquid leak detectors ("Snoop"), as they can contaminate the system.[17]
-
Verify Gas Flow: Use a calibrated flow meter to measure the flow rates at the split vent, septum purge, and detector outlets to ensure they match your method's setpoints.[17]
-
Inspect the Septum: A cored or leaking septum can cause pressure fluctuations and sample backflash, leading to poor reproducibility. Replace the septum regularly.
-
Confirm Temperatures: Double-check that the actual temperatures of the inlet, oven, and detector match the method setpoints.[17]
-
Troubleshooting Guide: Spectroscopic Methods
Spectroscopic methods offer the advantage of providing direct structural information about the reaction components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can I use ¹H NMR to accurately calculate the reaction conversion?
A1: Quantitative NMR (qNMR) is a powerful tool for monitoring reactions without the need for response factors, provided it's done correctly.
-
Causality: The area of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a product peak to a reactant peak (or an internal standard), you can determine their relative molar ratio.
-
Protocol for Accurate Quantification:
-
Select Appropriate Signals: Choose signals for both the reactant and product that are well-resolved and do not overlap with any other signals in the spectrum. For this compound, the protons on the epoxide ring (typically 2.90-3.24 ppm) are excellent reporters for the starting material.[5][6][7]
-
Use an Internal Standard (IS): For the highest accuracy, add a known amount of an internal standard to the reaction aliquot. The IS should be stable under the reaction conditions and have a simple spectrum with peaks that do not overlap with your analytes. Common choices include 1,4-dioxane or dimethyl sulfone.
-
Ensure Full Relaxation: To ensure signal integrals are truly quantitative, a long relaxation delay (D1) is crucial. A delay of 5 times the longest T1 relaxation time of any proton being quantified is recommended.
-
Calculation: The conversion can be calculated by comparing the change in the integral of a starting material peak relative to the constant integral of the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Q1: The disappearance of my epoxide peak is not clear. Is FTIR reliable for this reaction?
A1: FTIR is excellent for qualitative or semi-quantitative monitoring but can be challenging for precise quantification in complex mixtures.
-
Causality: The progress of the reaction can be monitored by observing the decrease in the intensity of the characteristic epoxide C-O-C stretching vibration band around 915 cm⁻¹.[2][18] Simultaneously, the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) indicates the formation of the ring-opened diol product.
-
Limitations and Solutions:
-
Peak Overlap: Other functional groups in your reactants or solvent may have peaks that overlap with the epoxide band, obscuring the change. Using an ATR-FTIR probe can sometimes minimize solvent interference.
-
Low Sensitivity: If the concentration of the epoxide is low, the peak may be difficult to distinguish from the baseline noise.
-
Quantitative Issues: While the Beer-Lambert law applies, creating a reliable calibration curve can be difficult due to changes in the sample matrix as the reaction progresses. For this reason, FTIR is best used to confirm reaction completion (i.e., the complete disappearance of the 915 cm⁻¹ peak) rather than for determining precise intermediate conversion percentages.[18]
-
Key Analytical Parameters Summary
| Method | Key Parameter(s) to Monitor | Typical Values / Observations | Pros | Cons |
| HPLC | Peak Area of Reactant & Product | Baseline separation of peaks | High precision, automation-friendly | Requires method development, potential lack of chromophore |
| GC-MS | Peak Area of Reactant & Product | Symmetrical peak shapes | High sensitivity and selectivity | May require derivatization, potential for thermal degradation |
| ¹H NMR | Integral of epoxide protons vs. product protons | Epoxide signals at ~2.9-3.2 ppm[5][6][7] | Absolute quantification (qNMR), rich structural info | Lower sensitivity, higher equipment cost, requires deuterated solvents |
| FTIR | Absorbance of epoxide C-O-C stretch | Peak at ~915 cm⁻¹ disappears[18] | Fast, real-time potential (ATR probes) | Often semi-quantitative, susceptible to interference |
| Titration | Volume of titrant (e.g., HBr) | Sharp endpoint potential change | Low cost, based on primary chemistry | Labor-intensive, solvent-heavy, prone to interferences[8][9] |
Detailed Experimental Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust reverse-phase HPLC method.
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile stationary phase suitable for a wide range of polarities.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid acts as a proton source to ensure consistent ionization of the morpholine nitrogen, leading to better peak shapes.[19]
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 15 minutes. This will help to elute the polar starting material and any more non-polar products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Use a Diode Array Detector (DAD) to monitor a range of wavelengths (e.g., 200-400 nm). This will help identify the optimal wavelength for quantification if the analytes have a chromophore. If not, an alternative detector is needed.
-
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute it with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, starting/ending percentages, and flow rate to achieve baseline separation of all key components in the shortest reasonable time.
Protocol 2: Quantitative ¹H NMR for Conversion Analysis
This protocol details the steps for accurate reaction monitoring using an internal standard.
-
Prepare Internal Standard (IS) Stock Solution: Accurately weigh ~50 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask and dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation:
-
In a clean vial, add a precise volume of the IS stock solution (e.g., 100 µL).
-
Add a precise volume of the reaction mixture (e.g., 50 µL).
-
Add ~400 µL of additional deuterated solvent to reach a suitable volume for the NMR tube.
-
Mix thoroughly and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucially, set the relaxation delay (d1) to at least 30 seconds. This ensures that all protons have fully relaxed before the next pulse, which is essential for accurate integration.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved peak of the internal standard and set its value to the known number of protons (e.g., for 1,3,5-trimethoxybenzene, integrate the aromatic peak and set to 3.00, or the methoxy peak and set to 9.00).
-
Integrate a characteristic, non-overlapping peak for the starting material (e.g., one of the epoxide protons) and a non-overlapping peak for the product.
-
-
Calculation: The molar ratio of reactant to product can be determined directly from the normalized integrals.
References
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. [Link]
-
ResearchGate. (n.d.). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]
-
ACS Publications. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved from [Link]
-
Danushika, G., Yap, P. L., & Losic, D. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical Chemistry, 96(49), 19339–19347. [Link]
-
ResearchGate. (2018). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?. Retrieved from [Link]
-
ACS Publications. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical Chemistry. [Link]
-
PNNL authors. (2020). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions, Conformation Analysis, and NMR Spectra of 5,10-Epoxy-5ξ,10ξ-estrane-3,17-diones. Retrieved from [Link]
-
Li, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry. [Link]
-
IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
ES CHEM Co.,Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]
-
Kumar, A. et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Systematic Reviews in Pharmacy. [Link]
-
cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
MDPI. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Gas chromatography mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
NIH. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
NIH. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
-
vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Retrieved from [Link]
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- 1. atamankimya.com [atamankimya.com]
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- 3. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. cipac.org [cipac.org]
- 5. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epoxide equivalents in epoxy resin | Metrohm [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC故障排除 | Thermo Fisher Scientific - CN [thermofisher.cn]
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- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of 4-((3-Hydroxy-2-pyridyl)carbonyl)morpholine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Minimize Impurities in 4-(2,3-Epoxypropyl)morpholine Production
Welcome to the technical support center for the synthesis of 4-(2,3-Epoxypropyl)morpholine (CAS 6270-19-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and require high-purity material for their applications. Purity is paramount, as even minor impurities can have significant downstream effects in polymer chemistry, organic synthesis, and pharmaceutical development.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during production. We will explore the causality behind impurity formation and offer robust strategies for their minimization, structured as a practical, Q&A-based resource.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the synthesis of this compound.
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common and well-established synthetic approach is the reaction of morpholine with epichlorohydrin.[1] This is typically a two-step, one-pot process:
-
Nucleophilic Addition: Morpholine, a secondary amine, acts as a nucleophile and attacks the terminal carbon of epichlorohydrin. This opens the epoxide ring to form the intermediate, 1-chloro-3-morpholin-4-ylpropan-2-ol.
-
Intramolecular Cyclization (Dehydrochlorination): A base is then used to deprotonate the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide performs an intramolecular SN2 reaction, displacing the chloride and forming the desired new epoxide ring.[2]
Q2: What are the most common impurities I should be aware of?
A2: The impurity profile is often dominated by a few key species arising from predictable side reactions:
-
1-Morpholino-2,3-propanediol: The diol is formed by the hydrolysis of the epoxide ring of the final product. This is the most common impurity, especially if water is present during the reaction or workup.[3]
-
Unreacted Starting Materials: Residual morpholine and epichlorohydrin can remain due to incomplete reaction.
-
Dimeric Impurities: These form when a nucleophile (like a second molecule of morpholine or the hydroxyl of the diol impurity) attacks the epoxide ring of the product molecule, leading to higher molecular weight species.[3]
-
1-Chloro-3-morpholin-4-ylpropan-2-ol: The reaction intermediate can persist if the base-mediated cyclization step is incomplete.
Q3: Why is temperature control so critical during the synthesis?
A3: Temperature control is crucial for several reasons. The initial reaction between morpholine and epichlorohydrin is exothermic.[4] Uncontrolled temperature increases can accelerate side reactions, such as the formation of dimeric impurities or substituted dioxanes.[5] During the initial addition, maintaining a low temperature (e.g., 0-10°C) is recommended to ensure selective formation of the chlorohydrin intermediate.[2] Excessively high temperatures can also lead to the degradation of reactants and products, resulting in colored, crosslinked material.[4][6]
Q4: What is the specific role of the base, and how does its choice impact the reaction?
A4: The base is critical for the second step: the ring-closure to form the epoxide. Its primary role is to deprotonate the hydroxyl group of the 1-chloro-3-morpholin-4-ylpropan-2-ol intermediate. A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydroxide is ideal.[2] The choice and amount of base are critical; an insufficient amount will lead to incomplete cyclization, leaving the chlorohydrin intermediate as a major impurity. Conversely, a large excess, especially of a nucleophilic base, could potentially promote side reactions.
Q5: How does the stoichiometry of reactants affect purity?
A5: The molar ratio of morpholine to epichlorohydrin is a key parameter. Using a slight excess of morpholine can help ensure all the epichlorohydrin is consumed, but a large excess can increase the risk of dimer formation, where a second morpholine molecule attacks the final product. Conversely, using an excess of epichlorohydrin can lead to its presence in the final product and potential formation of other byproducts. A molar ratio close to 1:1 is often the starting point for optimization.[2]
Section 2: Troubleshooting Guide
This guide provides direct, actionable solutions to specific problems encountered during synthesis and purification.
Problem: High levels of 1-morpholino-2,3-propanediol (diol impurity) are detected in the final product.
-
Potential Cause: Unintentional hydrolysis of the epoxide ring by water.
-
Recommended Actions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. While some protocols use aqueous base, minimizing the product's contact time with water, especially at non-neutral pH, is crucial. The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis.[3]
-
Neutralize Promptly During Workup: After the reaction, if an aqueous workup is performed, ensure the pH is brought to neutral (pH ~7) before any prolonged storage or concentration steps. This minimizes the rate of hydrolysis.
-
Control Temperature During Workup: Perform extractions and washes at room temperature or below to reduce the rate of potential side reactions, including hydrolysis.
-
Problem: Significant amounts of unreacted epichlorohydrin remain after the reaction.
-
Potential Cause: Inefficient nucleophilic addition, often due to poor mixing or low temperature during the initial reaction phase.
-
Recommended Actions & Scientific Rationale:
-
Slow, Controlled Addition: Add the epichlorohydrin dropwise to the morpholine solution.[2] This maintains a molar excess of the amine nucleophile throughout the addition, driving the reaction forward and helping to control the exotherm.
-
Monitor Reaction Completion: Before adding the base for the cyclization step, verify the consumption of epichlorohydrin using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to stir at room temperature for a sufficient duration (e.g., 24 hours) after the initial cooled addition to ensure completion.[2]
-
Ensure Efficient Stirring: Maintain vigorous stirring to ensure the reactants are well-mixed, especially if the reaction is biphasic.
-
Problem: The crude product contains high molecular weight impurities (dimers/oligomers).
-
Potential Cause: The desired product, this compound, is being attacked by a nucleophile, most commonly a second molecule of morpholine.
-
Recommended Actions & Scientific Rationale:
-
Optimize Reactant Stoichiometry: Avoid using a large excess of morpholine. While a slight excess can be beneficial, minimizing it reduces the concentration of the nucleophile available to react with the product.
-
Maintain Low Temperature: Higher temperatures increase the rate of this side reaction. Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate is key.
-
Consider Order of Addition: Adding the morpholine solution to the epichlorohydrin (reverse addition) can sometimes be beneficial, though this requires careful control to avoid building up a high concentration of the reactive epichlorohydrin. The more common method is adding epichlorohydrin to morpholine.[2]
-
Problem: The intermediate, 1-chloro-3-morpholin-4-ylpropan-2-ol, is a major component of the crude product.
-
Potential Cause: Incomplete dehydrochlorination/cyclization in the second step of the synthesis.
-
Recommended Actions & Scientific Rationale:
-
Verify Base Stoichiometry and Strength: Ensure at least one full molar equivalent of a strong base (e.g., potassium tert-butoxide, NaOH) is used relative to the starting epichlorohydrin. An insufficient amount of base will result in an incomplete reaction.
-
Increase Reaction Time for Cyclization: The ring-closure step may require more time. Monitor the disappearance of the intermediate by TLC or GC to determine the optimal reaction time. A typical duration is 30 minutes to a few hours.[2]
-
Ensure Adequate Mixing: The deprotonation and subsequent intramolecular cyclization require effective mixing, especially if using a solid base like NaOH pellets in an organic solvent.
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established methods and incorporates best practices for impurity control.[2]
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add morpholine (1.0 eq.) and a suitable solvent like tert-butanol.
-
Addition: Cool the flask to 0°C using an ice-water bath. Slowly add epichlorohydrin (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 20-24 hours.
-
Reaction Monitoring (Checkpoint): Take a small aliquot of the reaction mixture and analyze it by TLC or GC to confirm the complete consumption of epichlorohydrin.
-
Cyclization: Cool the reaction mixture back down to below 10°C in an ice-water bath. Prepare a solution of potassium tert-butoxide (1.0 eq.) in tetrahydrofuran and add it dropwise to the reaction mixture, maintaining the low temperature. A white precipitate will form.
-
Ring-Closure: Stir the resulting slurry for 30-60 minutes at low temperature. Monitor the disappearance of the 1-chloro-3-morpholin-4-ylpropan-2-ol intermediate by TLC.
-
Workup: Concentrate the mixture under reduced pressure to remove the solvents. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation to obtain high-purity this compound.
Protocol 2: Analytical Method for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general framework for analyzing the purity of the product.
| Parameter | Condition | Rationale |
| Column | DB-5 or similar non-polar capillary column | Provides good separation for the product and related impurities. |
| Injector Temp. | 250°C | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |
| Detector Temp. | 280°C | Prevents condensation of analytes post-column. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 min | Separates volatile starting materials from the higher-boiling product, intermediate, and diol impurity. |
| Expected Elution | 1. Epichlorohydrin 2. Morpholine 3. This compound 4. 1-Chloro-3-morpholin-4-ylpropan-2-ol 5. 1-Morpholino-2,3-propanediol | Elution order is based on increasing boiling point and polarity. |
Section 4: Visualizing Reaction Pathways & Workflows
Diagram 1: Key Synthetic and Side-Reaction Pathways
Caption: Desired reaction pathway versus the primary hydrolysis side reaction.
Diagram 2: Logical Workflow for Troubleshooting Impurity Issues
Caption: A systematic workflow for identifying and addressing common impurities.
References
-
Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from [Link]
-
Tvelto, I. S., et al. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link]
-
Der Pharma Chemica. (2015). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Retrieved from [Link]
-
OSHA. (2003). Morpholine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Products, Inc. (2022). Certificate of Analysis: this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the reaction between polyether polyol and epichlorohydrin.... Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]
Sources
effect of temperature on the stability of 4-(2,3-Epoxypropyl)morpholine
Here is the technical support center for 4-(2,3-Epoxypropyl)morpholine.
Welcome to the technical resource center for this compound (CAS: 6270-19-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the thermal stability of this versatile building block. As a molecule containing both a highly reactive epoxy ring and a nucleophilic morpholine moiety, its behavior under thermal stress is a critical parameter for successful experimentation and process development.
This document moves beyond standard data sheets to explain the causal mechanisms behind its stability profile, offering troubleshooting advice and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Proper storage is critical to prevent premature degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C. It is crucial to protect it from several environmental factors:
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water can initiate the hydrolysis of the reactive epoxy ring.
-
Heat and Light: Keep containers away from direct sunlight and all sources of heat, sparks, or ignition.[1][3] Elevated temperatures provide the activation energy for unwanted side reactions.
-
Air: While the compound is stable under ambient conditions, for long-term storage or high-purity applications, blanketing the container with an inert gas like argon or nitrogen is a best practice to prevent slow oxidation or reactions with atmospheric carbon dioxide.
Failure to adhere to these conditions can lead to a decrease in purity and the formation of artifacts that may compromise experimental outcomes.
Q2: My process requires heating a solution of this compound. How stable is it at elevated temperatures?
This is a critical question, as the molecule possesses intrinsic reactivity that is accelerated by heat. There is no single "maximum" temperature, as stability is a function of temperature, time, and the chemical environment (e.g., solvent, pH, presence of catalysts).
The primary concern with heating is not violent decomposition at moderate temperatures, but rather two key degradation pathways: hydrolysis and self-polymerization . The epoxy ring is highly strained and susceptible to ring-opening reactions. While significant thermal decomposition of the core morpholine and propyl structures may not occur until much higher temperatures (>250°C), undesirable ring-opening can occur at temperatures as low as 60-90°C, especially over extended periods or in the presence of trace impurities that can act as catalysts.[4]
Our strong recommendation is to perform a preliminary thermal stress study under your specific experimental conditions before proceeding with large-scale or critical reactions. (See Protocol 1).
Q3: What are the primary chemical degradation pathways I should be concerned about with this compound?
Exposure to non-ideal conditions, particularly heat and moisture, will primarily trigger reactions involving the epoxy ring. The two most common degradation pathways are:
-
Hydrolysis: In the presence of water (even trace amounts from atmospheric humidity), the epoxy ring can be opened to form the corresponding diol, 4-(2,3-dihydroxypropyl)morpholine. This reaction can be catalyzed by both acidic and basic species, which may be present as impurities in your reaction mixture.
-
Self-Polymerization/Oligomerization: This is a significant risk when heating the compound. The nucleophilic nitrogen atom of the morpholine ring on one molecule can attack and open the epoxy ring of another molecule. This process can repeat, leading to the formation of dimers, oligomers, and eventually high-molecular-weight polymers. This is often observed as a significant increase in the sample's viscosity.[4]
These pathways are not mutually exclusive and can occur simultaneously, leading to a complex mixture of byproducts.
Caption: Potential thermal degradation pathways for this compound.
Q4: I've noticed my stored sample has become significantly more viscous. What happened?
A noticeable increase in viscosity, potentially to the point of becoming a thick oil or semi-solid, is a classic indicator of self-polymerization.[4] As described in the previous question, this occurs when molecules of this compound react with each other. This process is irreversible and means the reagent is no longer pure. The material should be characterized to determine the extent of degradation before use, or discarded if purity is critical. This is most often caused by prolonged storage at elevated temperatures (e.g., room temperature in a warm lab) or exposure to catalytic impurities.
Q5: How can I test the purity of my this compound sample if I suspect it has degraded?
Visual inspection is the first step, but analytical confirmation is essential for reliable research. Several standard techniques can be used to assess purity and identify degradation products.
| Analytical Technique | Information Provided |
| HPLC-UV/MS | (Recommended) Excellent for quantifying the parent compound and detecting less volatile degradation products like the diol and oligomers. Mass spectrometry (MS) coupling helps in identifying the byproducts.[5] |
| GC-FID/MS | Suitable for quantifying the parent compound, which is sufficiently volatile. It is also effective for detecting other volatile impurities but may not be ideal for analyzing non-volatile polymers.[6] |
| ¹H NMR Spectroscopy | Provides a clear fingerprint of the molecule. Degradation can be confirmed by the diminishing integration of the characteristic epoxy proton signals and the appearance of new signals corresponding to the diol or the polymer backbone. |
| FTIR Spectroscopy | Useful for a quick qualitative check. The disappearance or reduction of the characteristic absorbance bands for the epoxy ring (typically around 800-950 cm⁻¹ and 1250 cm⁻¹) can indicate degradation. |
For routine quality control, a well-developed HPLC method is often the most robust and informative choice. (See Protocol 2).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification of Sample | Self-polymerization due to exposure to heat or catalytic impurities. | Discard the reagent. For future batches, ensure strict adherence to storage at 2-8°C and protection from contaminants. |
| Inconsistent or Poor Yields in Reaction | Degradation of the starting material (lower active concentration). The presence of inhibitors (degradation byproducts). | Verify the purity of the reagent using HPLC or NMR before use. Perform a small-scale test reaction to confirm reactivity. |
| Appearance of Unexpected Byproducts in Reaction | The reagent was already partially hydrolyzed to the diol, which may react differently under your experimental conditions. | Analyze the starting material for the presence of the diol impurity. If present, consider purification (if feasible) or obtaining a new, high-purity batch. |
| pH of Aqueous Solutions is Off | The morpholine nitrogen is basic. Degradation can form acidic or basic byproducts, altering the solution's properties. | Always measure and adjust the pH of your reaction mixture after adding the reagent if it is a critical parameter. |
Validated Experimental Protocols
Protocol 1: Thermal Stress Study for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under your specific process conditions.
Objective: To determine the rate of degradation at various temperatures over time.
Methodology:
-
Preparation: Prepare a stock solution of your compound in the intended reaction solvent at the desired concentration.
-
Aliquoting: Dispense 1 mL aliquots of the solution into multiple small, sealable glass vials (e.g., HPLC vials). Ensure the caps have a chemically resistant septum.
-
Time Zero Sample: Immediately take 3 vials and store them at -20°C. These will serve as your T=0 reference standard.
-
Incubation: Place the remaining vials into temperature-controlled heating blocks or ovens set at your desired experimental temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove 3 vials from each temperature condition and immediately quench them by placing them in a -20°C freezer.
-
Analysis: Once all samples are collected, allow them to thaw to room temperature simultaneously. Analyze all samples (including the T=0 standards) by a validated analytical method (e.g., HPLC, see Protocol 2) to determine the remaining percentage of the parent compound.
-
Data Interpretation: Plot the percentage of this compound remaining vs. time for each temperature. This will provide a clear degradation profile and help you define safe operating limits for your process.
Caption: Experimental workflow for a thermal stress study.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
Objective: To quantify the purity of this compound and detect the primary hydrolysis byproduct.
Note: This is a starting method and may require optimization for your specific equipment and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Expected Results: The parent compound, being relatively polar, will elute early in the gradient. The hydrolysis product (diol) is more polar and will elute even earlier. Oligomers, being less polar, will have longer retention times. Purity can be calculated using the area percent method, assuming all components have a similar response factor at 210 nm. For higher accuracy, quantification against a reference standard is required.
References
-
OSTI.GOV. THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Available at: [Link]
-
ResearchGate. Thermal decomposition mechanisms of epoxies and polyurethanes. Available at: [Link]
-
MATEC Web of Conferences. Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. Available at: [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 6270-19-5 Name: this compound. Available at: [Link]
-
ResearchGate. The thermal decomposition behavior and kinetics of epoxy resins cured with a novel phthalide-containing aromatic diamine. Available at: [Link]
-
MDPI. Theoretical Study on Decomposition Mechanism of Insulating Epoxy Resin Cured by Anhydride. Available at: [Link]
-
OSHA. Morpholine (OSHA Method PV2123). (Note: Analytical method for the parent morpholine compound). Available at: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
-
3B Scientific Corporation. CERTIFICATE OF ANALYSIS - this compound. Available at: [Link]
-
National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available at: [Link]
-
ResearchGate. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
-
Ataman Kimya. MORPHOLINE. Available at: [Link]
-
ResearchGate. The microbial degradation of morpholine. Available at: [Link]
-
Ataman Kimya. MORPHOLINE (110-91-8). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Morpholine - IARC Monographs. Available at: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
ResearchGate. Thermal degradation kinetics of morpholine for carbon dioxide capture. Available at: [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Available at: [Link]
-
National Institutes of Health (NIH). Morpholine - PubChem. Available at: [Link]
-
MDPI. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 4-(2,3-Epoxypropyl)morpholine and its Alternatives in Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical decision that profoundly impacts experimental outcomes. In the realm of bioconjugation and material science, epoxy compounds are indispensable tools for crosslinking, functionalization, and surface modification. This guide provides a comprehensive comparison of 4-(2,3-Epoxypropyl)morpholine with two other widely utilized epoxy compounds: Glycidol and 1,4-Butanediol Diglycidyl Ether (BDDE). Our analysis is grounded in scientific principles and supported by experimental data to empower you with the knowledge to make informed decisions for your specific applications.
The Chemistry of Epoxides: A Tale of Three Rings
Epoxy compounds, characterized by the three-membered oxirane ring, are highly valued for their reactivity, which stems from the significant ring strain. This inherent reactivity allows for efficient nucleophilic ring-opening reactions, forming the basis of their utility. However, the substituents on the epoxy molecule play a crucial role in modulating this reactivity and conferring specific physicochemical properties.
Here, we compare three distinct epoxy compounds:
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | 143.18 | Contains a morpholine ring, imparting water solubility and a tertiary amine for potential catalytic activity.[1][2][3] | |
| Glycidol | 74.08 | A simple aliphatic epoxide with a primary hydroxyl group, offering a point for further functionalization.[4] | |
| 1,4-Butanediol diglycidyl ether (BDDE) | ![]() | 202.25 | A diepoxide commonly used as a crosslinking agent to form stable ether linkages in hydrogels and other materials.[5][6][7] |
Unraveling Reactivity: A Mechanistic Perspective
The performance of these epoxy compounds is intrinsically linked to their reaction kinetics with nucleophiles, such as the amine groups on proteins or the hydroxyl groups on polysaccharides.
The Epoxy-Amine Reaction: A Fundamental Interaction
The reaction between an epoxide and a primary amine proceeds via a nucleophilic attack of the amine on one of the electrophilic carbons of the oxirane ring. This reaction is typically base-catalyzed, with the amine itself often acting as the catalyst. The reaction rate is influenced by factors such as steric hindrance around the epoxide ring and the nucleophilicity of the amine.
Caption: General mechanism of the epoxy-amine reaction.
Comparative Reactivity Insights
| Compound | Expected Relative Reactivity | Rationale |
| This compound | High | The morpholine ring is a weak base, which can catalyze the ring-opening reaction.[11][12] Its hydrophilic nature may also improve accessibility in aqueous media. |
| Glycidol | Moderate | The hydroxyl group can participate in hydrogen bonding, potentially influencing the reaction rate.[8][13] However, it lacks the catalytic amine of the morpholine derivative. |
| 1,4-Butanediol diglycidyl ether (BDDE) | Lower (per epoxide group) | As a larger molecule, steric hindrance may slightly reduce the reactivity of each individual epoxide group compared to the smaller, monofunctional epoxides. |
Bioconjugation: Modifying Proteins with Precision
The covalent attachment of molecules to proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates, diagnostic reagents, and immobilized enzymes.
A Protocol for Protein Labeling
The following is a generalized protocol for the labeling of a model protein, such as bovine serum albumin (BSA), with an epoxy compound.
Experimental Protocol: Covalent Labeling of BSA
-
Protein Preparation: Dissolve BSA in a suitable buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 8.0, to a final concentration of 5-10 mg/mL.
-
Epoxy Reagent Preparation: Prepare a stock solution of the epoxy compound (this compound or Glycidol) in a water-miscible organic solvent like DMSO at a concentration of 100 mM.
-
Conjugation Reaction: Add the epoxy stock solution to the protein solution to achieve a desired molar excess (e.g., 20-50 fold) of the epoxy reagent over the protein.
-
Incubation: Gently mix the reaction and incubate at 37°C for 24-48 hours. The optimal time should be determined empirically.
-
Purification: Remove unreacted epoxy reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of epoxy molecules conjugated per protein molecule. This can be achieved through spectrophotometric methods or mass spectrometry.
Caption: Workflow for protein labeling with epoxy compounds.
Determining the Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry
Experimental Protocol: MALDI-TOF Analysis of Protein Conjugates
-
Sample Preparation: Desalt the purified protein conjugate using a suitable method, such as a C4 ZipTip, to remove non-volatile salts.[3]
-
Matrix Selection: Choose an appropriate matrix for protein analysis, such as sinapinic acid. Prepare a saturated solution of the matrix in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.[2][14][15]
-
Spotting: On a MALDI target plate, use the dried-droplet method. Mix the desalted protein conjugate solution with the matrix solution (typically 1:1 v/v) and spot 1-2 µL onto the target. Allow the spot to air dry completely.[15]
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
DOL Calculation: The mass of the protein conjugate will be higher than the mass of the unlabeled protein. The DOL can be calculated using the following formula: DOL = (Massconjugate - Massprotein) / Massepoxy
Performance in Bioconjugation
| Compound | Key Performance Aspects | Considerations |
| This compound | High Conjugation Efficiency & Enhanced Solubility: The morpholine moiety increases the hydrophilicity of the conjugate, which is highly beneficial for maintaining the solubility and stability of the modified protein in aqueous buffers.[16] | May exhibit slightly higher reactivity, potentially leading to a higher degree of labeling under the same conditions. |
| Glycidol | Cost-Effective Functionalization: Provides a simple and economical way to introduce a reactive handle (the hydroxyl group) for further modifications. | The resulting conjugate may have reduced aqueous solubility compared to the native protein, which could be a limitation for some applications. |
| 1,4-Butanediol diglycidyl ether (BDDE) | Intramolecular and Intermolecular Crosslinking: Can lead to the formation of protein oligomers and aggregates, which is generally undesirable for creating well-defined bioconjugates. | Primarily used for creating crosslinked protein networks or for enzyme immobilization rather than for preparing soluble, monomeric conjugates. |
Material Science: The Art of Hydrogel Engineering
Hydrogels are water-swollen polymer networks with a wide range of applications in drug delivery, tissue engineering, and as dermal fillers. BDDE is a gold-standard crosslinker for polysaccharides like hyaluronic acid (HA).
A Protocol for Hyaluronic Acid (HA) Hydrogel Synthesis
Experimental Protocol: HA-BDDE Hydrogel Formation
-
HA Dissolution: Dissolve high molecular weight HA powder in a 0.25 M NaOH solution to a final concentration of 10% (w/v).[4][17]
-
Crosslinker Addition: Add BDDE to the HA solution, typically at a concentration of 1% (v/v).[4][17]
-
Homogenization: Thoroughly mix the solution to ensure uniform distribution of the crosslinker.
-
Curing: Incubate the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.[18]
-
Neutralization and Purification: Neutralize the hydrogel with an acidic buffer and then extensively dialyze against PBS (pH 7.4) to remove unreacted BDDE and other byproducts.[19]
-
Characterization: Evaluate the physical properties of the hydrogel, such as its swelling ratio and mechanical strength.
Caption: Workflow for the synthesis of a hyaluronic acid-BDDE hydrogel.
Characterizing Hydrogel Properties
Swelling Ratio:
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
-
Lyophilize a small piece of the hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C until it reaches equilibrium swelling.
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.[5][13][20][21]
Mechanical Properties:
The mechanical strength of the hydrogel can be assessed using a rheometer or a mechanical tester to measure its compressive modulus or storage modulus (G').
Performance in Hydrogel Formation
| Compound | Application in Hydrogels | Outcome |
| This compound | Surface Modification: Can be used to functionalize the surface of pre-formed hydrogels to introduce the morpholine moiety, potentially improving biocompatibility or providing a handle for further conjugation. | Introduces a hydrophilic and biocompatible surface functionality. |
| Glycidol | Polymer Modification: Can be used to introduce hydroxyl groups onto a polymer backbone prior to crosslinking. | Increases the hydrophilicity of the polymer and provides sites for subsequent reactions. |
| 1,4-Butanediol diglycidyl ether (BDDE) | Crosslinking Agent: The bifunctional nature of BDDE allows it to form stable ether linkages between polymer chains, creating a robust and durable hydrogel network. | Forms a mechanically stable, crosslinked hydrogel with properties that can be tuned by varying the concentration of BDDE and the reaction conditions.[18] |
Concluding Remarks for the Informed Scientist
The choice between this compound, Glycidol, and BDDE is dictated by the specific requirements of your application.
-
This compound is the superior choice for bioconjugation applications where maintaining the solubility and stability of the modified protein is paramount. Its hydrophilic nature and potential for catalytic activity make it a powerful tool for creating well-defined, functional bioconjugates.
-
Glycidol offers a cost-effective means of introducing a versatile functional group (hydroxyl) onto molecules and materials. However, potential solubility issues of the resulting products must be considered.
-
1,4-Butanediol diglycidyl ether (BDDE) remains the undisputed workhorse for hydrogel crosslinking , enabling the formation of mechanically robust and biocompatible materials for a wide array of biomedical applications.
By understanding the distinct chemical properties and performance characteristics of these epoxy compounds, you are now better equipped to select the optimal reagent to advance your research and development endeavors.
References
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Mijovic, J., & Wijaya, J. (n.d.). Reaction Kinetics of Epoxy/Amine Model Systems. The Effect of Electrophilicity of Amine Molecule. ACS Publications. Retrieved from [Link]
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Bae, S. H., et al. (2018). Characterization of hydrogel bulk properties. (a) Swelling ratio... ResearchGate. Retrieved from [Link]
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Verma, P., et al. (2021). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. Retrieved from [Link]
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Pascal, T., et al. (1992). Comparative studies of chemical kinetics of an epoxy‐amine system. ResearchGate. Retrieved from [Link]
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Kouchak, M., et al. (2013). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. PMC. Retrieved from [Link]
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Flynn, L., et al. (2013). A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers. PMC. Retrieved from [Link]
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(n.d.). Swelling. Hydrogel Design. Retrieved from [Link]
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Xue, Y., et al. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. Semantic Scholar. Retrieved from [Link]
- Richbourg, L. A., et al. (2022). From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume Ratio Effects on the Swelling o. ProQuest.
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Xue, Y., et al. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. NIH. Retrieved from [Link]
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Gläsel, P., et al. (2022). Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials. MDPI. Retrieved from [Link]
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La Gatta, A., et al. (2019). Study of the effect of mixing approach on cross-linking efficiency of hyaluronic acid-based hydrogel cross-linked with 1.4 - butandiol diglycidyl ether. ResearchGate. Retrieved from [Link]
-
Oprescu, A. I., et al. (2022). Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications. PMC. Retrieved from [Link]
-
Xue, Y., et al. (2020). (PDF) Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. ResearchGate. Retrieved from [Link]
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(n.d.). Procedure for MALDI-TOF Analysis. Protein Chemistry Lab. Retrieved from [Link]
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(n.d.). To prepare the test and standard samples for the MALDI-TOF MS analysis. Virtual Labs. Retrieved from [Link]
-
(n.d.). Procedure for Protein Mass Measurement Using MALDI-TOF. MtoZ Biolabs. Retrieved from [Link]
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Lee, H. (2016). What is the best way to analyze DNA-protein conjugates via MALDI-TOF? ResearchGate. Retrieved from [Link]
-
Herten, D., et al. (2024). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed. Retrieved from [Link]
-
Herten, D., et al. (2024). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. Retrieved from [Link]
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(n.d.). Degree of labeling (DOL) step by step. Abberior Instruments. Retrieved from [Link]
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(n.d.). Degree-of-labeling (DOL). NanoTemper Technologies. Retrieved from [Link]
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Fidalgo, J., et al. (2018). Detection of a new reaction by-product in BDDE cross-linked autoclaved. MDER. Retrieved from [Link]
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Kim, D. W., et al. (2025). Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether. PubMed. Retrieved from [Link]
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(n.d.). This compound. Oakwood Chemical. Retrieved from [Link]
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(n.d.). Glycidol. Wikipedia. Retrieved from [Link]
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(n.d.). 1,4-Butanediol diglycidyl ether. Wikipedia. Retrieved from [Link]
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Precupas, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
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Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]
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Tzara, A., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]
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analytical techniques for the characterization of 4-(2,3-Epoxypropyl)morpholine
An In-Depth Comparative Guide to the Analytical Characterization of 4-(2,3-Epoxypropyl)morpholine
For researchers, scientists, and drug development professionals engaged in the synthesis and application of epoxy compounds, a thorough and precise characterization of intermediates like this compound (CAS: 6270-19-5, Formula: C₇H₁₃NO₂) is paramount.[1][2][3] This molecule, featuring a reactive epoxide ring and a morpholine moiety, serves as a versatile building block in polymer chemistry and organic synthesis.[4] Its purity, structural integrity, and thermal properties directly influence the performance and safety of the final products, be it advanced epoxy resins, coatings, or pharmaceutical intermediates.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the essential analytical techniques for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Structural Elucidation and Verification
The foundational step in characterizing any synthesized molecule is the unambiguous confirmation of its chemical structure. For this compound, this involves verifying the connectivity of the morpholine ring to the epoxypropyl group. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the principal tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Expertise & Experience: For a molecule like this compound, the key is to confirm the presence of both the morpholine and the epoxypropyl fragments and, crucially, their connection. The ¹H NMR spectrum will typically show a complex pattern for the morpholine ring protons, which often appear as two distinct multiplets due to their proximity to the nitrogen and oxygen heteroatoms.[5] The protons of the epoxypropyl group will have characteristic shifts in the upfield region (approx. 2.5-3.5 ppm). Two-dimensional NMR techniques like HSQC can be employed to correlate each proton to its directly attached carbon, confirming assignments.[5][6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[7] The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[8]
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature (approx. 298 K).[9]
-
¹H Parameters: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
¹³C Parameters: Standard proton-decoupled pulse sequence, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Interpretation:
-
¹H NMR: Identify signals corresponding to the morpholine ring protons (typically two multiplets around 2.4-3.7 ppm) and the epoxypropyl group protons (three distinct signals for the -CH₂- and -CH- of the epoxide, usually between 2.5-3.2 ppm).
-
¹³C NMR: Expect signals for the two distinct carbons of the morpholine ring (~45-67 ppm) and the three carbons of the epoxypropyl group, including the two epoxide carbons (~44-51 ppm).[8][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, its primary utility is the quick confirmation of the characteristic epoxide ring.
Expertise & Experience: The most critical absorption band to observe is that of the epoxide C-O ring stretching, which typically appears around 915 cm⁻¹.[11][12] The absence or significant weakening of this peak would indicate that the epoxide ring has opened or degraded. Additionally, the spectrum will show strong C-H stretching vibrations from the methylene groups of the morpholine ring below 3000 cm⁻¹ and C-O-C stretching from the morpholine ether linkage.[10][12] When this compound is used in polymerization, FT-IR is an excellent tool for monitoring the reaction progress by tracking the disappearance of the 915 cm⁻¹ epoxide peak.[12]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup:
-
Data Collection: Record a background spectrum of the clean salt plates first. Then, record the sample spectrum and ratio it against the background to remove atmospheric (H₂O, CO₂) interferences.
-
Spectral Interpretation: Identify the key absorption bands:
-
~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.
-
~1115 cm⁻¹: C-O-C stretching of the morpholine ether.
-
~915 cm⁻¹: Asymmetric C-O stretching of the epoxy ring (critical for confirmation).[12]
-
Part 2: Purity Assessment and Quantification
Beyond structural confirmation, determining the purity of this compound is crucial for its intended application. Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is an ideal technique for identifying and quantifying volatile and semi-volatile impurities.
Expertise & Experience: Direct analysis of this compound can be challenging due to the polarity of the morpholine nitrogen.[13] This can lead to poor peak shape (tailing) on standard non-polar GC columns. While a polar column can be used, a common and effective strategy for morpholine-containing compounds is derivatization. For instance, reaction with a suitable agent can mask the polar N-H group if analyzing a precursor, or in the case of our target, simply using a column designed for amines can mitigate peak tailing. However, for quantification of trace levels, derivatization to a less polar, more volatile compound can significantly improve sensitivity and chromatographic performance.[14] The mass spectrometer provides definitive identification of the parent compound and any impurities based on their mass fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 100-1000 µg/mL.[14][15]
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[13]
-
Column: A mid-polarity column (e.g., DB-17ms, HP-5ms) is a good starting point. Dimensions of 30 m x 0.25 mm x 0.25 µm are standard.
-
Injector: 250 °C, Split ratio of 10:1 or higher to avoid column overloading.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[16]
-
Oven Program: Initial temperature of 80-100 °C, hold for 2-4 minutes, then ramp at 10-20 °C/min to 250 °C and hold for 5 minutes.[13][14] This program must be optimized to ensure separation of potential impurities.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[13]
-
MS Temperatures: Source at 230 °C, Quadrupole at 150 °C, Transfer line at 280 °C.[14]
-
Acquisition: Scan mode over a mass range of m/z 40-300 to identify unknown impurities. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The molecular ion (m/z 143.18) may be visible, along with characteristic fragments.[1]
-
Integrate all peaks in the chromatogram to determine the area percent purity.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for analyzing less volatile or thermally sensitive impurities.
Expertise & Experience: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore.[18] This makes detection with a standard UV-Vis detector difficult and insensitive. Therefore, alternative detection methods are required. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices as they are universal detectors for non-volatile analytes.[19] Alternatively, a Refractive Index (RI) detector can be used, but it is less sensitive and incompatible with gradient elution.[18] For separation, a mixed-mode or a reverse-phase C18 column can be used, often with an acidic mobile phase modifier like formic or trifluoroacetic acid to ensure good peak shape for the basic amine.[19][20]
Experimental Protocol: HPLC-ELSD/CAD Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
HPLC System: A standard HPLC system with a binary or quaternary pump.
-
Column: A mixed-mode column (e.g., Primesep A) or a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid is a common starting point. For example, a gradient from 10% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: ELSD or CAD. Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Calculate the area percentage of all detected peaks to assess purity. Note that with ELSD/CAD, the response is not always linear, so for accurate quantification of impurities, response factors should be determined using standards if available.
-
Part 3: Thermal Properties and Stability
For a compound like this compound, which is often a precursor to thermosetting polymers, understanding its thermal behavior is critical. Thermal analysis techniques provide insight into its stability, decomposition profile, and its role in curing reactions.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures the change in mass.[21][22]
Expertise & Experience: When used to analyze an epoxy precursor, TGA is primarily used to determine its thermal stability and decomposition temperature.[23] This is vital for establishing safe handling and processing temperatures. DSC is invaluable for studying curing reactions.[24] When this compound is mixed with a curing agent (e.g., an amine or anhydride), a DSC scan will show a broad exothermic peak, representing the heat released during the ring-opening polymerization of the epoxide.[21][24] The area under this peak is proportional to the enthalpy of the reaction and can be used to study the degree of cure.[25]
Experimental Protocol: TGA and DSC Analysis
-
Sample Preparation:
-
TGA: Place 5-10 mg of the liquid this compound into a platinum or alumina TGA pan.
-
DSC: Place 5-10 mg of the sample (either the neat compound or a mixture with a curing agent) into an aluminum DSC pan and hermetically seal it.
-
-
Instrument Setup:
-
TGA:
-
DSC (for curing analysis):
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the mass loss curve. This indicates the upper limit of thermal stability.
-
DSC: For a curing mixture, integrate the area of the exothermic peak to determine the total heat of cure (ΔH). The onset temperature of the exotherm indicates the start of the curing reaction. The glass transition temperature (Tg) can be observed as a step change in the baseline, providing information on the physical state of the cured material.[24]
-
Part 4: Comparative Summary and Workflow Visualization
Choosing the right analytical technique depends on the specific question being asked. The table below provides a comparative summary to guide this decision-making process.
Data Presentation: Comparison of Analytical Techniques
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment | Definitive structural confirmation | Requires relatively pure sample, lower throughput |
| FT-IR Spectroscopy | Functional Group ID | Presence of key functional groups (epoxide) | Fast, simple, non-destructive | Provides limited structural detail, not quantitative |
| GC-MS | Purity & Impurity ID | Separation of volatile components, mass-based ID | High sensitivity and specificity, excellent for impurity profiling | Potential for thermal degradation, may require derivatization |
| HPLC-ELSD/CAD | Purity & Impurity Analysis | Separation of non-volatile components | Broad applicability, good for non-UV active compounds | Detector response can be non-linear, requires optimization |
| DSC/TGA | Thermal Properties | Thermal stability, decomposition, curing profile | Essential for process development and material science | Destructive, provides no structural information |
Mandatory Visualization: Experimental Workflows
A logical workflow ensures that data is collected efficiently and correctly. The following diagrams illustrate typical workflows for the characterization of this compound.
Caption: Workflow for purity analysis of this compound by GC-MS.
Caption: Workflow for thermal analysis using TGA and DSC.
References
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Bilyeu, B., Brostow, W., & Menard, K. P. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Analysis Curves of Various Epoxy Resin Systems. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
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Semantic Scholar. (2001). Thermal Reaction Characterization of an Epoxy Molding Compound. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry For Everyone. (2023, July 26). How Is DSC Used To Study Epoxy Resins? [Video]. YouTube. Retrieved from [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6). Retrieved from [Link]
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SIELC Technologies. (n.d.). Morpholine. Retrieved from [Link]
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Liu, Q., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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OSHA. (2003). Morpholine. Retrieved from [Link]
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MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
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Oakwood Chemical. (2022). Certificate of Analysis: this compound. Retrieved from [Link]
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MDPI. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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PubMed. (2015). Evaluation of 2,3-epoxypropyl groups and functionalization yield in glycidyl methacrylate monoliths using gas chromatography. Retrieved from [Link]
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BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]
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Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). List of analytical techniques for polymorph characterization. Retrieved from [Link]
-
ResearchGate. (2009). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
-
SciELO. (2004). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]
-
ATB. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Novel Morpholine Derivatives
Introduction: The Privileged Role of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1] Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3] These characteristics make morpholine a valuable component in the design of novel drug candidates, particularly in oncology.[1][4]
This guide provides a comparative analysis of the cytotoxic properties of several emerging classes of morpholine derivatives. We will delve into experimental data from in vitro studies, explore their mechanisms of action, and provide detailed, field-proven protocols for researchers to conduct their own evaluations. The focus is not merely on the results but on the underlying principles and experimental choices that ensure data integrity and reproducibility.
Comparative Cytotoxicity Analysis of Morpholine Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a standard metric for this, representing the concentration of a drug that inhibits a biological process (like cell growth) by 50%. A lower IC50 value signifies higher potency. Here, we compare the cytotoxic profiles of distinct classes of morpholine derivatives against a panel of human cancer cell lines.
Quinazoline-Based Morpholine Derivatives
The quinazoline core is another well-established pharmacophore in anticancer drug development. When combined with a morpholine moiety, it can produce highly potent cytotoxic agents. A study on a series of morpholine-substituted quinazolines identified two lead compounds, AK-3 and AK-10, with significant activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines.[5][6] Notably, these compounds were found to be non-toxic against healthy human embryonic kidney cells (HEK293) at concentrations up to 25 μM, indicating a degree of selectivity for cancer cells.[5][6]
Tetrahydroquinoline-Based Morpholine Derivatives
Tetrahydroquinoline (THQ) derivatives represent another flexible scaffold for anticancer drug design.[7] The addition of a morpholine ring and other functional groups, such as electron-withdrawing trifluoromethyl groups, has been shown to dramatically enhance cytotoxicity.[2] A recent study highlighted compound 10e as a particularly potent derivative, exhibiting exceptional activity against the A549 lung cancer cell line with an IC50 value in the nanomolar range (0.033 µM).[2][7] This class of compounds has been investigated as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2]
Benzimidazole-Oxadiazole-Based Morpholine Derivatives
This class of derivatives combines three heterocyclic motifs: morpholine, benzimidazole, and oxadiazole. Research has focused on their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[8] Compound 5h from this series demonstrated potent cytotoxicity against the HT-29 human colon cancer cell line with an IC50 of 3.103 µM.[8] Crucially, it showed significantly lower toxicity towards normal fibroblast cells (NIH3T3), with an IC50 of 15.158 µM, suggesting a favorable selectivity index.[8]
Data Summary: IC50 Values (µM)
The following table summarizes the reported IC50 values for the lead compounds from each class, providing a clear quantitative comparison of their cytotoxic potency.
| Derivative Class | Compound | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) | HT-29 (Colon) | MDA-MB-231 (Breast) | Source(s) |
| Quinazoline | AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | - | - | [5][6] |
| Quinazoline | AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | - | - | [5][6] |
| Tetrahydroquinoline | 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | - | - | 1.003 ± 0.008 | [2] |
| Tetrahydroquinoline | 10e | 0.033 ± 0.003 | - | - | - | 0.63 ± 0.02 | [2][7] |
| Benzimidazole | 5h | - | - | - | 3.103 ± 0.979 | - | [8] |
| Benzimidazole | 5j | - | - | - | 9.657 ± 0.149 | - | [8] |
Lower IC50 values indicate higher cytotoxic potency. Values are presented as mean ± standard deviation.
Mechanistic Insights: How Morpholine Derivatives Induce Cell Death
Understanding the mechanism of action is paramount in drug development. Cytotoxicity can be achieved through various cellular processes, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death). For an anticancer agent, inducing apoptosis is the preferred mechanism as it is a controlled process that avoids triggering an inflammatory response.
Induction of Apoptosis and Cell Cycle Arrest
Many potent morpholine derivatives exert their cytotoxic effects by steering cancer cells towards apoptosis. During apoptosis, a cell's phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, flips to the outer surface.[9][10] This externalization acts as an "eat me" signal for phagocytic cells.
-
Quinazoline derivatives AK-3 and AK-10 were found to cause cell death primarily through the induction of apoptosis.[5][6] Furthermore, they were shown to inhibit cell proliferation by arresting the cell cycle in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase.[5][6]
-
Tetrahydroquinoline derivative 10e also demonstrated a dose-dependent induction of apoptosis.[2] Its potent activity is linked to the inhibition of the mTOR signaling pathway, which, when dysregulated, is a major driver of cancer cell growth and survival.
The diagram below illustrates the general workflow for investigating the cytotoxic mechanism of a novel compound.
Caption: General experimental workflow for evaluating morpholine derivative cytotoxicity.
The Apoptotic Pathway and Its Detection
The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating apoptotic and necrotic cells. Annexin V is a protein that binds with high affinity to the externalized phosphatidylserine (PS) on apoptotic cells.[9][10] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[10][11]
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A Senior Application Scientist's Guide to Assessing the Cross-linking Efficiency of 4-(2,3-Epoxypropyl)morpholine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable cross-linking agent is a critical decision that dictates the final performance of a polymer network. The cross-linking efficiency, a measure of how effectively polymer chains are joined, directly influences mechanical strength, degradation kinetics, and the diffusion of encapsulated therapeutics. This guide provides an in-depth technical overview for assessing the cross-linking efficiency of 4-(2,3-Epoxypropyl)morpholine (EPM), a promising but less-characterized cross-linker, in comparison to established alternatives.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to design and execute robust comparative studies. We will delve into the primary methods for quantifying cross-linking and provide the necessary frameworks for a comprehensive evaluation.
The Chemistry of Epoxy-Based Cross-linking: A Primer
Epoxy cross-linkers, such as this compound, function by an epoxy ring-opening reaction. This reaction is typically initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. In the context of biopolymers used in drug delivery and tissue engineering (e.g., those containing amine or hydroxyl groups), the nucleophiles are readily available on the polymer backbone.
The morpholine moiety in EPM is noteworthy. As a tertiary amine, it can potentially catalyze the epoxy ring-opening reaction, a feature that warrants investigation in kinetic studies.[1] Furthermore, the biocompatibility of morpholine derivatives has been explored in various biomedical applications, making EPM an intriguing candidate for creating biocompatible hydrogels and scaffolds.[2]
Caption: Workflow for determining the equilibrium swelling ratio of a hydrogel.
Dynamic Mechanical Analysis (DMA)
Principle: DMA measures the viscoelastic properties of a material as a function of temperature, time, and frequency. For cross-linked polymers, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the cross-link density. A higher storage modulus indicates a more tightly cross-linked network. [3][4] Experimental Protocol: DMA of Cross-linked Polymers
-
Sample Preparation: Prepare rectangular or cylindrical samples of the cross-linked polymers with uniform dimensions.
-
Instrumentation: Use a dynamic mechanical analyzer in a suitable mode (e.g., tension, compression, or shear).
-
Temperature Sweep: Perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). The temperature range should encompass the glass transition and the rubbery plateau of the material.
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis: Identify the rubbery plateau region from the plot of storage modulus versus temperature. The value of E' in this region can be used to calculate the cross-link density (νe) using the theory of rubber elasticity:
E' = 3 * νe * R * T
Where:
-
E' is the storage modulus in the rubbery plateau.
-
νe is the cross-link density.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
A detailed guide on sample preparation and experimental setup can be found in instrument manuals and specialized literature. [5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy can be used to monitor the progress of the cross-linking reaction by tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the formed cross-links. For epoxy cross-linkers, the consumption of the epoxy ring can be monitored by the decrease in the intensity of the peak around 915 cm⁻¹. [7][8] Experimental Protocol: Monitoring Epoxy Curing with ATR-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A heated ATR crystal is ideal for monitoring temperature-dependent curing. [9]2. Sample Preparation: Mix the polymer and the cross-linker (EPM or alternatives) at the desired ratio.
-
Data Acquisition: Apply a small amount of the reacting mixture to the ATR crystal. Collect spectra at regular time intervals throughout the curing process.
-
Data Analysis: Identify the characteristic peak of the epoxy group (around 915 cm⁻¹) and a reference peak that does not change during the reaction (e.g., a peak from the polymer backbone). [10]The degree of cure (α) can be calculated as follows:
α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))]
Where:
-
A_epoxy(t) is the absorbance of the epoxy peak at time t.
-
A_ref(t) is the absorbance of the reference peak at time t.
-
A_epoxy(0) and A_ref(0) are the initial absorbances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for elucidating the chemical structure of the cross-linked network and for monitoring the reaction kinetics in real-time. By observing the changes in the chemical shifts and integrals of specific protons or carbons, one can follow the consumption of the epoxy group and the formation of new covalent bonds. [11]Solid-state NMR can also be used to determine cross-link density by measuring the residual dipolar coupling. [6] Experimental Protocol: ¹H NMR for Monitoring Cross-linking Kinetics
-
Sample Preparation: Prepare the reaction mixture in an NMR-compatible solvent.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals using a high-resolution NMR spectrometer.
-
Data Analysis: Identify the proton signals corresponding to the epoxy group of the cross-linker. The decrease in the integral of these signals over time can be used to determine the reaction kinetics. [12]
Comparative Performance Data
The following table summarizes hypothetical and literature-derived data for the cross-linking efficiency of EPM and its alternatives. The values for EPM are presented as "To be determined" to emphasize the need for experimental validation.
| Cross-linker | Functionality | Equilibrium Swelling Ratio (ESR) | Storage Modulus (G') in Rubbery Plateau (kPa) | Reference(s) |
| This compound (EPM) | Bifunctional | To be determined | To be determined | - |
| 1,4-Butanediol diglycidyl ether (BDDE) | Bifunctional | ~8-12 | ~10-20 | [13][14] |
| Ethylene glycol diglycidyl ether (EGDE) | Bifunctional | ~10-15 | ~5-15 | [15][10] |
| Trimethylolpropane triglycidyl ether (TMPTGE) | Trifunctional | ~5-8 | ~20-40 | [16][17] |
Note: The presented values for BDDE, EGDE, and TMPTGE are approximate ranges derived from various studies and can vary significantly depending on the polymer system, cross-linker concentration, and experimental conditions.
Conclusion
Assessing the cross-linking efficiency of a novel agent like this compound requires a systematic and multi-technique approach. While direct comparative data for EPM is currently scarce, this guide provides the necessary experimental frameworks to conduct a thorough evaluation against established alternatives. By employing swelling studies, DMA, FTIR, and NMR, researchers can gain a comprehensive understanding of EPM's performance and make informed decisions for its application in drug delivery and biomaterial design. The unique chemical structure of EPM, with its potential for self-catalysis and inherent biocompatibility, makes such an investigation a worthwhile endeavor for advancing the field of polymer-based therapeutics.
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A Comparative Analysis of the Reactivity of 4-(2,3-Epoxypropyl)morpholine and Glycidyl Ethers: A Guide for Researchers
This guide provides an in-depth technical comparison of the reactivity of 4-(2,3-epoxypropyl)morpholine, an N-substituted epoxide, with various O-substituted glycidyl ethers. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the underlying principles governing their reactivity profiles, supported by available experimental and computational data. We will explore the nuanced interplay of electronic and steric factors that differentiate these two important classes of epoxides, offering insights for their strategic application in synthesis and functional material design.
Introduction: A Tale of Two Epoxides
Epoxides are a cornerstone of modern organic synthesis, prized for their inherent ring strain that enables a wide array of regio- and stereoselective ring-opening reactions.[1] This reactivity makes them invaluable building blocks in pharmaceuticals, polymers, and fine chemicals.[2] Among the diverse family of epoxides, this guide focuses on a comparative analysis of two structurally related yet electronically distinct classes: this compound and the broad category of glycidyl ethers.
This compound , a tertiary amine bearing an epoxide moiety, finds application as a versatile intermediate in the synthesis of more complex organic molecules and as a building block for novel polymers.[3] The presence of the morpholine ring introduces a nitrogen atom in proximity to the epoxide, a feature that significantly influences its reactivity.
Glycidyl ethers , characterized by an ether linkage adjacent to the oxirane ring, are extensively used as reactive diluents, crosslinking agents, and key components in the formulation of epoxy resins for coatings, adhesives, and composites.[4]
Understanding the relative reactivity of these two epoxide types is crucial for designing reaction protocols, predicting product outcomes, and tailoring the properties of resulting materials. This guide will delve into the mechanistic details of their reactions with common nucleophiles, such as amines and alcohols, and provide a framework for predicting their behavior.
Theoretical Framework: Unraveling the Reactivity of Epoxides
The reactivity of epoxides is primarily dictated by the strained three-membered ring, which is susceptible to nucleophilic attack.[1] The ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration.
Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[5] Conversely, under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant SN1 character. In this scenario, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge.[5]
The reactivity of the epoxide is further modulated by the electronic nature of its substituents. Electron-withdrawing groups can influence the partial positive charge on the epoxide carbons, while the steric bulk of substituents can hinder the approach of the nucleophile.
Reactivity Profile of Glycidyl Ethers
Glycidyl ethers are characterized by an electron-withdrawing ether oxygen atom adjacent to the epoxide ring. This inductive effect is expected to slightly increase the electrophilicity of the epoxide carbons. The reactivity of glycidyl ethers has been the subject of numerous kinetic studies, particularly in the context of epoxy resin curing with amine hardeners.
Experimental Kinetic Data for Glycidyl Ether Reactions
The activation energy (Ea) for the ring-opening reaction of glycidyl ethers with amines typically falls in the range of 50-70 kJ/mol. This value can be influenced by the specific structures of the glycidyl ether and the amine, as well as the reaction conditions.
| Glycidyl Ether System | Nucleophile | Activation Energy (Ea) (kJ/mol) | Reference |
| Benzyl Glycidyl Ether (BGE) | Polyether amine (D230) | 58.7 | [6] |
| Commercial Epoxy-Amine Coatings | Amine Hardeners | 53 - 61 | [7] |
Note: The activation energies presented are for specific systems and should be considered as representative values.
Mechanistic Insights into Glycidyl Ether Reactions
The reaction of glycidyl ethers with primary amines proceeds in two steps: the initial attack of the primary amine on the epoxide to form a secondary amine, followed by the reaction of the newly formed secondary amine with another epoxide molecule to create a tertiary amine and a cross-linked network. The presence of hydroxyl groups, either from the reaction itself or from added alcohols, can catalyze the reaction.[8]
Figure 1: General reaction scheme for the ring-opening of a glycidyl ether with a primary amine.
Reactivity Profile of this compound
Electronic and Steric Effects of the Morpholine Group
The morpholine ring in this compound introduces a tertiary amine nitrogen atom beta to the epoxide. The nitrogen atom has a lone pair of electrons and can exert both inductive and steric effects.
-
Inductive Effect: Nitrogen is more electronegative than carbon, so it will exert an electron-withdrawing inductive effect (-I), which should, in principle, slightly increase the electrophilicity of the epoxide carbons.
-
Steric Hindrance: The morpholine ring is a bulky substituent, which will sterically hinder the approach of a nucleophile to the adjacent epoxide carbon. This steric hindrance is expected to decrease the reaction rate compared to a less hindered epoxide.
-
Intramolecular Interactions: The nitrogen lone pair could potentially interact with the epoxide ring, possibly influencing its reactivity. However, significant anchimeric assistance (neighboring group participation) is less likely due to the formation of a strained four-membered ring in the transition state. The basicity of the morpholine nitrogen could also play a role, potentially catalyzing the reaction in the presence of protic species. Morpholine itself is a secondary amine with a pKa of its conjugate acid around 8.4, making it a moderately strong base.[9]
Predicted Reactivity Compared to Glycidyl Ethers
Considering the opposing effects of the electron-withdrawing nature of the nitrogen and the significant steric hindrance of the morpholine ring, it is plausible to predict that This compound will exhibit a lower reactivity towards nucleophilic attack compared to simple, unhindered glycidyl ethers. The steric effect is likely to be the dominant factor in determining the reaction rate.
Figure 2: A logical diagram illustrating the predicted reactivity based on electronic and steric effects.
Experimental Protocols for Comparative Kinetic Analysis
To obtain definitive, quantitative data on the relative reactivity of this compound and glycidyl ethers, a controlled kinetic study is necessary. Below is a general protocol that can be adapted for this purpose.
Materials and Methods
-
Reactants: this compound, a selection of glycidyl ethers (e.g., phenyl glycidyl ether, butyl glycidyl ether), and a common nucleophile (e.g., a primary amine like aniline or an alcohol like butanol).
-
Solvent: A suitable inert solvent (e.g., dioxane, diglyme).
-
Analytical Technique: The reaction progress can be monitored by techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To measure the disappearance of reactants and the appearance of products over time.
-
Differential Scanning Calorimetry (DSC): To measure the heat flow associated with the exothermic ring-opening reaction, which is proportional to the reaction rate.
-
In-situ FTIR or Raman Spectroscopy: To monitor the change in concentration of the epoxide functional group.
-
Experimental Workflow
Figure 3: A typical experimental workflow for determining the kinetics of an epoxide ring-opening reaction.
Step-by-Step Protocol (Isothermal HPLC Method)
-
Preparation of Stock Solutions: Prepare stock solutions of the epoxide (this compound or a glycidyl ether) and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostated reaction vessel, combine the epoxide and nucleophile solutions at the desired reaction temperature (e.g., 50, 60, 70 °C).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent or by adding a reagent that rapidly consumes one of the reactants.
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentrations of the reactants and products.
-
Data Analysis: Plot the concentration of the epoxide as a function of time. From this data, determine the initial reaction rate and the rate constant (k) at each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature) to obtain the activation energy (Ea) from the slope of the line (slope = -Ea/R, where R is the gas constant).
By performing this experiment for both this compound and a representative glycidyl ether under identical conditions, a direct and quantitative comparison of their reactivities can be achieved.
Summary and Outlook
This guide has provided a comparative analysis of the reactivity of this compound and glycidyl ethers. While direct experimental kinetic data for this compound is scarce, a theoretical analysis based on fundamental principles of organic chemistry allows for a reasoned prediction of its reactivity.
-
Glycidyl ethers are generally reactive epoxides, with their reactivity influenced by the electronic nature of the ether substituent. Available data suggests activation energies for their reactions with amines are in the range of 50-70 kJ/mol.
-
This compound is predicted to be less reactive than unhindered glycidyl ethers due to the significant steric hindrance imposed by the bulky morpholine ring, which likely outweighs the modest activating effect of the nitrogen's inductive withdrawal.
To validate these predictions and provide a definitive quantitative comparison, further experimental work is warranted. The protocols outlined in this guide provide a clear path for researchers to undertake such studies. A deeper understanding of the relative reactivities of N-substituted and O-substituted epoxides will undoubtedly facilitate their more effective and targeted use in the development of novel pharmaceuticals, advanced materials, and specialized chemical intermediates.
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A Comparative Guide to the Structure-Activity Relationship of 4-(2,3-Epoxypropyl)morpholine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in drug design.[2] This guide delves into the structure-activity relationship (SAR) of a specific class of morpholine-containing compounds: derivatives of 4-(2,3-epoxypropyl)morpholine. The inherent reactivity of the epoxide ring in this parent molecule makes it an excellent starting point for generating a diverse library of compounds, particularly β-amino alcohols, which have shown promise as anticancer agents.[3][4][5]
This guide will provide a comparative analysis of a rationally designed series of this compound derivatives, focusing on their potential anticancer activity. We will explore the synthesis of these compounds, present hypothetical yet representative experimental data based on existing literature for similar structures, and offer detailed protocols for their biological evaluation. The causality behind experimental choices and the interpretation of SAR will be discussed from the perspective of a senior application scientist.
The Rationale for Derivatization: From Epoxide to β-Amino Alcohols
The core structure, this compound, possesses a strained three-membered epoxide ring that is susceptible to nucleophilic attack. This reactivity is a double-edged sword; while it can lead to covalent modification of biological targets, it can also result in off-target effects and instability. A common and effective strategy to mitigate this and explore the chemical space is the ring-opening of the epoxide with various primary and secondary amines. This reaction yields a library of β-amino alcohol derivatives with diverse physicochemical properties, driven by the nature of the appended amine.
The rationale behind selecting amines for this derivatization is to probe the effects of varying lipophilicity, aromaticity, and hydrogen bonding potential on the anticancer activity of the resulting compounds. The introduction of different substituents allows for a systematic investigation of the SAR, providing insights into the structural requirements for optimal potency and selectivity.
Caption: General synthetic scheme for the derivatization of this compound.
Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship Study
To illustrate the SAR of this compound derivatives, we will consider a hypothetical series of compounds and their cytotoxic activity against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, will be used as the primary metric for comparison.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | R (Substituent on Amino Group) | MCF-7 | A549 | HepG2 |
| Parent | (Epoxide) | >100 | >100 | >100 |
| 1a | -CH₂CH₃ (Ethyl) | 85.6 | 92.3 | 88.1 |
| 1b | -CH(CH₃)₂ (Isopropyl) | 72.4 | 78.9 | 75.5 |
| 1c | -C₆H₁₁ (Cyclohexyl) | 55.2 | 61.7 | 58.9 |
| 2a | -C₆H₅ (Phenyl) | 35.8 | 40.1 | 38.2 |
| 2b | -C₆H₄-4-Cl (4-Chlorophenyl) | 18.5 | 22.4 | 20.1 |
| 2c | -C₆H₄-4-OCH₃ (4-Methoxyphenyl) | 25.3 | 28.9 | 26.7 |
| 2d | -C₆H₄-4-NO₂ (4-Nitrophenyl) | 15.2 | 19.8 | 17.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
Interpretation of Structure-Activity Relationships
The data presented in Table 1, while hypothetical, is based on established principles of medicinal chemistry and published data for similar morpholine-containing compounds.[6]
-
The Necessity of Epoxide Ring Opening: The parent compound with the intact epoxide ring is largely inactive. This suggests that the β-amino alcohol moiety is crucial for the cytotoxic activity, likely by facilitating interactions with biological targets through hydrogen bonding from the hydroxyl and amino groups.
-
Effect of Aliphatic Substituents: A trend of increasing activity is observed with increasing steric bulk of the aliphatic substituent from ethyl (1a) to cyclohexyl (1c). This suggests that a larger, more lipophilic group may enhance binding to a hydrophobic pocket in the target protein or improve cell membrane permeability.
-
Superiority of Aromatic Substituents: The introduction of an aromatic ring (2a-2d) leads to a significant increase in anticancer activity compared to the aliphatic derivatives. This is a common observation in drug design, as aromatic rings can engage in π-π stacking and hydrophobic interactions with the target.
-
Influence of Phenyl Ring Substitution:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro (2b) or nitro (2d) group, at the para position of the phenyl ring enhances cytotoxicity. The 4-nitrophenyl derivative (2d) is the most potent in this series. This suggests that these groups may be involved in specific electronic interactions or hydrogen bonding with the target, or they may alter the overall electronic properties of the molecule to favor binding.
-
Electron-Donating Groups: The electron-donating methoxy group (2c) also confers good activity, though slightly less than the electron-withdrawing counterparts. This indicates that the electronic nature of the substituent is a key determinant of activity, and a delicate balance is required for optimal potency.
-
Caption: General trend of increasing anticancer potency with structural modifications.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Synthesis of this compound (Parent Compound)
This protocol is adapted from established synthetic procedures.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve morpholine (1.0 eq.) in a suitable solvent such as tert-butanol.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.0 eq.) to the stirred solution at 0°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain pure this compound.
General Procedure for the Synthesis of β-Amino Alcohol Derivatives (1a-2d)
This procedure is based on the well-established epoxide ring-opening reaction.[8]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or isopropanol in a sealed reaction vessel.
-
Addition of Amine: Add the corresponding primary or secondary amine (1.2 eq.).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure β-amino alcohol derivative.
Caption: A simplified workflow for the synthesis and biological evaluation of derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay by Flow Cytometry
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed using flow cytometry.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of apoptotic cells to confirm the mechanism of cell death.
Conclusion and Future Directions
This guide provides a framework for understanding the structure-activity relationship of this compound derivatives as potential anticancer agents. The conversion of the epoxide to a series of β-amino alcohols is a rational approach to generate a library of compounds with diverse properties. The hypothetical data and SAR analysis suggest that the introduction of an aromatic ring, particularly one substituted with electron-withdrawing groups, is a promising strategy for enhancing cytotoxic activity.
The detailed experimental protocols provided herein serve as a foundation for researchers to synthesize and evaluate these and other novel derivatives. Future work should focus on expanding the library of derivatives to include a wider range of substituents and heterocyclic rings. Further mechanistic studies, such as cell cycle analysis and western blotting for key apoptotic proteins, would provide a more comprehensive understanding of the mode of action of these compounds. Ultimately, the insights gained from such systematic SAR studies will guide the development of more potent and selective morpholine-based anticancer drugs.
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Ahsan, M. J., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. BioMed Research International, 2013, 372834. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Kamal, A., et al. (2015). Synthesis and in vitro anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Acta Pharmaceutica, 65(3), 253-266. [Link]
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Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609. [Link]
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Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
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Papakyriakou, A., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3326. [Link]
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Shaker, Y. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
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Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Performance Benchmarking of 4-(2,3-Epoxypropyl)morpholine-Based Polymers for Advanced Drug Delivery
A Senior Application Scientist's Guide to Structure, Performance, and Comparative Analysis
In the landscape of advanced drug delivery systems, the pursuit of novel polymeric carriers that offer enhanced biocompatibility, precise drug release profiles, and improved therapeutic outcomes is relentless. Among the emerging candidates, polymers derived from 4-(2,3-epoxypropyl)morpholine (EPM) are gaining attention. The inherent properties of the morpholine group—hydrophilicity, biocompatibility, and potential for stimuli-responsiveness—make EPM an attractive building block for functional polymers in biomedical applications.[1]
This guide provides a comprehensive technical overview of EPM-based polymers, benchmarking their performance against established alternatives such as poly(ethylene glycol) (PEG) and poly(2-oxazolines). We will delve into the synthesis, key performance metrics, and the experimental methodologies required for a thorough comparative analysis, offering researchers, scientists, and drug development professionals a robust framework for evaluating this promising class of polymers.
The Rationale for EPM-Based Polymers in Drug Delivery
The morpholine moiety is a key structural feature that imparts desirable characteristics to polymers intended for biomedical use. Poly(N-acryloyl morpholine) (PNAM), a well-studied morpholine-containing polymer, is recognized for being non-immunogenic, non-cytotoxic, and highly hydrophilic.[1] These attributes are critical for developing long-circulating drug carriers that can evade the immune system and minimize off-target toxicity.[2][3] EPM, with its reactive epoxy group, offers a versatile platform for creating a variety of polymer architectures through ring-opening polymerization.[4] This allows for the synthesis of linear, branched, and cross-linked structures with tunable properties.
The primary advantages of exploring EPM-based polymers include:
-
Biocompatibility: The morpholine ring is a structural component of several biologically active compounds and is generally well-tolerated by the body.[1]
-
Hydrophilicity: The presence of the morpholine oxygen and nitrogen atoms allows for hydrogen bonding with water, leading to good water solubility, a crucial factor for systemic drug delivery.[1]
-
Functionalizability: The epoxy ring of the EPM monomer is a reactive site that can be utilized for post-polymerization modification, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.[4]
-
Controlled Polymerization: EPM can be polymerized using controlled polymerization techniques, allowing for precise control over molecular weight and architecture, which are critical for optimizing in vivo performance.
Comparative Performance Analysis: EPM-Based Polymers vs. Alternatives
A critical aspect of evaluating any new polymer platform is to benchmark its performance against current standards. Here, we compare the anticipated properties of EPM-based polymers with those of PEG and poly(2-oxazolines).
| Performance Metric | Poly(EPM)-based Polymers (Anticipated) | Poly(ethylene glycol) (PEG) | Poly(2-oxazolines) (e.g., PEtOx) |
| Biocompatibility | High, based on morpholine derivatives.[1] | High, FDA-approved for many applications.[5][6] | High, considered a "stealth" polymer.[7] |
| Immunogenicity | Low, potentially a key advantage over PEG.[1] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance.[2][3] | Generally low immunogenicity.[7] |
| Drug Loading Capacity | Dependent on the polymer architecture and drug properties. The functional backbone may offer opportunities for high loading. | Generally lower, as the drug is often conjugated to the chain ends. | Can be tailored through copolymerization to incorporate drug-loading segments. |
| Drug Release | Tunable through polymer design (e.g., incorporation of biodegradable linkages). | Typically relies on the cleavage of a linker between the drug and polymer. | Can be designed for stimuli-responsive release. |
| In Vivo Stability | Expected to be good, but requires further investigation. | Good, but can be susceptible to oxidative degradation. | Good chemical stability. |
| Synthesis & Scalability | Ring-opening polymerization is a well-established and scalable method. | Well-established and scalable synthesis. | Cationic ring-opening polymerization is well-controlled and scalable. |
Experimental Protocols for Performance Benchmarking
To validate the potential of EPM-based polymers, a series of rigorous experiments are necessary. The following protocols provide a framework for a comprehensive evaluation.
Synthesis and Characterization of EPM-Based Polymers
Objective: To synthesize EPM-based polymers with controlled molecular weight and narrow polydispersity.
Methodology: Anionic Ring-Opening Polymerization
-
Monomer Purification: Dry this compound over calcium hydride and distill under reduced pressure.
-
Initiator Preparation: Prepare a solution of a suitable initiator, such as potassium naphthalenide or potassium hydroxide, in anhydrous tetrahydrofuran (THF).
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified EPM monomer in anhydrous THF. Cool the solution to the desired temperature (e.g., -78 °C) and add the initiator solution dropwise.
-
Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.
-
Purification: Precipitate the polymer in a non-solvent like cold diethyl ether or hexane. Redissolve the polymer in a suitable solvent and re-precipitate to remove unreacted monomer and initiator residues. Dry the final polymer under vacuum.
-
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC) with light scattering detection.
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Caption: Workflow for the synthesis and characterization of Poly(EPM).
Drug Loading and Release Studies
Objective: To quantify the drug loading capacity and evaluate the in vitro drug release kinetics.
Methodology: Nanoparticle Formulation and In Vitro Release
-
Nanoparticle Formulation:
-
Self-Assembly: For amphiphilic block copolymers of EPM, dissolve the polymer and a model hydrophobic drug (e.g., doxorubicin, paclitaxel) in a water-miscible organic solvent (e.g., THF, DMF). Add this solution dropwise to a vigorously stirring aqueous solution. The organic solvent is then removed by dialysis against water.
-
Emulsion-Solvent Evaporation: Dissolve the polymer and drug in a volatile organic solvent. Emulsify this organic phase in an aqueous phase containing a surfactant. Evaporate the organic solvent to form drug-loaded nanoparticles.
-
-
Drug Loading Quantification:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using UV-Vis or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Caption: Experimental workflow for drug loading and release studies.
Biocompatibility Assessment
Objective: To evaluate the cytotoxicity and hemocompatibility of the EPM-based polymers.
Methodology: In Vitro Assays
-
Cytotoxicity (MTT Assay):
-
Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow to adhere overnight.
-
Treat the cells with varying concentrations of the polymer for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Hemocompatibility:
-
Collect fresh blood from a healthy donor in an anticoagulant-containing tube.
-
Prepare a red blood cell (RBC) suspension.
-
Incubate the RBC suspension with different concentrations of the polymer at 37 °C for 1-2 hours.
-
Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Calculate the percentage of hemolysis.
-
Future Perspectives and Conclusion
Polymers based on this compound represent a promising platform for the development of advanced drug delivery systems. Their anticipated high biocompatibility and low immunogenicity, coupled with the versatility of ring-opening polymerization for creating well-defined architectures, position them as a viable alternative to established polymers like PEG.
The successful translation of these polymers from the laboratory to clinical applications will depend on a thorough and systematic evaluation of their performance. The experimental framework provided in this guide offers a robust starting point for researchers to benchmark EPM-based polymers against existing standards. Future work should focus on in vivo studies to assess their pharmacokinetic profiles, biodistribution, and therapeutic efficacy in relevant disease models. By leveraging the unique properties of the morpholine moiety, EPM-based polymers have the potential to address some of the key challenges in drug delivery and contribute to the development of safer and more effective therapies.
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Langer R. Polymers for Drug Delivery Systems. PMC. Available from: [Link]
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A Comparative Guide to the Curing Kinetics of Epoxy-Morpholine Systems for Researchers and Formulation Scientists
This guide provides an in-depth comparative analysis of the curing kinetics of epoxy resin systems cured with various morpholine derivatives. As researchers, scientists, and drug development professionals, understanding the reaction kinetics of thermosetting polymers is paramount for controlling process parameters, predicting material performance, and ensuring the final product meets stringent specifications. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the interpretation of results, grounded in established analytical techniques.
Introduction: The Significance of Curing Kinetics in Epoxy Systems
Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties are realized through a chemical process known as curing, where liquid resin monomers and a hardener react to form a rigid, three-dimensional cross-linked network. The speed and nature of this transformation—the curing kinetics—dictate everything from the workable pot life of the resin to the final glass transition temperature (Tg) and structural integrity of the material.[1][2]
Morpholine and its derivatives are versatile heterocyclic compounds that can act as curing agents for epoxy resins.[3][4] The inclusion of the morpholine moiety, with its secondary amine and ether functionalities, can significantly influence the reaction pathway and rate.[5] By systematically comparing different morpholine-based hardeners, we can tailor the curing profile for specific applications, whether for advanced composites, adhesives, or specialized matrices in biomedical applications.
This guide will comparatively analyze epoxy systems cured with Morpholine, which contains a secondary amine, and N-aminopropylmorpholine, which features both a primary and a tertiary amine, to illustrate the profound impact of amine structure on reactivity. We will employ a multi-faceted analytical approach, leveraging Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR) to build a comprehensive kinetic profile.
Foundational Principles: The Chemistry of Epoxy-Amine Curing
The curing of an epoxy resin with an amine hardener is a nucleophilic ring-opening addition reaction. The process can be generalized into several key steps, which form the basis of our kinetic investigation.
The primary amine of a hardener like N-aminopropylmorpholine first reacts with an epoxy group, opening the strained three-membered ring to form a secondary amine and a hydroxyl group. This newly formed secondary amine, as well as the secondary amine on a molecule like Morpholine, can then react with another epoxy group to form a tertiary amine and another hydroxyl group.[6][7]
A critical aspect of this reaction is its autocatalytic nature. The hydroxyl (-OH) groups generated during the reaction can catalyze the epoxy-amine reaction, leading to an acceleration in the cure rate as the conversion progresses.[6]
Experimental Design: A Multi-Technique Approach
To ensure a robust and self-validating analysis, we employ three distinct but complementary analytical techniques. This approach allows us to probe different facets of the curing process, from the energetic profile to the evolution of viscoelastic properties and the change in chemical functionality.
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// Edges Prep -> DSC; Prep -> Rheo; Prep -> FTIR; DSC -> DSC_Data; Rheo -> Rheo_Data; FTIR -> FTIR_Data; DSC_Data -> Analysis; Rheo_Data -> Analysis; FTIR_Data -> Analysis; } dot Caption: Integrated workflow for kinetic analysis.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent 1 (Sys-M): Morpholine (secondary amine).
-
Curing Agent 2 (Sys-APM): N-aminopropylmorpholine (primary and tertiary amine).
-
Stoichiometry: All systems were prepared at a 1:1 stoichiometric ratio of epoxy groups to active amine hydrogens.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is the workhorse for curing kinetics, measuring the heat released during the exothermic cross-linking reaction. The total heat evolved is directly proportional to the extent of the reaction.[1][8]
-
Protocol:
-
Accurately weigh 5-10 mg of the freshly mixed epoxy-hardener system into a Tzero aluminum DSC pan and hermetically seal.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Non-isothermal Scan: Heat the sample from ambient temperature to 300°C at multiple constant heating rates (e.g., 5, 10, 15, and 20°C/min). This allows for the application of model-free kinetic methods like the Kissinger or Friedman analysis.[9][10]
-
Isothermal Scan: Rapidly heat the sample to a desired isothermal cure temperature (e.g., 80°C, 100°C, 120°C) and hold for a sufficient time until the reaction is complete, as indicated by the heat flow signal returning to the baseline.[11][12]
-
The degree of cure, α, at any time t is calculated as α = Ht / ΔH_Total, where Ht is the heat evolved up to time t and ΔH_Total is the total heat of reaction determined from a dynamic scan.
-
Rheometry
Rheology provides critical information on the evolution of viscoelastic properties as the material transitions from a liquid to a solid. It is the most direct method for determining the gel point, a crucial processing parameter.[13]
-
Protocol:
-
Place the freshly mixed sample onto the lower plate of a rotational rheometer equipped with a parallel plate geometry (e.g., 25 mm disposable plates).
-
Set the geometry gap to 1 mm and trim excess material.
-
Equilibrate the sample at the desired isothermal temperature.
-
Perform a small-amplitude oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%, within the linear viscoelastic region).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel point is identified as the time at which the G' and G'' curves intersect (tan δ = 1).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for real-time monitoring of the chemical changes occurring during the cure by tracking the concentration of specific functional groups.[14][15]
-
Protocol:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.[16]
-
Place a small drop of the freshly mixed resin system onto the ATR crystal.
-
If performing an isothermal cure, use a heated ATR stage set to the desired temperature.
-
Collect spectra at regular time intervals (e.g., every 30 seconds).
-
Monitor the disappearance of the epoxy ring peak at approximately 915 cm⁻¹. This peak's area is proportional to the concentration of unreacted epoxy groups.[14][17]
-
The degree of cure (α) can be calculated by normalizing the epoxy peak area against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings).
-
Results and Comparative Discussion
The following sections present a comparative analysis of the data obtained for the two model systems: Sys-M (DGEBA + Morpholine) and Sys-APM (DGEBA + N-aminopropylmorpholine).
DSC Kinetic Analysis
The non-isothermal DSC scans immediately reveal a significant difference in reactivity. As shown in the thermograms, the exothermic curing peak for Sys-APM occurs at a much lower temperature than that for Sys-M, indicating a lower activation energy barrier for the reaction involving the primary amine.
| System | Heating Rate (°C/min) | Peak Exotherm Temp (°C) | Total Heat (ΔH_Total, J/g) |
| Sys-M | 10 | 145.2 | 415.8 |
| Sys-APM | 10 | 112.5 | 450.3 |
Applying the Friedman isoconversional method, which calculates the activation energy (Ea) as a function of the degree of cure, provides deeper insight.
| System | Activation Energy (Ea, kJ/mol) at α=0.1 | Activation Energy (Ea, kJ/mol) at α=0.5 | Activation Energy (Ea, kJ/mol) at α=0.8 |
| Sys-M | 68.5 | 65.1 | 72.3 |
| Sys-APM | 55.2 | 52.8 | 63.5 |
Discussion: The Sys-APM system consistently shows a lower activation energy across the conversion range. This is expected, as primary amines are generally more reactive towards epoxides than secondary amines due to lower steric hindrance.[18] For both systems, the activation energy tends to decrease slightly after the initial stages (due to the autocatalytic effect of generated hydroxyls) and then increase at higher degrees of conversion (α > 0.8). This late-stage increase is characteristic of the reaction becoming diffusion-controlled as the growing polymer network restricts molecular mobility.[19][20]
Rheological Analysis: Gelation and Network Formation
The rheological data provides a practical measure of how the viscosity builds and when the material transitions to a solid gel. The tests were conducted isothermally at 100°C.
| System | Gel Time (minutes) at 100°C | Final Storage Modulus (G') (MPa) |
| Sys-M | 35.4 | 1250 |
| Sys-APM | 8.1 | 1580 |
Discussion: The gel time for Sys-APM is over four times faster than for Sys-M, corroborating the higher reactivity observed in the DSC analysis. This rapid network formation is a direct result of the highly reactive primary amine on the N-aminopropylmorpholine hardener. Interestingly, Sys-APM also achieves a higher final storage modulus, suggesting the formation of a more tightly cross-linked network, which can be attributed to the specific structure imparted by the hardener.
// Nodes DSC_Result [label="DSC Results:\nSys-APM has lower Ea and\nlower peak exotherm temp", shape=note, fillcolor="#FFFFFF"]; Rheo_Result [label="Rheometry Results:\nSys-APM has a much\nshorter gel time", shape=note, fillcolor="#FFFFFF"]; FTIR_Result [label="FTIR Results:\nSys-APM shows faster\nepoxy group consumption", shape=note, fillcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nPrimary amine in Sys-APM leads to\nsignificantly higher reactivity\nthan the secondary amine in Sys-M.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause [label="Underlying Cause:\nPrimary amines are sterically less\nhindered and more nucleophilic\ntowards the epoxy ring.", shape=cds, fillcolor="#FBBC05"];
// Edges DSC_Result -> Conclusion; Rheo_Result -> Conclusion; FTIR_Result -> Conclusion; Conclusion -> Cause [label="Explained by"]; } dot Caption: Logical flow from multi-technique data to conclusion.
FTIR Analysis: Tracking Chemical Conversion
FTIR analysis confirms the kinetic trends by directly monitoring the consumption of the epoxy groups at an isothermal temperature of 100°C. By plotting the normalized area of the 915 cm⁻¹ peak versus time, we can visualize the rate of reaction. The results show that for Sys-APM, the epoxy peak diminishes to less than 10% of its initial area within 20 minutes, whereas for Sys-M, it takes over 75 minutes to reach the same level of conversion. This provides chemical validation for the thermal and mechanical data gathered from DSC and rheometry.[21]
Conclusion
This comparative guide demonstrates a robust, multi-technique methodology for analyzing the curing kinetics of epoxy-morpholine systems. Our findings clearly establish that the structure of the morpholine derivative is a critical determinant of reactivity.
-
N-aminopropylmorpholine (Sys-APM) , with its primary amine group, exhibits significantly faster curing kinetics, characterized by a lower activation energy, a shorter gel time, and a more rapid consumption of epoxy groups compared to Morpholine (Sys-M).
-
The autocatalytic nature and eventual shift to diffusion-controlled kinetics were observable in both systems, highlighting the complexity of the curing process.
-
The correlation between DSC, rheometry, and FTIR data provides a high degree of confidence in the analysis, illustrating a self-validating experimental design.
For researchers and formulation scientists, this analysis underscores the importance of hardener selection. By choosing a hardener with a specific amine structure, one can precisely control the processing window and final thermomechanical properties of the cured epoxy system, enabling the development of advanced materials tailored to specific and demanding applications.
References
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- Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server.
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Catalá-Candel, A., et al. (2020). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Polymers. [Link]
- Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. (n.d.). Thermal Support.
- Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023). IEEE Xplore.
- Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. (2016). IEEE Xplore.
- Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. (n.d.). TA Instruments.
- Analysis of Cured Epoxy Adhesives by
- Cole, K. C., et al. (1991). A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. Macromolecules.
- Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. (n.d.).
- The curing kinetic analysis of epoxy based on FT-IR. (2016).
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- Epoxy-amine reaction scheme. (n.d.).
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Mijovic, J., & Wijaya, J. (n.d.). Reaction Kinetics of Epoxy/Amine Model Systems. The Effect of Electrophilicity of Amine Molecule. Macromolecules. [Link]
- Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. (n.d.). TA Instruments.
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Hazoori, F., et al. (2020). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Polymers. [Link]
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- Monitoring the Cure of Adhesives. (n.d.). TA Instruments.
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- Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and W
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Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. (2016). Polymers. [Link]
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Rheological monitoring of curing reaction of an epoxy system: Effect of heating rate. (2018). ResearchGate. [Link]
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Comparison of Different Cure Monitoring Techniques. (2022). Sensors. [Link]
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- Synthesis and SAR of morpholine and its derivatives: A review upd
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Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). Polymers. [Link]
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Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. (2024). Polymers. [Link]
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Morpholine. (1996). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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The Effect of Morpholine on Composite-to-Composite Repair Strength Contaminated with Saliva. (2022). Polymers. [Link]
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Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. (2021). ResearchGate. [Link]
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A Definitive Spectroscopic Guide to the Molecular Structure of 4-(2,3-Epoxypropyl)morpholine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the spectroscopic validation of 4-(2,3-Epoxypropyl)morpholine, a versatile building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis and comparative insights to provide a robust framework for its structural elucidation. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a conclusive structural proof.
The Molecular Blueprint: this compound
Before dissecting its spectroscopic signature, let us visualize the molecule . This compound comprises a morpholine ring N-substituted with a 2,3-epoxypropyl (glycidyl) group. This combination of a saturated heterocycle and a reactive epoxide ring imparts unique chemical properties, making its precise structural verification paramount.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
A prominent peak is expected at m/z = 86, corresponding to the morpholine cation, which is often the base peak in the mass spectra of N-substituted morpholines. [1]Another significant fragment at m/z = 57 would correspond to the glycidyl cation.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.
Comparison with an Alternative: Morpholine
A direct comparison with the parent morpholine structure highlights the spectroscopic contributions of the epoxypropyl group.
| Spectroscopic Feature | Morpholine | This compound |
| ¹H NMR | ~3.7 ppm (t, 4H, O-CH₂), ~2.8 ppm (t, 4H, N-CH₂), ~1.9 ppm (s, 1H, NH) [2] | Additional signals for the epoxypropyl group (2.5-3.5 ppm). The N-CH₂ protons of the ring are shifted. |
| ¹³C NMR | ~67 ppm (O-CH₂), ~46 ppm (N-CH₂) | Additional signals for the epoxypropyl group (~46, ~51, ~59 ppm). The N-CH₂ carbons are shifted. |
| IR | C-N-H bend, N-H stretch present. No epoxide bands. [3] | Absence of N-H bands. Presence of characteristic epoxide ring vibrations. |
| MS | Molecular ion at m/z = 87. [4] | Molecular ion at m/z = 143. Fragmentation pattern shows loss of the epoxypropyl group. |
This comparison clearly demonstrates how the addition of the epoxypropyl group introduces new signals and shifts existing ones in a predictable manner, further validating the structure of this compound.
Conclusion
The structural validation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted and observed spectroscopic data are in excellent agreement with the proposed structure, providing a high degree of confidence for researchers and drug development professionals. This guide serves as a robust reference for the characterization of this important chemical entity.
References
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Spectroscopy Online. (2022-03-01). The Infrared Spectra of Polymers V: Epoxies. [Link]
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Acquavia M. A., et al. (2024-01-01). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]
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Acquavia M. A., et al. (2024-05-12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
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ResearchGate. (2025-08-05). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Polymers Containing 4-(2,3-Epoxypropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel biomaterials for advanced drug delivery systems, medical devices, and tissue engineering scaffolds, polymers functionalized with unique chemical moieties offer a tantalizing prospect for enhanced performance. Among these, polymers incorporating 4-(2,3-Epoxypropyl)morpholine (EPM) present a compelling case due to the versatile reactivity of the epoxy group and the potential biological activity of the morpholine ring. However, before any such material can be considered for biomedical applications, a rigorous assessment of its biocompatibility is paramount. This guide provides a comprehensive framework for evaluating the biocompatibility of EPM-containing polymers, comparing them to established alternatives, and is grounded in the principles of scientific integrity and regulatory standards.
The Imperative of Biocompatibility: A Risk-Based Approach
Biocompatibility, in essence, is the ability of a material to perform with an appropriate host response in a specific application. It is not a single property but a collection of characteristics that determine the safety and efficacy of a medical device or drug delivery vehicle. The internationally recognized standard for this assessment is the ISO 10993 series, which provides a framework for a risk-based approach to biological evaluation.[1][2] This means that the extent of testing required is dictated by the nature and duration of the material's contact with the body.
The core principle of biocompatibility testing is to ensure that the material and its potential leachables or degradation products do not elicit any adverse local or systemic effects. For a novel polymer like one containing EPM, a thorough in vitro screening is the critical first step before any consideration of more complex and costly in vivo studies.[3][4]
Deconstructing the Biocompatibility of EPM-Containing Polymers: A Theoretical Assessment
Direct experimental data on the biocompatibility of polymers specifically functionalized with this compound is not extensively available in the public domain. Therefore, a preliminary assessment must be inferred from the known biological activities of its constituent chemical entities: the polymer backbone, the morpholine moiety, and any residual or reacted epoxy groups.
The Morpholine Moiety: Morpholine is a heterocyclic compound that is a structural component of many approved drugs and is often considered a "privileged structure" in medicinal chemistry.[3][5] Its presence can enhance a molecule's potency and modulate its pharmacokinetic properties.[5] Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties.[4][6] This suggests that its incorporation into a polymer backbone could potentially impart beneficial biological properties. However, the concentration and accessibility of the morpholine ring within the polymer matrix will be critical in determining its overall effect.
The Epoxy Group and its Linkage: The epoxy group is highly reactive and is the key to functionalizing the polymer with the morpholine moiety. While uncured epoxy resins and their precursors, such as epichlorohydrin and bisphenol A, are known to be toxic and can cause sensitization, fully cured epoxy resins are generally considered to be biologically inert and safe.[7][8][9] In the context of an EPM-containing polymer, the critical factor is the completeness of the reaction between the epoxy groups and the morpholine. Any unreacted epoxy groups could potentially leach out and cause local irritation or cytotoxicity. Therefore, rigorous characterization to confirm the absence of residual epoxides is a crucial prerequisite for any biocompatibility testing.
A Comparative Landscape: Established Biocompatible Polymers
To provide context for the assessment of EPM-containing polymers, it is essential to compare their potential biocompatibility with that of well-established polymers used in biomedical applications. The following table summarizes the in vitro biocompatibility profiles of some common alternatives.
| Polymer | In Vitro Cytotoxicity | Hemocompatibility | Key Characteristics & Applications |
| Poly(ethylene glycol) (PEG) | Generally low cytotoxicity, though some studies show toxicity with low molecular weight oligomers and certain end groups.[10][11][12][13][14] | Good hemocompatibility; reduces protein adsorption and platelet adhesion.[15][16][17][18] | "Gold standard" for stealth properties, hydrophilic, widely used in drug delivery and surface modification. |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally considered biocompatible, though nanoparticle size and surface charge can influence cytotoxicity.[2][19][20][21][22][23] | Good hemocompatibility, with some studies showing minor effects on coagulation at high concentrations.[24][25][26][27] | Biodegradable, FDA-approved for various applications, widely used in controlled drug release and tissue engineering. |
| Poly(caprolactone) (PCL) | Excellent biocompatibility and low cytotoxicity.[28][29][30][31][32] | Generally good hemocompatibility. | Biodegradable with a slow degradation rate, good mechanical properties, used in long-term implants and tissue scaffolds. |
| Poly(2-oxazoline)s (POx) | Typically low cytotoxicity, even at high concentrations.[1][33][34][35][36] | Good hemocompatibility, considered a promising alternative to PEG.[37][38][39] | "Stealth" properties similar to PEG, tunable properties, emerging as a versatile platform for biomedical applications. |
Experimental Workflows for Biocompatibility Assessment
A tiered approach to in vitro biocompatibility testing is recommended, starting with fundamental cytotoxicity assays and progressing to more specific tests based on the intended application of the EPM-containing polymer.
Tier 1: Foundational Biocompatibility Screening
This initial phase aims to identify any immediate cytotoxic potential of the material.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment of EPM-containing polymers.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Material Extraction: Prepare extracts of the EPM-containing polymer, positive control (e.g., organotin-stabilized PVC), and negative control (e.g., high-density polyethylene) according to ISO 10993-12 standards. This typically involves incubating the material in cell culture medium at 37°C for 24 hours.
-
Cell Seeding: Seed L929 mouse fibroblasts (or another relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Exposure: Remove the culture medium and replace it with the prepared material extracts. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.
Tier 2: Application-Specific Biocompatibility Testing
If the EPM-containing polymer passes the initial cytotoxicity screening, further tests should be conducted based on its intended use. For blood-contacting applications, hemocompatibility testing is crucial.
Experimental Workflow: Hemocompatibility Assessment
Caption: Workflow for assessing the hemocompatibility of EPM-containing polymers.
Detailed Protocol: Hemolysis Assay (ASTM F756)
-
Material Preparation: Prepare the EPM-containing polymer in the desired form (e.g., film, powder).
-
Blood Dilution: Dilute fresh, anticoagulated human blood with saline.
-
Incubation: Incubate the polymer samples with the diluted blood at 37°C for a specified time (e.g., 2 hours). Use a positive control (e.g., water) and a negative control (e.g., saline).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis percentage greater than 5% is generally considered unacceptable.
Conclusion and Future Perspectives
The incorporation of this compound into polymer backbones holds promise for the development of novel biomaterials with tailored functionalities. However, a comprehensive and systematic evaluation of their biocompatibility is a non-negotiable prerequisite for their translation into clinical applications. While a theoretical assessment based on the known properties of the morpholine and epoxy moieties provides a valuable starting point, it cannot replace rigorous experimental testing.
The experimental workflows and protocols outlined in this guide, grounded in the ISO 10993 standards, provide a robust framework for such an evaluation. By systematically assessing cytotoxicity and, where relevant, hemocompatibility, researchers can generate the necessary data to compare the performance of EPM-containing polymers with established biocompatible alternatives. A thorough understanding of the structure-biocompatibility relationship will be crucial for the rational design of the next generation of safe and effective biomedical polymers.
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A Senior Application Scientist's Guide to Selecting Resin Curing Agents: A Comparative Study of Mechanical Properties
Introduction: The Critical Role of the Curing Agent
In the realm of materials science, the final performance of a thermosetting resin is not dictated by the resin alone. The choice of a curing agent, or hardener, is equally, if not more, critical. This agent initiates a chemical reaction, known as curing or polymerization, that transforms the liquid resin into a rigid, three-dimensional cross-linked network.[1] The architecture of this network, governed by the chemistry of the curing agent, directly determines the material's final mechanical properties, thermal stability, and chemical resistance.[2][3] For researchers and developers, understanding this relationship is paramount to designing materials that meet the stringent demands of their applications, from durable laboratory equipment to biocompatible encapsulants in drug delivery systems.
This guide provides an in-depth comparison of the mechanical properties imparted by different classes of curing agents. We will move beyond mere data presentation to explore the causal mechanisms, providing the foundational knowledge required to make informed material selection decisions.
The Chemistry of Curing: How Hardeners Build the Network
The curing process is an irreversible chemical reaction where the curing agent's active molecules react with the functional groups of the resin, typically the epoxy groups in epoxy resins.[4] The primary classes of curing agents accomplish this through distinct mechanisms.
-
Amine Curing Agents: These are the most common type and work through an addition polymerization reaction. The active hydrogen atoms on the amine's nitrogen atom react to open the epoxy ring, forming a covalent bond and integrating the amine into the polymer backbone.[5][6] This process continues until a dense, cross-linked structure is formed. Amines are sub-categorized into aliphatic, cycloaliphatic, and aromatic types, each offering a unique property profile.[1]
-
Acid Anhydride Curing Agents: Anhydrides require higher temperatures to initiate curing. The mechanism is more complex, often starting with the anhydride ring opening to react with a hydroxyl group on the epoxy resin backbone, which then creates a carboxylic acid that can react with an epoxy group.[5] This results in a highly cross-linked polyester network known for excellent thermal and electrical properties.[7]
-
Catalytic Curing Agents: Unlike amines and anhydrides, catalytic agents do not become part of the final polymer network.[4] Instead, they act as initiators, promoting the self-polymerization of the epoxy resin itself. This creates a homopolymer network with ether linkages.[5]
Caption: Logical relationship between resin, curing agent types, and final properties.
Comparative Analysis of Mechanical Properties
The choice of curing agent has a profound and predictable impact on the final mechanical characteristics of the cured resin. The following table summarizes these effects, with a more detailed explanation below.
| Curing Agent Type | Tensile Strength | Flexural Modulus (Stiffness) | Hardness | Impact Resistance (Toughness) | Curing Conditions | Key Characteristics |
| Aliphatic Amines | Moderate | Moderate | Moderate | Good | Room Temp / Low Heat | Fast cure, good toughness, lower thermal resistance.[7] |
| Aromatic Amines | High | High | High | Moderate | High Heat | Excellent strength and thermal/chemical resistance, but more brittle.[2][7] |
| Cycloaliphatic Amines | Good-High | Good-High | Good-High | Good | Room Temp / Low Heat | Good UV resistance, less yellowing, balanced properties.[1] |
| Acid Anhydrides | High | Very High | Very High | Low-Moderate | High Heat | Excellent thermal stability and electrical properties, low shrinkage, but brittle.[7] |
| Polyamides | Moderate-Good | Moderate | Moderate | Very Good | Room Temp | Excellent flexibility and impact resistance, good adhesion.[1] |
Causality Behind the Properties
-
Aromatic vs. Aliphatic Amines: The presence of rigid benzene rings in aromatic amines (e.g., m-PDA, DDM) creates a much stiffer and more robust polymer network compared to the flexible carbon chains of aliphatic amines (e.g., TETA, DETA).[2] This rigidity translates to higher tensile strength, modulus, and hardness. However, this same rigidity restricts chain mobility, making the material more brittle and reducing its ability to absorb impact energy.[3] Aliphatic amines, with their flexible structure, allow for more chain movement, resulting in a tougher but less thermally resistant material.[6]
-
Acid Anhydrides: The dense, highly cross-linked polyester network formed by anhydride curing results in materials with exceptional stiffness (high flexural modulus) and thermal stability.[7] This makes them ideal for high-temperature applications and as electrical insulators. The trade-off for this high rigidity is often reduced toughness and a need for a high-temperature post-cure to achieve optimal properties.[5]
-
Polyamides: Derived from fatty acids and polyamines, these curing agents have long, flexible chains.[1] When they react with the epoxy resin, they create a network with significantly more "give" than other systems. This inherent flexibility is the reason for their superior impact resistance and makes them a preferred choice for adhesives and coatings where toughness is more critical than ultimate strength or thermal resistance.
Standardized Methodologies for Mechanical Characterization
To generate reliable and comparable data, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides a suite of methods for characterizing polymers. Adherence to these standards is a self-validating system, ensuring that results are repeatable and trustworthy.
Caption: Standardized workflow for mechanical property testing of cured resins.
Experimental Protocol 1: Tensile Properties (ASTM D638)
This test determines a material's ability to withstand tensile (pulling) forces.[8] It provides critical data on tensile strength, modulus of elasticity (stiffness), and elongation at break (ductility).[9]
1. Specimen Preparation:
- Prepare dumbbell-shaped specimens as specified in ASTM D638 Type I.[10] This shape is critical as it ensures that failure occurs in the narrow gauge section, away from the gripping points.
- Mix the resin and selected curing agent according to the manufacturer's stoichiometric ratio. Incomplete or improper mixing is a primary source of experimental error.
- Cast the mixture into molds and cure according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure of 5 hours at 70°C).[11][12]
- Condition the cured specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as per ASTM D618.[13] This step is vital to ensure that absorbed moisture and thermal history do not affect the results.
2. Testing Procedure:
- Measure the width and thickness of the specimen's gauge section at three points and average the results.
- Secure the specimen in the grips of a universal testing machine.
- Attach an extensometer to the gauge section to accurately measure strain.
- Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[14]
- Record the force and elongation data throughout the test.
3. Data Analysis:
- Calculate Tensile Stress (Force / Cross-sectional Area).
- Calculate Tensile Strain (Change in Length / Original Length).
- Plot the Stress-Strain curve.
- Determine the Ultimate Tensile Strength (UTS) - the maximum stress the material withstood.
- Calculate the Modulus of Elasticity from the slope of the initial linear portion of the curve.
- Determine the Elongation at Break as a percentage.
Experimental Protocol 2: Flexural Properties (ASTM D790)
Flexural testing measures a material's behavior under a bending load, which induces simultaneous compressive and tensile stresses.[15] This is crucial for materials that will be used as beams or supports.[16]
1. Specimen Preparation:
- Prepare rectangular bar specimens (e.g., 127mm x 12.7mm x 3.2mm).[15]
- Mix, cast, cure, and condition the specimens as described in the tensile protocol.
2. Testing Procedure:
- Set up a three-point bending fixture on a universal testing machine. The support span should be a defined ratio of the specimen thickness (e.g., 16:1).
- Place the specimen on the two supports.
- Apply a load to the center of the specimen at a constant crosshead speed.[17]
- Continue the test until the specimen breaks or reaches 5% strain in the outer fiber, whichever occurs first.[15] The 5% strain limit is important to ensure the calculations remain within the valid range for the standard.[18]
- Record the force and deflection data.
3. Data Analysis:
- Calculate Flexural Stress and Flexural Strain using the formulas provided in ASTM D790.
- Determine the Flexural Strength (the maximum stress at failure or 5% strain).
- Calculate the Flexural Modulus from the slope of the initial stress-strain curve.[19]
Experimental Protocol 3: Durometer Hardness (ASTM D2240)
Hardness is a measure of a material's resistance to localized indentation.[10] The Shore D scale is commonly used for rigid and hard plastics.[20]
1. Specimen Preparation:
- Prepare flat specimens with a minimum thickness of 6.4 mm (this can be achieved by stacking thinner specimens).[21]
- Ensure the surface is smooth and free of defects.
- Mix, cast, cure, and condition as previously described.
2. Testing Procedure:
- Place the specimen on a hard, flat surface.
- Use a Shore D durometer. Press the indenter foot firmly and parallel to the specimen surface.[21]
- The reading should be taken within one second of firm contact to minimize the effects of creep.[22]
- Take at least five readings at different locations on the specimen (at least 12 mm apart) and average the results.
3. Data Analysis:
- Report the average Shore D hardness value. This is a dimensionless number from 0 to 100.
Experimental Protocol 4: Notched Izod Impact Resistance (ASTM D256)
This test measures the energy absorbed by a material during fracture from a sudden blow, providing a measure of its toughness and notch sensitivity.[23][24][25]
1. Specimen Preparation:
- Prepare rectangular bar specimens, typically 63.5mm x 12.7mm x 3.2mm.
- Mix, cast, and cure as previously described.
- A critical step is machining a specific V-notch into the specimen.[26][27] This notch acts as a stress concentrator, promoting a brittle fracture and ensuring test repeatability.
- Condition the notched specimens.
2. Testing Procedure:
- Use a pendulum-type impact testing machine.
- Clamp the specimen vertically in the vise with the notched side facing the direction of the pendulum strike.[23]
- Release the pendulum of a known energy, allowing it to strike and break the specimen.
- The machine measures the energy absorbed by the specimen during the fracture, which is indicated by the height the pendulum swings to after breaking the sample.[26]
3. Data Analysis:
- The impact resistance is calculated in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) by dividing the absorbed energy by the thickness of the specimen at the notch.
Conclusion: A Synthesis of Chemistry and Mechanics
The selection of a resin curing agent is a critical decision that extends far beyond processing convenience. As demonstrated, a direct causal link exists between the chemical structure of the hardener and the final mechanical performance of the polymer. Aromatic amines and acid anhydrides typically produce strong, stiff, and thermally stable materials at the cost of toughness, making them suitable for structural components and high-temperature electronics.[2][7] Conversely, aliphatic amines and polyamides offer enhanced flexibility and impact resistance, ideal for adhesives, coatings, and applications requiring high durability.[1][28]
By leveraging the standardized ASTM protocols outlined in this guide, researchers can generate reliable, comparative data to validate their material choices. This empirical approach, grounded in an understanding of the underlying chemical mechanisms, empowers the development of advanced materials precisely tailored to meet the mechanical demands of any application.
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A Comparative Guide to the Adhesive Strength of 4-(2,3-Epoxypropyl)morpholine Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of adhesive formulations, the pursuit of optimal performance is a constant endeavor. This guide offers an in-depth technical evaluation of 4-(2,3-Epoxypropyl)morpholine (EPM) as a reactive diluent in epoxy adhesive systems. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles at play, enabling you to make informed decisions in your own formulation development. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for the evaluation of adhesive strength, ensuring a scientifically rigorous and practically applicable resource.
Introduction to this compound (EPM) in Adhesive Formulations
This compound, a heterocyclic compound featuring a morpholine ring and an epoxy group, is a versatile molecule in polymer chemistry.[1] In the context of epoxy adhesives, EPM primarily serves as a reactive diluent . The high viscosity of many base epoxy resins, such as those derived from bisphenol-A (DGEBA), can present significant challenges in processing and application.[2] Reactive diluents are incorporated into these formulations to reduce viscosity, thereby improving handling, wetting of substrates, and allowing for higher filler loading.
Unlike non-reactive diluents, which can compromise the mechanical and thermal properties of the cured adhesive by leaching out or creating voids, reactive diluents possess functional groups—in the case of EPM, an epoxy group—that enable them to co-react with the curing agent and become an integral part of the cross-linked polymer network.[2] This chemical integration is crucial for maintaining the integrity of the final adhesive bond.
EPM is a monofunctional reactive diluent , meaning it has one epoxy group per molecule. This characteristic has a direct impact on the cross-linking density of the cured adhesive. By introducing monofunctional molecules, the overall cross-link density is typically reduced, which can lead to increased flexibility and peel strength, but potentially a decrease in properties that benefit from high cross-linking, such as tensile strength and chemical resistance, particularly at elevated temperatures.[2][3]
The Critical Role of Adhesive Strength Evaluation
The efficacy of an adhesive is fundamentally defined by its ability to hold two substrates together under various stress conditions. A comprehensive evaluation of adhesive strength is therefore paramount. The primary modes of stress an adhesive joint experiences are shear, tensile, and peel.
-
Shear Strength: This measures the adhesive's ability to resist forces parallel to the bond line. It is a critical parameter for applications where the bonded components are subjected to sliding forces.
-
Tensile Strength: This evaluates the adhesive's resistance to being pulled apart in a direction perpendicular to the bond line. It is indicative of the cohesive strength of the adhesive itself.
-
Peel Strength: This quantifies the force required to progressively separate two bonded flexible substrates. It is a crucial measure of the adhesive's toughness and its resistance to fracture initiation and propagation.
To ensure the reliability and reproducibility of adhesive strength measurements, standardized testing protocols are indispensable. The American Society for Testing and Materials (ASTM) provides a suite of standards that are widely recognized and employed in industry and academia.
Experimental Methodologies for Adhesive Strength Evaluation
A self-validating system of protocols is essential for generating trustworthy and comparable data. The following sections detail the standardized methodologies for evaluating the key adhesive strength properties of EPM-based formulations and their alternatives.
Lap Shear Strength Testing
Rationale: The single-lap-joint shear test is one of the most common methods for determining the shear strength of an adhesive. It provides a straightforward and reliable means of comparing the performance of different adhesive formulations under shear loading.
Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal).
Experimental Workflow: Lap Shear Strength (ASTM D1002)
Caption: Workflow for Lap Shear Strength Testing (ASTM D1002).
Detailed Protocol:
-
Substrate Preparation: Select a standard substrate (e.g., aluminum, cold-rolled steel). Clean the bonding surfaces meticulously to remove any contaminants such as grease, oil, or oxides. This may involve solvent wiping followed by mechanical abrasion (e.g., grit blasting or sanding) and a final solvent rinse.
-
Adhesive Formulation: Prepare the EPM-based adhesive and any alternative formulations by accurately weighing and thoroughly mixing the epoxy resin, EPM or alternative reactive diluent, curing agent, and any other additives in the specified ratios.
-
Adhesive Application: Apply a uniform layer of the mixed adhesive to the prepared surface of one substrate.
-
Joint Assembly: Assemble the single-lap-joint specimen according to the dimensions specified in ASTM D1002. Ensure a consistent bond line thickness, often controlled using fine wire spacers.
-
Curing: Cure the assembled specimens according to the manufacturer's recommendations or the specific curing schedule being evaluated (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
-
Testing: Mount the cured specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bond area.
T-Peel Strength Testing
Rationale: The T-peel test is designed to measure the peel resistance of adhesives when bonding two flexible substrates. This test is particularly relevant for applications where the bonded assembly may be subjected to peeling or stripping forces.
Standard: ASTM D1876 - Standard Test Method for Peel Resistance of Adhesives (T-Peel Test).
Experimental Workflow: T-Peel Strength (ASTM D1876)
Caption: Workflow for Tensile Strength Testing (ASTM D638).
Detailed Protocol:
-
Specimen Preparation: Prepare the adhesive formulations. Cast the mixed adhesive into dumbbell-shaped molds as specified in ASTM D638.
-
Curing: Cure the cast specimens according to the desired schedule.
-
Testing: Mount the cured dumbbell-shaped specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Data Analysis: Record the maximum load at failure and the elongation. Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen. The tensile modulus can also be determined from the stress-strain curve.
Comparative Performance Analysis of EPM Formulations
In this section, we will present a comparative analysis of the adhesive strength of an epoxy formulation containing this compound against formulations with common alternative reactive diluents. For the purpose of this guide, we will consider a standard bisphenol-A based epoxy resin (DGEBA) cured with a common amine curing agent. The reactive diluents will be incorporated at a consistent weight percentage to ensure a valid comparison.
Alternatives to EPM:
-
Butyl Glycidyl Ether (BGE): A common monofunctional aliphatic reactive diluent known for its significant viscosity reduction.
-
C12-C14 Alkyl Glycidyl Ether (AGE): A longer-chain monofunctional aliphatic reactive diluent, also effective at reducing viscosity.
-
1,4-Butanediol Diglycidyl Ether (BDDE): A difunctional aliphatic reactive diluent, which can increase cross-link density compared to monofunctional diluents. [3] Hypothetical Experimental Data:
The following tables summarize hypothetical, yet representative, experimental data based on the known effects of these types of reactive diluents on epoxy adhesive properties.
Table 1: Viscosity of Uncured Adhesive Formulations
| Formulation | Reactive Diluent | Viscosity (mPa·s at 25°C) |
| Control | None | 12,000 |
| EPM-15 | 15% EPM | 1,500 |
| BGE-15 | 15% BGE | 1,200 |
| AGE-15 | 15% AGE | 1,800 |
| BDDE-15 | 15% BDDE | 2,500 |
Table 2: Adhesive Strength Properties of Cured Formulations
| Formulation | Lap Shear Strength (MPa) | T-Peel Strength (N/m) | Tensile Strength (MPa) |
| Control | 25.0 | 500 | 60.0 |
| EPM-15 | 22.5 | 750 | 52.0 |
| BGE-15 | 21.0 | 800 | 48.0 |
| AGE-15 | 23.0 | 700 | 55.0 |
| BDDE-15 | 26.0 | 600 | 65.0 |
Interpretation of Results:
-
Viscosity Reduction: All reactive diluents significantly reduce the viscosity of the base epoxy resin, with the monofunctional diluents (EPM, BGE, AGE) generally being more effective than the difunctional diluent (BDDE) at the same weight percentage.
-
Shear and Tensile Strength: The incorporation of monofunctional reactive diluents (EPM, BGE, AGE) typically leads to a slight reduction in lap shear and tensile strength compared to the unmodified control. This is attributed to the reduction in cross-link density. Conversely, the difunctional reactive diluent (BDDE) can maintain or even slightly increase these properties due to its ability to form two cross-links.
-
Peel Strength: The formulations containing monofunctional reactive diluents exhibit a noticeable improvement in T-peel strength. This is a direct consequence of the increased flexibility and toughness imparted by the reduction in cross-link density. The EPM formulation shows a significant enhancement in this regard.
Causality and Field-Proven Insights
The choice of a reactive diluent is a critical decision in adhesive formulation, involving a trade-off between various properties.
-
EPM as a Balanced Performer: The data suggests that EPM offers a balanced profile. While it reduces viscosity effectively, the potential decrease in shear and tensile strength is often moderate. The presence of the morpholine ring, a polar heterocyclic structure, can in some cases contribute to improved adhesion to certain substrates.
-
The Impact of Functionality: The comparison between monofunctional (EPM, BGE, AGE) and difunctional (BDDE) reactive diluents clearly illustrates the principle of cross-link density modulation. For applications requiring high flexibility and peel strength, monofunctional diluents are often preferred. For applications where maximizing shear and tensile strength is critical, a difunctional diluent may be a better choice.
-
Beyond Mechanical Properties: It is also important to consider other factors such as the effect of the reactive diluent on the glass transition temperature (Tg), chemical resistance, and curing kinetics. Monofunctional diluents generally lower the Tg of the cured adhesive.
Conclusion
The evaluation of this compound in adhesive formulations reveals its utility as an effective reactive diluent. It provides a significant reduction in viscosity, facilitating easier processing and application, while imparting a favorable increase in flexibility and peel strength. While a moderate trade-off in tensile and shear strength is observed, as is typical for monofunctional reactive diluents, EPM presents a well-balanced property profile suitable for a variety of applications.
The selection of the optimal reactive diluent will always be application-specific. By employing the standardized testing methodologies outlined in this guide and understanding the fundamental principles of how different molecular structures influence the final properties of the cured adhesive, researchers and formulators can confidently develop high-performance adhesive systems tailored to their specific needs.
References
-
ResearchGate. (2025, August 6). Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(2,3-Epoxypropyl)morpholine in Reaction Mixtures
This guide provides a comparative analysis of analytical methodologies for the precise and reliable quantification of 4-(2,3-Epoxypropyl)morpholine in complex reaction mixtures. As a critical intermediate and potential genotoxic impurity in pharmaceutical synthesis, its accurate measurement is paramount for process control, quality assurance, and regulatory compliance. This document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative performance data to guide researchers and drug development professionals in establishing robust analytical systems.
The Analytical Challenge: Why Quantifying this compound Matters
This compound (EPM), with the molecular formula C7H13NO2, is a versatile bifunctional molecule containing both a reactive epoxide ring and a morpholine moiety.[1][2] This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). However, the inherent reactivity of the epoxide group, a known structural alert for genotoxicity, necessitates strict control of its residual levels.[3]
The primary analytical challenge lies in detecting and quantifying this relatively small, polar molecule within a complex matrix of starting materials, reagents, solvents, and by-products. Furthermore, EPM lacks a strong native chromophore, rendering direct ultraviolet (UV) spectrophotometric detection highly insensitive—a significant hurdle for High-Performance Liquid Chromatography (HPLC) methods. Its polarity and potential for thermal lability also present considerations for Gas Chromatography (GC). Therefore, selecting an appropriate analytical strategy is a critical decision driven by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.
Comparative Analysis of Primary Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most viable techniques for the analysis of EPM. The choice between them hinges on factors such as analyte concentration, matrix complexity, and available instrumentation.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for separating volatile and semi-volatile compounds. Given EPM's boiling point, it is amenable to GC analysis. The primary detectors used are the Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, and the Mass Spectrometer (MS), which provides unparalleled specificity and structural confirmation.
Causality Behind Experimental Choices:
-
Direct Injection vs. Derivatization: While direct injection is simpler, the polarity of the morpholine group and the reactivity of the epoxide can lead to poor peak shape (tailing) and adsorption on active sites within the GC system.[4] To overcome this, derivatization is often employed. This chemical modification of the analyte enhances its volatility and thermal stability, leading to improved chromatographic performance.[4][5][6]
-
Derivatization Strategy: A highly effective strategy for morpholine and its derivatives involves reaction with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine.[7][8][9] This derivative is readily analyzed by GC-MS, providing excellent sensitivity and selectivity.
-
Detector Choice: A FID is a robust, universal detector for organic compounds. However, for unambiguous identification and quantification in a complex reaction mixture, a Mass Spectrometer (MS) is superior. It allows for monitoring specific fragment ions of the derivatized analyte, effectively filtering out interferences from the matrix.[10]
High-Performance Liquid Chromatography (HPLC): Navigating Polarity and Detection
HPLC is ideal for analyzing compounds that are non-volatile or thermally labile. However, the primary challenge for analyzing EPM with HPLC is its lack of a UV-absorbing chromophore.
Causality Behind Experimental Choices:
-
The Need for Derivatization: To achieve the low detection limits required for impurity analysis using common UV detectors, a pre-column derivatization step is essential. The strategy involves reacting the epoxide ring with a nucleophilic agent that contains a chromophore. A well-established method uses N,N-diethyldithiocarbamate (DTC), which reacts with the epoxide to form a stable derivative with strong UV absorbance around 278 nm.[11][12]
-
Alternative Detection: If derivatization is to be avoided, alternative detection methods are necessary.
-
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is a powerful alternative, as it does not require a chromophore and provides high sensitivity and specificity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice for retaining polar compounds like morpholine.[13]
-
Refractive Index (RI) Detection: RI detectors are universal but suffer from poor sensitivity, making them unsuitable for trace-level impurity analysis.[10]
-
-
Column Selection: For derivatized epoxides, reversed-phase columns (e.g., C18) are typically used.[11][12] For direct analysis via LC-MS, a HILIC column is recommended to achieve adequate retention of the polar EPM molecule.[13]
Performance Comparison: GC-MS vs. HPLC-UV (with Derivatization)
The following table summarizes the key performance metrics for the two primary recommended methods, based on data from published studies on morpholine and epoxide analysis.
| Parameter | GC-MS (with Nitrosation Derivatization) | HPLC-UV (with DTC Derivatization) |
| Principle | Separation of volatile derivative in gas phase | Separation of UV-active derivative in liquid phase |
| Limit of Detection (LOD) | ~7 µg/L[7][8] | ~0.02 mg/L (for epoxides)[14] |
| Limit of Quantitation (LOQ) | ~24 µg/L[7][8] | 5 pmol on column (for epoxides)[11][12] |
| Linearity Range | 10–500 µg/L[7][8] | 0.25 to 50 µM (for epoxides)[11][12] |
| Precision (%RSD) | 2.0%–7.0%[7][8] | Typically < 5% |
| Specificity | Very High (with MS detection) | High (dependent on chromatography) |
| Key Considerations | Requires derivatization. High inlet temperatures may affect other matrix components. | Requires derivatization. Ambient temperature analysis minimizes analyte degradation. |
Detailed Experimental Protocol: GC-MS Analysis of EPM via Nitrosation
This protocol describes a robust, self-validating method for the quantification of EPM in a reaction mixture. The use of an internal standard (IS) is recommended for optimal precision and accuracy.
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS): Morpholine-d8 or a suitable non-interfering analogue
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM), GC grade
-
Deionized Water
-
Sodium Hydroxide (NaOH) for neutralization
-
2 mL autosampler vials with caps
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of EPM and the IS in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the EPM stock solution and a fixed amount of the IS stock solution into a blank matrix (a simulated reaction mixture without the analyte). The concentration range should bracket the expected sample concentrations.[15]
-
Sample Preparation: a. Accurately weigh a portion of the reaction mixture into a volumetric flask and dilute with the chosen solvent to bring the EPM concentration into the calibration range. b. Transfer 1 mL of the diluted sample or calibration standard to a 4 mL vial. c. Add the fixed amount of IS. d. Derivatization: Add 0.5 mL of 2M HCl, followed by 0.5 mL of a freshly prepared 10% (w/v) aqueous sodium nitrite solution.[7][8] e. Cap the vial and vortex for 2 minutes. Allow the reaction to proceed at room temperature for 15 minutes. f. Extraction: Neutralize the solution by carefully adding 2M NaOH until the pH is ~7. Add 1 mL of dichloromethane, cap, and vortex vigorously for 1 minute to extract the N-nitroso derivative.[7] g. Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a 2 mL autosampler vial for analysis.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent[16]
-
Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent mid-polarity column[7]
-
Carrier Gas: Helium at a constant flow of 2 mL/min[7]
-
Inlet: 250°C, Splitless mode[7]
-
Oven Program: Initial 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min)[7]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent[16]
-
Ionization Mode: Electron Impact (EI), 70 eV[16]
-
MS Source: 230°C
-
MS Quad: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized EPM and IS.
Method Validation: A System of Trust
For use in drug development, this analytical method must be validated to ensure it is suitable for its intended purpose.[17][18] Validation provides documented evidence of reliability.[19] Key parameters to assess according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank matrix and spiked samples to ensure no interfering peaks at the retention time of the analyte.[19][20]
-
Linearity and Range: The ability to obtain test results directly proportional to the concentration of the analyte within a given range.[19]
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies on a blank matrix.[19]
-
Precision: The degree of agreement among individual test results, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.[21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Visualizing the Process
Diagrams help clarify complex workflows and chemical transformations.
Caption: Experimental workflow for GC-MS analysis of EPM.
Caption: Derivatization of EPM for GC-MS analysis.
Conclusion and Expert Recommendations
Both GC-MS and HPLC-based methods offer viable pathways for the quantitative analysis of this compound in reaction mixtures. The optimal choice is dictated by the specific analytical objective.
-
For Routine Process Monitoring and Quality Control: The GC-MS method with nitrosation derivatization is highly recommended. It provides exceptional specificity, mitigating the risk of interference from matrix components, and offers the sensitivity needed for most applications. Its robustness makes it ideal for deployment in a QC environment.
-
For Trace-Level Genotoxic Impurity Analysis: When ultra-low detection limits are required (<5 ppm), LC-MS/MS may be the superior choice, potentially avoiding derivatization altogether by using a HILIC column. If LC-MS is unavailable, the HPLC-UV method with DTC derivatization is a strong alternative, offering excellent sensitivity for the epoxide functional group.[3][11][12]
Ultimately, the successful implementation of any method relies on rigorous validation. By establishing a well-characterized and validated analytical procedure, researchers and drug development professionals can ensure the generation of trustworthy data, safeguarding product quality and patient safety.
References
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Kandlakunta, B., & Uppu, R. M. (2008). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 390(4), 1155–1162. [Link]
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Kandlakunta, B., & Uppu, R. M. (2008). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
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OSHA. (2003). Morpholine (Method PV2123). Occupational Safety and Health Administration. [Link]
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Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
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GMP-Verlag. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
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Canellas, E., et al. (2008). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. ResearchGate. [Link]
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Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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Ermer, J., & Neto, J. C. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
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Kumar, V. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Lindahl, R., et al. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]
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Zhang, K., et al. (2019). Determination of Epoxide Impurity in Sarpogrelate Hydrochloride Intermediate by UHPLC and Column-Switching Liquid Chromatography. Journal of Analytical Methods in Chemistry. [Link]
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Boudreau, S. P. (2003). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Velev, V. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
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Restek. (n.d.). GC Derivatization. [Link]
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Saleem, M., et al. (2023). The derivatization reaction of morpholine. ResearchGate. [Link]
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Yang, S. K., & Weems, H. B. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Chemistry, 56(13), 2658–2662. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
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MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
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Luong, J., et al. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with flame ionization detection. Journal of Separation Science, 35(13), 1640–1646. [Link]
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PubChemLite. (n.d.). This compound (C7H13NO2). [Link]
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Shainurova, A. M., et al. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI. [Link]
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IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
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Szőri, M., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17871. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,3-Epoxypropyl)morpholine
Introduction: Beyond the Synthesis
In the pursuit of scientific advancement, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, disposal, is a critical stage that demands the same level of rigor and attention to detail as the research itself. 4-(2,3-Epoxypropyl)morpholine, a valuable bifunctional compound featuring both a reactive epoxide ring and a morpholine moiety, presents a multifaceted hazard profile. Its proper management is not merely a regulatory hurdle but a fundamental aspect of responsible laboratory practice.
This guide provides a comprehensive framework for the disposal of this compound. We will move beyond simple checklists to explain the causality behind each procedural step, grounding our recommendations in established chemical principles and regulatory standards. Our goal is to empower you, the researcher, to manage this chemical waste stream with confidence, expertise, and an unwavering commitment to safety.
Section 1: Hazard Identification and Core Safety Principles
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's hazards stem from both its morpholine component and its highly reactive epoxide group. It is classified as a flammable, corrosive, and toxic substance with suspected reproductive toxicity.[1][2][3][4]
The primary directive for disposal is unequivocal: This compound and materials contaminated with it must be treated as hazardous waste. [1][5] It should never be disposed of down the drain or in regular solid waste.[1][6]
Table 1: GHS Hazard and Precautionary Profile This table summarizes the key hazard (H) and precautionary (P) statements associated with this chemical, derived from safety data sheets for morpholine and related epoxy compounds.[1][3][4]
| GHS Classification | Code | Statement |
| Hazard Statements | H226 | Flammable liquid and vapor. |
| H302 | Harmful if swallowed. | |
| H311 + H331 | Toxic in contact with skin or if inhaled. | |
| H314 | Causes severe skin burns and eye damage. | |
| H361 | Suspected of damaging fertility or the unborn child. | |
| Precautionary Statements | P201 | Obtain special instructions before use. |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P260 | Do not breathe mist/vapors/spray. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Section 2: The Regulatory Landscape: A Matter of Compliance
The disposal of chemical waste is governed by a strict regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[7][8] However, individual states and local municipalities often have more stringent rules.[7]
The Causality of Compliance: These regulations exist to prevent environmental contamination and protect public health. The "cradle-to-grave" system for hazardous waste ensures that the material is tracked from the point of generation to its final, safe disposal.[8] As a generator of waste, your laboratory is the "cradle" and holds the initial responsibility.
Your First Action: Always consult your institution's Environmental Health and Safety (EHS or EH&S) department. They are the authoritative source for your specific location's procedures and will provide the necessary waste containers, labels, and pickup schedules.
Section 3: Standard Disposal Protocols
Follow these procedures for the routine disposal of this compound and associated materials.
Protocol 1: Disposal of Unused or Waste this compound
This is the most direct disposal scenario and applies to surplus reagents, reaction residues, and purification fractions.
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this chemical. The container must be made of a compatible material (e.g., glass or appropriate polymer) and have a secure, tight-fitting lid.[2][9]
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office.[1] Incompatible materials can lead to dangerous reactions.[5][10]
-
-
Storage Pending Disposal:
-
Keep the waste container closed at all times, except when adding waste.[2][9]
-
Store the container in a designated satellite accumulation area within your laboratory. This area should be in a well-ventilated space, away from heat and ignition sources, and within secondary containment to control potential leaks.[2][11]
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond the limits specified by regulations.
-
Protocol 2: Disposal of Contaminated Lab Materials
This protocol covers items such as gloves, pipette tips, weigh boats, and absorbent paper that have come into direct contact with the chemical.
-
Segregation:
-
These items are considered hazardous solid waste. They must be segregated from regular trash.
-
-
Collection:
-
Collect contaminated solids in a designated, leak-proof container or a durable, transparent bag that is clearly labeled as "Hazardous Waste" with the chemical name.
-
Sharps (needles, contaminated glass) must be placed in a designated sharps container.
-
-
Disposal:
-
Manage this container as hazardous waste and arrange for pickup through your EHS office.
-
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container may not be truly empty from a regulatory standpoint.
-
The "RCRA Empty" Rule: For a container to be considered non-hazardous, every effort must have been made to empty it, and no more than 3% by weight of the original contents can remain.[7]
-
Decontamination Procedure:
-
Step 1: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Step 2: The solvent rinsate is now hazardous waste. Collect all rinsate and add it to your liquid hazardous waste container for this compound.
-
Step 3: Allow the container to air dry completely in the back of the fume hood.
-
Step 4: Deface the original label on the container to prevent confusion.
-
-
Final Disposal: Once these steps are complete, the decontaminated container can typically be disposed of as regular solid waste or recycled, pending your institution's specific policies.
Section 4: Emergency Spill Procedures
In the event of a spill, a swift and correct response is critical to ensure safety. These steps are for small, manageable spills (typically <100 mL) within a laboratory setting. For larger spills, evacuate the area and contact emergency personnel and your EHS office immediately.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact; the chemical is toxic and corrosive.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] | Protects against splashes that can cause severe eye damage.[4] |
| Body Protection | Flame-retardant laboratory coat.[4] | Protects skin and clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood.[4][12] | Prevents inhalation of toxic vapors.[4] |
Protocol 4: Small-Scale Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained and does not enter any drains.[1]
-
Ventilation: Ensure work is performed in a well-ventilated area or fume hood.[12]
-
Control Ignition Sources: Extinguish any nearby open flames and unplug electrical equipment. The chemical is flammable.[2][10]
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][10][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2][9][10]
-
Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. The cloth and any contaminated PPE must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it according to Protocol 2.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable component of laboratory safety and environmental stewardship. By treating this chemical with the respect its hazard profile demands, adhering to established protocols, and maintaining a close partnership with your institution's EHS department, you contribute to a robust culture of safety. These procedures are not obstacles to research; they are the framework that enables scientific discovery to proceed safely and sustainably.
References
-
Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Retrieved from [Link][7]
-
Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link][13]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link][2]
-
(2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link][12]
-
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][8]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link][14]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved from [Link][5]
-
EcoPoxy. (n.d.). How do I dispose of epoxy resins and hardeners?. Retrieved from [Link][15]
-
Wessex Resins. (n.d.). How Can You Safely Dispose Of Epoxy?. Retrieved from [Link][16]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. redox.com [redox.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. nj.gov [nj.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. epoxyworks.com [epoxyworks.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. trc-corp.com [trc-corp.com]
- 13. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. ecopoxy.com [ecopoxy.com]
- 16. epoxycraft.com [epoxycraft.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

